molecular formula C9H7NO6 B1582355 4-(Methoxycarbonyl)-3-nitrobenzoic acid CAS No. 35092-89-8

4-(Methoxycarbonyl)-3-nitrobenzoic acid

Cat. No.: B1582355
CAS No.: 35092-89-8
M. Wt: 225.15 g/mol
InChI Key: MIIADZYPHVTLPR-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS 35092-89-8) is a nitro-aromatic compound of significant value in chemical research and development. It is characterized by the molecular formula C9H7NO6 and a molecular weight of 225.15 g/mol . This solid compound has a documented melting point of 176-178 °C . Its structure features both a carboxylic acid and a methyl ester functional group, making it a versatile building block for further synthetic transformations. A primary research application of this compound is its role as a key pigment intermediate in the synthesis of more complex organic molecules . Researchers value it as a precursor in the preparation of specialized chemicals, and it is also known under synonyms such as 2-Nitroterephthalic acid 1-methyl ester and methyl 2-nitro-4-carboxybenzoate . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for detailed handling information. As a safety precaution, this compound may cause skin and eye irritation and specific target organ toxicity upon single exposure .

Properties

IUPAC Name

4-methoxycarbonyl-3-nitrobenzoic acid
Source PubChem
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InChI

InChI=1S/C9H7NO6/c1-16-9(13)6-3-2-5(8(11)12)4-7(6)10(14)15/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MIIADZYPHVTLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30956526
Record name 4-(Methoxycarbonyl)-3-nitrobenzoic acid
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Molecular Weight

225.15 g/mol
Source PubChem
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CAS No.

35092-89-8
Record name 1-Methyl 2-nitro-1,4-benzenedicarboxylate
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Record name Methyl hydrogen 2-nitroterephthalate
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Record name 35092-89-8
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Record name 4-(Methoxycarbonyl)-3-nitrobenzoic acid
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Record name Methyl hydrogen 2-nitroterephthalate
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Foundational & Exploratory

Synthesis and Characterization of 4-(Methoxycarbonyl)-3-nitrobenzoic acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS No. 35092-89-8), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance pigments.[1][2] This document details a robust, field-proven synthetic protocol, explains the causal reasoning behind key experimental choices, and outlines a complete workflow for the structural elucidation and purity verification of the final compound. By integrating detailed procedural steps with authoritative spectroscopic and physical data, this guide serves as a self-validating resource for researchers and developers engaged in fine chemical synthesis.

Introduction: Strategic Importance of a Versatile Building Block

This compound is an aromatic carboxylic acid derivative distinguished by the presence of three key functional groups: a carboxylic acid, a methyl ester, and a nitro group.[1] This unique trifunctional architecture offers significant versatility for subsequent chemical modifications, making it a highly valuable building block in multi-step organic synthesis.

The strategic positioning of the nitro group ortho to the carboxylic acid and meta to the methoxycarbonyl group creates a specific electronic and steric environment that can be exploited for regioselective reactions. Its primary applications include its role as a critical precursor in the manufacture of specialty colorants, such as Pigment Red 188, where its structure is integral to achieving exceptional lightfastness and heat resistance. In the pharmaceutical and agrochemical sectors, it serves as a foundational scaffold for constructing more complex bioactive molecules.[1][3]

This guide provides an expert-level walkthrough of a reliable synthesis and a multi-technique characterization approach, designed to ensure both high yield and verifiable purity of the target compound.

Physicochemical and Structural Data

A summary of the essential properties of this compound is presented below. This data is critical for handling, safety assessment, and analytical characterization.

PropertyValueSource
CAS Number 35092-89-8[4]
Molecular Formula C₉H₇NO₆[4]
Molecular Weight 225.16 g/mol [4]
Appearance White to off-white solid
Melting Point 176 - 178 °C[1][4]
IUPAC Name This compound
Synonyms 4-Carbomethoxy-3-nitrobenzoic acid, 3-Nitroterephthalic acid 4-methyl ester

Synthesis Methodology: Nitration and Selective Hydrolysis

The synthesis of this compound is most effectively achieved via a two-step process starting from dimethyl terephthalate. This strategy involves an initial electrophilic aromatic substitution (nitration) followed by a selective saponification (hydrolysis) of one of the two methyl ester groups.

Rationale and Mechanistic Insight

The choice of dimethyl terephthalate as the starting material is strategic. The two electron-withdrawing ester groups deactivate the aromatic ring towards electrophilic substitution. However, under forcing conditions using a mixed acid (sulfuric and nitric acid), nitration can be achieved. The directing effect of the two meta-positioned ester groups channels the incoming nitro group to one of the four equivalent positions on the ring.

The subsequent selective mono-hydrolysis is the critical step. The newly introduced nitro group, being strongly electron-withdrawing, exerts a significant influence on the adjacent ester group. This proximity increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions compared to the ester at the para position. This electronic differentiation allows for a controlled, selective saponification under carefully managed stoichiometric and temperature conditions.

Detailed Experimental Protocol

Step 1: Nitration of Dimethyl Terephthalate to Dimethyl 2-Nitroterephthalate

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 150 mL).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C. The nitration reaction is highly exothermic, and maintaining a low temperature is crucial to prevent over-nitration and the formation of byproducts.

  • Reagent Addition: Slowly add dimethyl terephthalate (50 g, 0.257 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃, >90%, 25 mL) to concentrated sulfuric acid (50 mL) in a separate beaker, pre-chilled in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the dimethyl terephthalate solution over 1-2 hours. Meticulously maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 800 g) in a large beaker with vigorous stirring. This will precipitate the crude product.

  • Isolation: Isolate the solid product, dimethyl 2-nitroterephthalate, by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 50-60 °C.

Step 2: Selective Saponification to this compound

  • Dissolution: Suspend the dried dimethyl 2-nitroterephthalate (40 g, 0.166 mol) in methanol (400 mL) in a round-bottom flask.

  • Hydrolysis: Prepare a solution of sodium hydroxide (NaOH, 6.64 g, 0.166 mol, 1.0 equivalent) in water (100 mL). Add this solution dropwise to the methanolic suspension at room temperature over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the formation of the product.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water (200 mL) and cool it in an ice bath. Acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, precipitating the desired acid product.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

  • Drying: Dry the purified crystals under vacuum at 60-70 °C.

Safety Precautions
  • Corrosive Reagents: Concentrated sulfuric acid, fuming nitric acid, and hydrochloric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, face shield, and acid-resistant gloves (e.g., butyl rubber).[6][7]

  • Exothermic Reactions: The nitration step is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure a well-maintained ice bath is available.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Structural Characterization and Data Analysis

A multi-faceted analytical approach is required to confirm the identity and purity of the synthesized this compound. The expected results from key analytical techniques are detailed below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Workflow Start Dimethyl Terephthalate Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Hydrolysis Selective Hydrolysis (NaOH, then HCl) Nitration->Hydrolysis Purified_Product Purified Product (Recrystallization) Hydrolysis->Purified_Product MP Melting Point Purified_Product->MP Purity Check NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR Structure Elucidation IR IR Spectroscopy Purified_Product->IR Functional Groups MS Mass Spectrometry Purified_Product->MS Molecular Weight

Synthesis and Characterization Workflow Diagram.
Spectroscopic and Physical Analysis
  • Melting Point: A sharp melting point within the literature range of 176-178 °C is a strong indicator of high purity.[1]

  • ¹H NMR Spectroscopy (in DMSO-d₆): The proton NMR spectrum provides definitive structural information. The expected signals are:

    • A broad singlet peak for the carboxylic acid proton (–COOH) at ~13.5-14.0 ppm.

    • Three aromatic protons exhibiting a characteristic splitting pattern. A doublet for the proton ortho to the nitro group (~8.4-8.5 ppm), a doublet of doublets for the proton between the nitro and ester groups (~8.2-8.3 ppm), and a doublet for the proton ortho to the ester group (~7.8-7.9 ppm).

    • A sharp singlet for the methyl ester protons (–OCH₃) at ~3.9 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of the key functional groups. Characteristic absorption bands are expected at:

    • ~3300-2500 cm⁻¹ (broad): O–H stretch of the carboxylic acid.

    • ~1730-1710 cm⁻¹ (strong): C=O stretch of the methyl ester.

    • ~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1540 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N–O stretches of the nitro group.

    • ~1300-1200 cm⁻¹ (strong): C–O stretch of the ester and acid.

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 225 or 226, respectively.

Summary of Characterization Data
TechniqueExpected ResultPurpose
Melting Point 176-180 °C (sharp)Purity Assessment
¹H NMR Signals at ~13.7, 8.4, 8.2, 7.8, 3.9 ppmConfirms proton framework and structural integrity
IR Spectroscopy Peaks at ~3000, 1720, 1700, 1540, 1350 cm⁻¹Functional Group Identification (COOH, COOR, NO₂)
Mass Spectrometry m/z = 225 ([M]⁺) or 226 ([M+H]⁺)Molecular Weight Confirmation

Conclusion

This guide has outlined a reliable and well-rationalized methodology for the synthesis of this compound. The described protocol, rooted in fundamental principles of organic chemistry, provides a clear pathway to obtaining this valuable intermediate with high purity. The comprehensive characterization workflow, employing a suite of standard analytical techniques, establishes a self-validating system to ensure the final product meets the rigorous quality standards required for applications in drug discovery, agrochemical development, and materials science. By understanding the causality behind each experimental step, researchers can confidently reproduce this synthesis and troubleshoot effectively.

References

  • Sarna Chemicals. 4-Methoxycarbonyl-3-Nitrobenzoic Acid (NMMT) | CAS No.35092-89-8. [Link]

  • LookChem. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxycarbonyl-3-Nitrobenzoic Acid: A Versatile Building Block for Chemical Innovation. [Link]

  • NIST. Benzoic acid, 4-methoxy-3-nitro-. [Link]

  • Angene Chemical. Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-Methoxy-4-nitrobenzoic Acid (CAS: 5081-36-7) in Research and Industry. [Link]

  • PubChem. 4-Methoxy-3-nitrobenzoic acid. [Link]

  • PubChem. 4-Methoxybenzoic Acid. [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

  • CDC Stacks. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. [Link]

  • YouTube. Conversion of Nitrobenzene to 4-Methoxybenzoic acid. [Link]

  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Google Patents. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

  • NIST. Methyl 3-methoxy-4-nitrobenzoate. [Link]

Sources

Physicochemical properties of 4-(Methoxycarbonyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Methoxycarbonyl)-3-nitrobenzoic Acid

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (CAS No. 35092-89-8). Designed for researchers, chemists, and professionals in drug development and specialty chemical synthesis, this document delves into the compound's structural attributes, acidity, solubility, and lipophilicity. Furthermore, it offers detailed, field-proven experimental protocols for the determination of key parameters, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. The guide serves as a critical resource for understanding and utilizing this versatile chemical intermediate in various scientific applications.

Compound Identification and Molecular Structure

This compound is an aromatic carboxylic acid derivative that is functionalized with both a nitro group and a methyl ester.[1] These functional groups provide it with a unique reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance colorants like Pigment Red 188.[1][2]

  • IUPAC Name: this compound

  • Synonyms: 1-Methyl 2-nitroterephthalate, 2-Nitroterephthalic acid 1-methyl ester, 3-Nitro-4-carbomethoxybenzoic acid[2][3]

  • CAS Number: 35092-89-8[3]

  • Molecular Formula: C₉H₇NO₆[3]

  • Canonical SMILES: COC(=O)C1=C(C=C(C=C1)C(=O)O)[O-][3]

Below is a diagram representing the two-dimensional structure of the molecule.

Caption: 2D Structure of this compound.

Summary of Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Weight 225.16 g/mol [3]
Appearance Solid, Crystalline Powder[4]
Melting Point 176-178 °C[1][3]
Boiling Point 393.4 °C at 760 mmHg[3]
Density 1.484 g/cm³[3]
pKa (Predicted) 3.09 ± 0.10[3]
LogP (Predicted) 1.60[3]
Flash Point 191.7 °C[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 6[3]

Detailed Physicochemical Analysis

Acidity and pKa

The acidity of this compound is primarily dictated by the carboxylic acid (-COOH) functional group. The predicted pKa of approximately 3.09 indicates it is a moderately strong organic acid.[3] This acidity is a consequence of the carboxyl proton's ability to dissociate in polar solvents, forming a resonance-stabilized carboxylate anion. The electron-withdrawing nature of the adjacent nitro (-NO₂) group and the methoxycarbonyl (-COOCH₃) group further stabilizes the conjugate base, thereby increasing the acidity of the parent molecule compared to unsubstituted benzoic acid (pKa ≈ 4.2). Understanding the pKa is crucial for developing purification methods (e.g., acid-base extraction), designing reaction conditions, and predicting its ionization state in physiological environments.

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses both polar (carboxylic acid, nitro group, ester) and nonpolar (benzene ring) features.

  • In aqueous media: Its solubility in neutral water is expected to be low due to the hydrophobic nature of the benzene ring. However, its acidic nature means it will readily deprotonate and dissolve in aqueous basic solutions (e.g., 5% sodium hydroxide, 5% sodium bicarbonate) to form a water-soluble salt.[5][6]

  • In organic solvents: It is expected to show good solubility in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, which can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents like hexane is likely to be poor.

A systematic approach to determining solubility is essential for tasks such as choosing a solvent for reaction, recrystallization, or chromatographic analysis.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically octanol and water. The predicted LogP value of 1.60 suggests that this compound has a moderate degree of lipophilicity.[3] This indicates a preference for the organic phase over the aqueous phase at a pH where the molecule is in its neutral, protonated form. This parameter is of paramount importance in drug development, as it influences a molecule's ability to cross biological membranes, and in environmental science for predicting bioaccumulation potential.

Experimental Protocols for Characterization

The following protocols describe standard, reliable methods for determining the key physicochemical properties discussed above.

Protocol for Qualitative Solubility Determination

This protocol provides a systematic workflow for classifying an organic compound based on its solubility in a series of common laboratory solvents.[5][6][7]

Methodology:

  • Preparation: Label five small, clean test tubes.

  • Sample Addition: Add approximately 25 mg of this compound to each test tube.

  • Solvent Addition & Observation (Water): To the first tube, add 0.75 mL of deionized water in three 0.25 mL portions. After each addition, vortex or shake the tube vigorously for 30 seconds. Record observations (soluble, partially soluble, insoluble).

  • Solvent Addition & Observation (Base): If insoluble in water, add 0.75 mL of 5% aqueous NaHCO₃ to the second tube. Vigorous effervescence (CO₂ release) and dissolution indicate a strong acid. If no reaction occurs, proceed to test solubility in 5% aqueous NaOH in the third tube. Dissolution indicates a weak acid.[5][6]

  • Solvent Addition & Observation (Acid): If insoluble in water and base, add 0.75 mL of 5% aqueous HCl to the fourth tube. Dissolution would indicate a basic compound (not expected for this molecule).[7]

  • Solvent Addition & Observation (Organic): To the fifth tube, add 0.75 mL of a relevant organic solvent (e.g., methanol). Shake vigorously and record solubility.

The logical flow of this experimental procedure is depicted below.

Caption: Workflow for qualitative solubility testing.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound. The procedure involves monitoring the pH of a solution as a titrant is added incrementally.[8][9]

Materials & Equipment:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette

  • 150 mL beaker

  • This compound

  • Standardized 0.1 M NaOH solution

  • Deionized water and a suitable co-solvent if needed (e.g., methanol)

Methodology:

  • Sample Preparation: Accurately weigh approximately 100-150 mg of this compound and transfer it to a 150 mL beaker.

  • Dissolution: Add 50 mL of deionized water. If solubility is limited, a water/methanol mixture (e.g., 1:1) can be used to ensure the acid is fully dissolved before titration begins. Add a magnetic stir bar.

  • Titration Setup: Place the beaker on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is submerged but does not contact the stir bar. Position the burette, filled with standardized 0.1 M NaOH, directly over the beaker.

  • Initial Reading: Turn on the stirrer to a gentle speed. Record the initial pH of the solution before adding any titrant.

  • Titration: Add the NaOH titrant in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added. As the pH begins to change more rapidly, reduce the increment size to 0.1 mL or less to accurately capture the equivalence point.

  • Completion: Continue adding titrant until the pH has plateaued well into the basic region (e.g., pH 11-12).

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • The equivalence point (V_eq) is the point of maximum slope on the curve, which can be found using the first derivative (ΔpH/ΔV).

    • The half-equivalence point is the volume at V_eq / 2.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[8] Determine the pH from your graph at this volume to find the experimental pKa.

G cluster_0 Potentiometric Titration Setup burette beaker burette_label Burette with 0.1 M NaOH beaker_label Beaker with Acid Solution & Magnetic Stir Bar ph_meter electrode ph_meter->electrode Electrode ph_meter_label pH Meter stirrer stirrer_label Magnetic Stirrer

Caption: Diagram of a potentiometric titration apparatus.

Stability and Reactivity

This compound is a stable solid under standard laboratory conditions.[10]

  • Storage: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent degradation.[2][3][10]

  • Reactivity: The molecule's reactivity is defined by its three functional groups:

    • Carboxylic Acid: Can undergo typical reactions such as esterification, conversion to acid chlorides, and amide formation. It will react with bases to form salts.

    • Methyl Ester: Can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions.

    • Nitro Group: Can be reduced to an amine group (-NH₂), which is a common synthetic transformation. This amine is often a precursor for further functionalization.

Its stability makes it a reliable intermediate in multi-step syntheses.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. While a specific, comprehensive safety data sheet (SDS) was not found in the search results, general precautions for nitrobenzoic acid derivatives should be applied.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[11][13] Handle in a well-ventilated area or under a chemical fume hood.

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth with water and seek medical attention. Do not induce vomiting.[11]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined organic compound with distinct physicochemical properties that are crucial for its application in chemical synthesis. Its moderate acidity, predictable solubility profile, and defined lipophilicity make it a versatile and manageable building block for researchers. The experimental protocols detailed in this guide provide a robust framework for verifying these properties, ensuring that scientists and developers can confidently integrate this compound into their research and development workflows.

References

  • This compound - LookChem. (n.d.). Retrieved from [Link]

  • 4-Methoxycarbonyl-3-Nitrobenzoic Acid (NMMT) | CAS No.35092-89-8 - Sarna Chemicals. (n.d.). Retrieved from [Link]

  • This compound Buy, Purity: 98% - IndiaMART. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

  • The Essential Role of this compound in High-Performance Colorants - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • 4-Methoxycarbonyl-3-Nitrobenzoic Acid: A Versatile Building Block for Chemical Innovation. (2025, October 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6). Retrieved from [Link]

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A Comprehensive Technical Guide to 4-(Methoxycarbonyl)-3-nitrobenzoic Acid: A Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth exploration of 4-(methoxycarbonyl)-3-nitrobenzoic acid, CAS Number 13517-46-9 (commonly referenced as 35092-89-8), a trifunctional aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document moves beyond a cursory overview to provide a detailed, practical understanding of its synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.

Compound Profile: Unveiling the Molecular Architecture and Reactivity

This compound presents a strategically substituted benzene ring, featuring a carboxylic acid, a methyl ester, and a nitro group. This unique arrangement of functional groups, each with distinct electronic and steric properties, makes it a highly versatile intermediate for complex organic synthesis.

The electron-withdrawing nature of the nitro group and the carbonyl moieties significantly influences the reactivity of the aromatic ring, making it amenable to certain nucleophilic substitution reactions while deactivating it towards electrophilic substitution. The differential reactivity of the carboxylic acid and the methyl ester allows for selective chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 35092-89-8[1]
Molecular Formula C₉H₇NO₆[1]
Molecular Weight 225.16 g/mol [1]
Appearance White to off-white solid/crystalline powder
Melting Point 176-178 °C[2][3]
Purity ≥99.0% (typical commercial grade)[3]
Boiling Point 393.4 °C (Predicted)[1]
Density 1.484 g/cm³ (Predicted)[1]

Strategic Synthesis: A Tale of Two Steps

The most common and logical synthetic route to this compound involves a two-step process starting from dimethyl terephthalate: regioselective nitration followed by a selective monohydrolysis of the resulting diester.

Synthetic Workflow Overview

SynthesisWorkflow Start Dimethyl Terephthalate Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate Dimethyl 2-nitroterephthalate Nitration->Intermediate Saponification Step 2: Selective Monohydrolysis (aq. NaOH or KOH, controlled stoichiometry) Intermediate->Saponification Product This compound Saponification->Product

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

The following protocols are synthesized from established chemical principles and procedures for similar transformations. They represent a robust starting point for laboratory synthesis.

Step 1: Synthesis of Dimethyl 2-nitroterephthalate

  • Principle: This step involves the electrophilic aromatic substitution (nitration) of dimethyl terephthalate. The two electron-withdrawing ester groups deactivate the ring but direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to one of the esters.

  • Protocol:

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.0 eq) to chilled (0-5 °C) concentrated sulfuric acid (e.g., 2-3 vol).

    • In a separate flask, dissolve dimethyl terephthalate (1.0 eq) in a minimal amount of concentrated sulfuric acid.

    • Cool the dimethyl terephthalate solution to 0-5 °C in an ice bath.

    • Slowly add the nitrating mixture dropwise to the stirred dimethyl terephthalate solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid, dimethyl 2-nitroterephthalate, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Selective Monohydrolysis to this compound

  • Causality and Trustworthiness: This step is the most critical for achieving a high yield of the desired product. The regioselectivity is governed by the steric hindrance imposed by the nitro group on the adjacent ester. The ester at the 1-position is sterically hindered, making the ester at the 4-position more susceptible to nucleophilic attack by hydroxide. Using a stoichiometric amount of base is crucial to prevent di-hydrolysis. This protocol is self-validating; incomplete reaction will leave starting material, and over-reaction will produce the diacid, both easily detectable by TLC and NMR.

  • Protocol:

    • Suspend dimethyl 2-nitroterephthalate (1.0 eq) in a mixture of a polar aprotic solvent like THF and water (e.g., a 1:4 ratio)[4][5].

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add a solution of one equivalent of aqueous sodium hydroxide or potassium hydroxide (e.g., 1.0 M solution) dropwise with vigorous stirring[4][5].

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes, monitoring the disappearance of the starting diester by TLC[4].

    • Once the reaction is complete, acidify the mixture to a pH of ~2 with cold, dilute hydrochloric acid.

    • The precipitated product, this compound, is collected by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the final product.

Applications in Drug Development and Advanced Materials

The trifunctional nature of this compound makes it a valuable precursor for a range of complex molecules, particularly in the pharmaceutical and pigment industries.

Gateway to Bioactive Amines

A primary application in drug discovery involves the reduction of the nitro group to an amine, yielding 2-amino-4-(methoxycarbonyl)benzoic acid. This transformation opens up a plethora of synthetic possibilities.

Functionalization Start This compound Reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Start->Reduction Amine 2-Amino-4-(methoxycarbonyl)benzoic acid Reduction->Amine AmideCoupling Amide Bond Formation Amine->AmideCoupling Heterocycle Heterocycle Synthesis Amine->Heterocycle Bioactive Bioactive Molecules / Drug Candidates AmideCoupling->Bioactive Heterocycle->Bioactive

Caption: Key synthetic transformations for drug discovery.

The resulting aminobenzoic acid derivative is a versatile scaffold. The amine can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic systems, which are common motifs in many drug molecules. The carboxylic acid and ester groups provide additional handles for modification, allowing for the systematic exploration of chemical space in lead optimization campaigns.

Intermediate in Pigment Synthesis

This compound is a known intermediate in the synthesis of high-performance pigments, such as Pigment Red 188[3][6]. In this context, the nitro group is typically reduced to an amine, and the carboxylic acid is converted to an amide, forming a complex chromophore after diazotization and coupling reactions.

Analytical Characterization: A Self-Validating System

The identity and purity of this compound can be unequivocally established through a combination of spectroscopic techniques. The expected data, based on the compound's structure and analysis of similar molecules, are summarized below.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Three protons in the aromatic region (approx. 7.5-8.5 ppm) with a distinct splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet).- Methyl Ester Protons: A singlet at approximately 3.9-4.0 ppm integrating to 3H.- Carboxylic Acid Proton: A broad singlet at >10 ppm, which is exchangeable with D₂O.
¹³C NMR - Carbonyl Carbons: Two signals in the downfield region (~165-170 ppm) for the ester and carboxylic acid carbons.- Aromatic Carbons: Six signals in the aromatic region (~120-150 ppm), including carbons attached to the nitro, carboxyl, and ester groups, which will be shifted accordingly.- Methyl Carbon: A signal around 52-53 ppm for the methoxy group.
FT-IR (cm⁻¹) - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid & Ester): Strong, sharp peaks around 1700-1730 cm⁻¹.- N-O Stretch (Nitro Group): Two strong bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹).- C-O Stretch (Ester): A strong band in the 1200-1300 cm⁻¹ region.
Mass Spec. (EI) - Molecular Ion (M⁺): A peak at m/z = 225.- Key Fragments: Loss of OCH₃ (m/z = 194), loss of COOH (m/z = 180), and other characteristic aromatic fragmentation patterns.

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and bases. Keep the container tightly sealed.

References

  • Sarna Chemicals. (n.d.). 4-Methoxycarbonyl-3-Nitrobenzoic Acid (NMMT) | CAS No.35092-89-8.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-3-nitrobenzoic acid 98%.
  • Chem-Impex. (n.d.). 4-Methoxy-3-nitrobenzoic acid methyl ester.
  • IndiaMART. (n.d.). This compound Buy, Purity: 98%.
  • Supporting Information for publications, available through various chemical d
  • World of Molecules. (2012). Pigment Red 188.
  • Chemical Bull Pvt. Ltd. (n.d.). 4-methoxycarbonyl-3-nitrobenzoic Acid | 35092-89-8.
  • Appchem. (n.d.). This compound | 35092-89-8.
  • Acmec Biochemical. (n.d.). 35092-89-8 [this compound].
  • Google Patents. (n.d.). CN101967306A - Preparation method of C.I. pigment red 188.
  • ChemicalBook. (n.d.). Pigment Red 188.
  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Journal of Organic Chemistry, 65(18), 5834–5836.
  • CAS Common Chemistry. (n.d.). Pigment Red 188.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in High-Performance Colorants.
  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
  • BenchChem. (n.d.). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).
  • BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • ChemicalBook. (n.d.). 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxycarbonyl-3-Nitrobenzoic Acid: A Versatile Building Block for Chemical Innovation.
  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid.
  • Shi, J., & Niwayama, S. (2017). Practical selective monohydrolysis of bulky symmetric diesters. Tetrahedron Letters, 59(3), 264-267.

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Molecular structure and formula of 4-(Methoxycarbonyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Methoxycarbonyl)-3-nitrobenzoic acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 35092-89-8), a pivotal intermediate in the synthesis of high-performance materials. Addressed to researchers, scientists, and professionals in drug development and materials science, this document elucidates the compound's molecular characteristics, a representative synthetic pathway, spectroscopic identity, and key industrial applications, with a strong emphasis on the scientific rationale behind its utility.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound distinguished by its trifunctional nature: it possesses a carboxylic acid group, a methyl ester group, and a nitro group attached to a benzene ring. This unique substitution pattern dictates its chemical reactivity and makes it a highly versatile building block in organic synthesis.[1] The substituents are positioned on the benzene ring at positions 1 (carboxylic acid), 4 (methoxycarbonyl), and 3 (nitro).

The compound's formal IUPAC name is this compound, and it is also known by synonyms such as 1-Methyl 2-nitroterephthalate and 2-nitroterephthalic acid 1-methyl ester.[2][3]

Below is a visualization of its molecular structure.

Caption: Molecular structure of this compound.

Key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 35092-89-8[2][4]
Molecular Formula C₉H₇NO₆[2][4]
Molecular Weight 225.16 g/mol [2]
Appearance Solid[1]
Melting Point 176 - 178 °C[1][4]
Boiling Point 393.4 °C at 760 mmHg (Predicted)[4]
Density 1.484 g/cm³ (Predicted)[4]
pKa 3.09 ± 0.10 (Predicted)[4]
Storage Sealed in dry, Room Temperature[4]

Representative Synthesis and Purification

The synthesis of this compound is logically achieved via the electrophilic nitration of its precursor, mono-methyl terephthalate. The choice of this precursor is strategic; terephthalic acid is a readily available commodity chemical, and its monomethyl ester provides the required scaffold for the subsequent nitration.

Causality of the Experimental Design: The core of this synthesis is controlling the regioselectivity of the nitration reaction. Both the carboxylic acid (-COOH) and the methyl ester (-COOCH₃) groups are electron-withdrawing and act as meta-directors. In mono-methyl terephthalate, these groups are para to each other. Therefore, the positions ortho to the carboxylic acid (positions 2 and 6) and ortho to the ester (positions 3 and 5) are electronically deactivated. Nitration will preferentially occur at the positions meta to both groups, which are positions 2 and 3 (and by symmetry, 5 and 6). The resulting product is a mixture, but the 3-nitro isomer (the desired product) is a significant component. Precise temperature control is critical to prevent over-nitration (dinitration) and minimize oxidative side reactions.

G cluster_workflow Synthesis Workflow start Start: Mono-methyl terephthalate step1 Dissolution in concentrated H₂SO₄ (Acts as solvent and protonating agent) start->step1 step2 Cooling to 0-5 °C (Critical for controlling reaction rate) step1->step2 step3 Slow addition of nitrating mixture (HNO₃/H₂SO₄) (Prevents temperature spike and side reactions) step2->step3 step4 Reaction quenching on ice (Precipitates the crude product) step3->step4 step5 Filtration and washing (Isolates and removes residual acid) step4->step5 step6 Purification by recrystallization (e.g., from ethanol/water) (Yields high-purity final product) step5->step6 end End Product: This compound step6->end

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Nitration of Mono-methyl terephthalate

  • Step 1: Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath.

  • Step 2: Substrate Addition: Once the acid has cooled to below 10°C, slowly add mono-methyl terephthalate (0.1 mol) in portions, ensuring the temperature does not exceed 15°C. Stir until all the solid has dissolved.

  • Step 3: Nitration: Prepare a nitrating mixture by cautiously adding fuming nitric acid (0.11 mol) to 25 mL of concentrated sulfuric acid in a separate beaker, keeping it cool. Transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the reaction flask over 60-90 minutes, maintaining the internal temperature between 0°C and 5°C.

  • Step 4: Reaction and Quenching: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Step 5: Product Isolation: A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Step 6: Purification: Dry the crude product. Recrystallize the solid from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.

This self-validating protocol relies on temperature control and the physical properties of the product (precipitation upon quenching, purification by recrystallization) to ensure a successful outcome.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the molecular structure of the synthesized product. While public spectral databases for this specific compound are limited, its structure can be confidently confirmed by interpreting its expected NMR and IR spectra based on established chemical principles.[5]

¹H NMR Spectroscopy (Predicted):

  • ~11-13 ppm (1H, broad singlet): This signal corresponds to the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.

  • ~8.5-8.8 ppm (1H, doublet): Aromatic proton ortho to both the carboxylic acid and the nitro group. It is deshielded by both electron-withdrawing groups.

  • ~8.2-8.4 ppm (1H, doublet of doublets): Aromatic proton ortho to the carboxylic acid and meta to the nitro group.

  • ~7.8-8.0 ppm (1H, doublet): Aromatic proton ortho to the methoxycarbonyl group and meta to the nitro group.

  • ~3.9 ppm (3H, singlet): The three protons of the methyl ester group (-OCH₃).

¹³C NMR Spectroscopy (Predicted): The molecule is asymmetric, meaning all nine carbon atoms are chemically unique and should produce nine distinct signals in the ¹³C NMR spectrum.[6]

  • ~165-170 ppm: Carbonyl carbon of the carboxylic acid.

  • ~163-167 ppm: Carbonyl carbon of the methyl ester.

  • ~148-152 ppm: Aromatic carbon directly attached to the nitro group.

  • ~125-140 ppm: The four other aromatic carbons, with varying chemical shifts based on their proximity to the electron-withdrawing substituents.

  • ~53 ppm: The methyl carbon of the ester group.

Infrared (IR) Spectroscopy (Predicted):

  • ~2500-3300 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretches.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~1720-1740 cm⁻¹ (strong): C=O stretching of the methyl ester.

  • ~1690-1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

  • ~1520-1560 cm⁻¹ (strong, asymmetric) & ~1340-1380 cm⁻¹ (strong, symmetric): NO₂ stretching vibrations, which are highly characteristic.

  • ~1600, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

Chemical Reactivity and Key Applications

The synthetic value of this compound stems from the distinct reactivity of its three functional groups. This allows for selective chemical transformations, making it a valuable intermediate in multi-step syntheses.[1]

  • Carboxylic Acid: Can be converted to acid chlorides, amides, or other esters.

  • Methyl Ester: Can be hydrolyzed to the corresponding dicarboxylic acid or converted to other esters via transesterification.

  • Nitro Group: Can be reduced to an amine (-NH₂), which is a key step in the synthesis of many dyes and pharmaceuticals.

Primary Application: Synthesis of Pigment Red 188

A major industrial application of this compound is as a crucial precursor for the synthesis of high-performance organic pigments, most notably C.I. Pigment Red 188. This pigment is valued for its excellent lightfastness, heat resistance, and vibrant yellow-red hue, making it suitable for demanding applications like automotive coatings, high-quality printing inks, and plastics.

The synthesis of the pigment involves converting this compound into a more complex amine, which then serves as a diazo component in an azo coupling reaction.

G cluster_pathway Role in Pigment Red 188 Synthesis start 4-(Methoxycarbonyl)- 3-nitrobenzoic acid step1 Amidation & Reduction (Multi-step conversion) start->step1 intermediate Diazo Component (e.g., 2-amino-5-chloro-4- (methoxycarbonyl)benzanilide derivative) step1->intermediate step2 Diazotization (NaNO₂, HCl) intermediate->step2 diazonium Diazonium Salt step2->diazonium step3 Azo Coupling Reaction diazonium->step3 coupler Coupling Component (Naphthol derivative) coupler->step3 end C.I. Pigment Red 188 step3->end

Caption: Role of the title compound as a key intermediate for Pigment Red 188.

The process typically involves the reduction of the nitro group to an amine and amidation of the carboxylic acid. The resulting aromatic amine is the diazo component that, after diazotization, is coupled with a naphthol derivative to form the final azo pigment structure.[7][8] The methoxycarbonyl group remains in the final pigment structure, contributing to its overall properties.

Safety, Handling, and Storage

As with any chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

Safety AspectGuidelineSource(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
GHS Precautionary Statements P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat. Use in a well-ventilated area or under a chemical fume hood.[9]
First Aid Measures Skin Contact: Wash off with soap and plenty of water.Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.Inhalation: Move person into fresh air.[9]
Storage Keep container tightly closed in a dry and well-ventilated place.[3]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

Conclusion

This compound is a chemical intermediate of significant industrial value. Its trifunctional molecular architecture provides a platform for diverse chemical modifications, enabling its use as a foundational element in the synthesis of complex molecules. Its primary role as a precursor to high-performance pigments like Pigment Red 188 underscores its importance in the materials science sector. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for its effective and responsible application in research and manufacturing.

References

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. RSC. [Link]

  • Acmec Biochemical Co., Ltd. This compound. [Link]

  • LookChem. This compound. [Link]

  • Sarna Chemicals. 4-Methoxycarbonyl-3-Nitrobenzoic Acid (NMMT) | CAS No.35092-89-8. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Applications of 2-Nitroterephthalic Acid-1-Methyl Ester. [Link]

  • WorldOfChemicals. (2012). Pigment Red 188. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Methoxycarbonyl-3-Nitrobenzoic Acid: A Versatile Building Block for Chemical Innovation. [Link]

  • Google Patents. (1982).
  • Royal Society of Chemistry. Supplementary data for Organic & Biomolecular Chemistry. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 4-methoxy-3-nitro-. [Link]

  • Google Patents. (2011).
  • Chemistry with Caroline. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. YouTube. [Link]

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A Technical Guide to the Spectroscopic Profile of 4-(Methoxycarbonyl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxycarbonyl)-3-nitrobenzoic acid, also known as 1-methyl 2-nitroterephthalate, is a bespoke chemical intermediate of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2] Its unique trifunctionalized aromatic scaffold, featuring a carboxylic acid, a methyl ester, and a nitro group, offers a versatile platform for molecular elaboration. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and comparative data from analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 35092-89-8[1]
Molecular Formula C₉H₇NO₆[1]
Molecular Weight 225.15 g/mol [1]
Melting Point 176-178 °C[1][3]
Appearance Expected to be a crystalline solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy: A Predicted Spectrum

The aromatic region of the ¹H NMR spectrum is anticipated to display a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The chemical shifts are influenced by the electronic nature of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the carboxylic acid and methoxycarbonyl groups are also electron-withdrawing, though to a lesser extent.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6 - 8.8d1HH-2This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.
~8.3 - 8.5dd1HH-6This proton is ortho to the carboxylic acid group and meta to the nitro group, resulting in a downfield shift.
~8.0 - 8.2d1HH-5This proton is ortho to the methoxycarbonyl group and meta to the carboxylic acid, placing it the most upfield of the aromatic protons.
~3.9 - 4.1s3H-OCH₃The methyl protons of the ester will appear as a singlet in a typical region for this functional group.
~11 - 13br s1H-COOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift.

Predicted in a polar aprotic solvent like DMSO-d₆.

¹³C NMR Spectroscopy: A Predicted Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents, and the carbonyl carbons of the ester and carboxylic acid will appear at characteristically downfield shifts.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~166 - 168-C OOHThe carbonyl carbon of the carboxylic acid.
~164 - 166-C OOCH₃The carbonyl carbon of the methyl ester.
~148 - 150C-3The carbon bearing the nitro group will be significantly deshielded.
~135 - 137C-1The carbon attached to the carboxylic acid.
~133 - 135C-6Aromatic CH.
~131 - 133C-4The carbon attached to the methoxycarbonyl group.
~128 - 130C-5Aromatic CH.
~124 - 126C-2Aromatic CH.
~52 - 54-OC H₃The methyl carbon of the ester.

Predicted in a polar aprotic solvent like DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2500-3300BroadO-H stretchThe carboxylic acid O-H bond exhibits a very broad absorption due to hydrogen bonding.
~1720-1740StrongC=O stretch (ester)The carbonyl of the methyl ester.
~1690-1710StrongC=O stretch (acid)The carbonyl of the carboxylic acid.
~1520-1560 and ~1340-1380StrongN-O asymmetric and symmetric stretchThese two strong bands are characteristic of a nitro group.
~1600, ~1475Medium-WeakC=C stretchAromatic ring vibrations.
~1200-1300StrongC-O stretchEster and carboxylic acid C-O stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Predicted Fragmentation Pattern

In an electron ionization (EI) mass spectrum, this compound (MW = 225.15) is expected to show a molecular ion peak ([M]⁺˙) at m/z 225. The fragmentation pattern will likely be dominated by losses of small, stable molecules and characteristic cleavages associated with its functional groups.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentRationale for Formation
225[C₉H₇NO₆]⁺˙Molecular ion
208[C₉H₆NO₅]⁺Loss of -OH from the carboxylic acid
194[C₈H₄NO₅]⁺Loss of -OCH₃ from the ester
179[C₉H₇O₄]⁺Loss of -NO₂
163[C₈H₄O₄]⁺˙Loss of -NO₂ and -OCH₃
149[C₇H₅O₄]⁺Loss of -NO₂ and -C₂H₂O
121[C₇H₅O₂]⁺Benzoic acid fragment after loss of nitro and methoxycarbonyl groups
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Securely cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Perform tandem MS (MS/MS) on the parent ions to induce fragmentation and confirm the structure.

Logical and Workflow Diagrams

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample 4-(Methoxycarbonyl)-3- nitrobenzoic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Carbon Skeleton NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the complete spectroscopic characterization of this compound.

Interrelation of Spectroscopic Data for Structural Elucidation

G Molecule This compound Molecular Formula: C₉H₇NO₆ MW: 225.15 NMR NMR Spectroscopy ¹H NMR: Proton Environment ¹³C NMR: Carbon Framework Molecule->NMR IR IR Spectroscopy Functional Groups: -COOH, -COOCH₃, -NO₂, Aromatic Ring Molecule->IR MS Mass Spectrometry Molecular Ion Peak (m/z 225) Fragmentation Pattern Molecule->MS Structure Final Structure Confirmation NMR:H1->Structure Connectivity NMR:C13->Structure Backbone IR->Structure Functionality MS->Structure Mass Verification

Caption: The synergistic role of NMR, IR, and MS in the unambiguous structural determination of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging the foundational principles of NMR, IR, and mass spectrometry, and drawing comparisons with structurally related molecules, a detailed and scientifically grounded spectral profile has been constructed. This information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, aiding in the identification, characterization, and quality assessment of this important chemical intermediate. The provided experimental protocols offer a starting point for the acquisition of high-quality spectroscopic data for this and similar compounds.

References

An In-depth Technical Guide to the Solubility of 4-(Methoxycarbonyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the solubility characteristics of 4-(methoxycarbonyl)-3-nitrobenzoic acid. While comprehensive quantitative solubility data for this specific compound is not extensively published, this guide provides a thorough analysis of its expected solubility based on its physicochemical properties and data from structurally analogous compounds. Furthermore, it details established methodologies for experimentally determining its solubility, empowering researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is an aromatic carboxylic acid derivative with the chemical formula C₉H₇NO₆. It features a benzene ring substituted with a carboxylic acid group, a methoxycarbonyl (methyl ester) group, and a nitro group. This trifunctional nature makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and high-performance pigments like Pigment Red 188.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes (such as recrystallization), and formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 35092-89-8
Molecular Formula C₉H₇NO₆
Molecular Weight 225.15 g/mol Calculated
Melting Point 176 - 178 °C[1]
Appearance Solid, Crystalline Powder[2]

Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] this compound possesses both polar and non-polar characteristics, which will dictate its solubility in various solvents.

  • Polar Functional Groups: The carboxylic acid (-COOH) and nitro (-NO₂) groups are polar and capable of hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

  • Less Polar Functional Group: The methoxycarbonyl (-COOCH₃) group is less polar than a carboxylic acid but still contributes to the molecule's overall polarity.

  • Non-Polar Feature: The benzene ring is non-polar and will favor interactions with non-polar solvents.

Based on these structural features, a qualitative solubility profile can be predicted:

  • Water: The presence of the polar carboxylic acid and nitro groups suggests some degree of water solubility. However, the non-polar benzene ring and the methyl ester group will limit this solubility. Therefore, this compound is expected to be sparingly or partially soluble in water.[3] The solubility in aqueous solutions will also be highly dependent on the pH.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and nitro groups. The alkyl chains of the alcohols can interact with the benzene ring. Consequently, good solubility is expected in alcohols. For comparison, the related 3-nitrobenzoic acid is highly soluble in methanol and ethanol.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid's hydroxyl group. They are also moderately polar, which allows for favorable interactions with the entire molecule. Good solubility is anticipated in these solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar benzene ring will have favorable interactions with these solvents, but the highly polar carboxylic acid and nitro groups will disfavor dissolution. Therefore, low solubility is expected in non-polar solvents.

To provide a more quantitative, albeit predictive, understanding, the following table summarizes the solubility of structurally similar compounds. This data serves as a valuable reference for estimating the solubility of this compound.

Table 2: Solubility of Structurally Related Benzoic Acid Derivatives in Common Solvents

Solvent3-Nitrobenzoic Acid (mol/L at 293.15 K)[4]4-Nitrobenzoic Acid ( g/100g at various temps)[5]
Water 0.025670.039 (20°C)
Methanol 3.181212 (10°C)
Ethanol 1.50183.3 (18.5°C)
Acetone -5.75 (10°C)
Ethyl Acetate --
Dichloromethane --
Toluene --
Chloroform -0.114 (25°C)
Diethyl Ether -0.69 (25°C)

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. This is particularly relevant for purification by recrystallization, where a solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The solubility of 3-nitrobenzoic acid, for example, increases significantly with temperature in all tested solvents.[4]

  • pH: As a carboxylic acid, the solubility of this compound in aqueous solutions will be highly pH-dependent. In acidic conditions (low pH), the carboxylic acid group will be protonated (-COOH), and the molecule will be less soluble. In basic conditions (high pH), the carboxylic acid will be deprotonated to form the carboxylate salt (-COO⁻), which is ionic and significantly more water-soluble.

  • Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant of solubility. A solvent that can effectively solvate both the polar and non-polar regions of the molecule will be most effective.

Experimental Determination of Solubility

Given the lack of extensive published data, researchers will likely need to determine the solubility of this compound experimentally. The equilibrium (shake-flask) method is a widely accepted and reliable technique for this purpose.

Equilibrium (Shake-Flask) Solubility Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration plateaus).

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the sample for analysis is free of solid particles, it should be filtered (using a syringe filter compatible with the solvent) or centrifuged.

  • Quantification: Accurately measure the concentration of this compound in the clear, saturated solution. Several analytical techniques can be employed for this, including:

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve should be prepared using standard solutions of known concentrations.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

    • Gravimetric Analysis: A known volume of the saturated solution can be carefully evaporated to dryness, and the mass of the remaining solid can be measured. This method is simpler but may be less accurate than chromatographic or spectroscopic techniques.

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to known volume of solvent equil1 Agitate at constant temperature (e.g., shaker bath) prep1->equil1 equil2 Allow sufficient time to reach equilibrium equil1->equil2 sep1 Cease agitation and allow solid to settle equil2->sep1 sep2 Filter or centrifuge to obtain clear saturated solution sep1->sep2 quant1 Analyze concentration of dissolved solute (e.g., HPLC, UV-Vis) sep2->quant1

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound remains to be comprehensively documented in scientific literature, a strong predictive understanding can be derived from its molecular structure and by comparison with analogous compounds. It is anticipated to be sparingly soluble in water, with its aqueous solubility being highly pH-dependent, and to exhibit good solubility in polar organic solvents such as alcohols and ketones. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. This knowledge is essential for the effective use of this versatile chemical intermediate in research and development.

References

  • Sarna Chemicals. This compound (NMMT) | CAS No.35092-89-8. [Link]

  • PubChem. 4-Methoxy-3-nitrobenzoic acid. [Link]

  • IndiaMART. This compound Buy, Purity: 98%. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of this compound in High-Performance Colorants. [Link]

  • Solubility of Things. 4-Chloro-3-nitrobenzoic acid. [Link]

  • Wikipedia. 4-Nitrobenzoic acid. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Kiper, R.A. Properties of substance: 4-nitrobenzoic acid. [Link]

  • Zhang, X., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • Indian Journal of Chemistry. Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. [Link]

  • PubChem. 4-Methyl-3-nitrobenzoic acid. [Link]

  • PubChem. 3-Nitrobenzoic acid. [Link]

  • Cheméo. 3-Methoxy-4-nitrobenzoic acid. [Link]

  • Cheméo. Benzoic acid, 4-nitro-, ethyl ester. [Link]

  • SDI. 4-Chloro-3-Nitro Benzoic Acid. [Link]

  • ChemWhat. 4-Methyl-3-nitrobenzoic acid CAS#: 96-98-0. [Link]

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An In-depth Technical Guide to the Synthesis of 4-(Methoxycarbonyl)-3-nitrobenzoic acid: History, Modern Techniques, and Practical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Methoxycarbonyl)-3-nitrobenzoic acid, a pivotal intermediate in the synthesis of pharmaceuticals and specialty chemicals. We will explore the historical context of its synthesis, delve into modern, optimized laboratory protocols, and discuss the compound's significance in contemporary drug development and material science. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this versatile molecule.

Introduction and Historical Context

This compound, also known as 1-methyl 2-nitroterephthalate, is an aromatic compound characterized by a benzene ring substituted with a carboxylic acid group, a methoxycarbonyl group, and a nitro group. Its chemical structure, with its distinct electronic and steric properties, makes it a valuable building block in organic synthesis.

The history of this compound is not marked by a singular moment of discovery but is rather intertwined with the broader development of aromatic chemistry in the late 19th and early 20th centuries. The advent of controlled nitration and esterification reactions of aromatic compounds laid the groundwork for the synthesis of a vast array of substituted benzene derivatives.[1] Early methods for producing nitro-substituted benzoic acids often involved the direct nitration of benzoic acid or its precursors, which frequently resulted in a mixture of isomers.[2] The challenge has always been to achieve regioselectivity, a theme that continues to drive innovation in synthetic methodology. The synthesis of monoesters of dicarboxylic acids also presented its own set of challenges, with early methods often relying on non-selective esterification followed by laborious separation.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and application.

PropertyValueSource
CAS Number 35092-89-8[4]
Molecular Formula C₉H₇NO₆[4]
Molecular Weight 225.15 g/mol [4]
Appearance Solid[4]
Melting Point 176-178 °C[5]
Boiling Point 393.4 °C at 760 mmHg[5]
Density 1.484 g/cm³[5]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the three different substituents.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the two carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the methyl carbon of the ester.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies will be observed for the O-H stretch of the carboxylic acid (a broad band), the C=O stretches of the ester and carboxylic acid, and the asymmetric and symmetric stretches of the nitro group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Below, we detail the most common and effective synthetic routes.

Route 1: Selective Mono-hydrolysis of Dimethyl 2-nitroterephthalate

This is one of the most direct and widely used methods for the preparation of this compound. It relies on the differential reactivity of the two ester groups in dimethyl 2-nitroterephthalate.

Causality of Experimental Choices:

The key to this synthesis is the regioselective hydrolysis of one of the two methyl ester groups. The ester group at the 4-position is sterically less hindered than the ester group at the 1-position, which is ortho to the bulky nitro group. This steric hindrance makes the 1-position ester less accessible to the hydroxide nucleophile, leading to preferential hydrolysis at the 4-position. The reaction is typically carried out at room temperature to minimize the risk of double hydrolysis.

G Dimethyl 2-nitroterephthalate Dimethyl 2-nitroterephthalate This compound This compound Dimethyl 2-nitroterephthalate->this compound NaOH, 1,4-dioxane/water, 20°C G 2-Nitroterephthalic acid 2-Nitroterephthalic acid This compound This compound 2-Nitroterephthalic acid->this compound Methanol, H₂SO₄ (cat.) G cluster_0 Step 1: Nitration cluster_1 Step 2: Selective Hydrolysis Dimethyl terephthalate Dimethyl terephthalate Dimethyl 2-nitroterephthalate Dimethyl 2-nitroterephthalate Dimethyl terephthalate->Dimethyl 2-nitroterephthalate HNO₃, H₂SO₄ This compound This compound Dimethyl 2-nitroterephthalate->this compound NaOH, 1,4-dioxane/water

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-(Methoxycarbonyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(Methoxycarbonyl)-3-nitrobenzoic acid

Topic: Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable bifunctional aromatic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its structure, featuring a carboxylic acid, a methyl ester, and a nitro group, offers significant versatility for subsequent chemical modifications. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the nitration of commercially available dimethyl terephthalate, followed by a regioselective partial hydrolysis of the resulting intermediate. The methodology is designed to be robust and reproducible, yielding a high-purity product. This guide emphasizes the rationale behind key procedural steps and incorporates critical safety information and characterization data.

Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Nitration: Dimethyl terephthalate is nitrated using a mixture of nitric acid and sulfuric acid to produce dimethyl 2-nitroterephthalate.

  • Selective Saponification: The intermediate, dimethyl 2-nitroterephthalate, undergoes selective hydrolysis of the ester group at the 4-position, which is sterically more accessible and electronically influenced by the adjacent nitro group, to yield the final product.

(Self-generated image, not from a direct source)

Experimental Workflow Diagram

The following diagram outlines the complete workflow from starting materials to the final purified product.

Synthesis_Workflow cluster_prep Preparation & Nitration cluster_hydrolysis Selective Hydrolysis & Purification start Reagents: - Dimethyl Terephthalate - Conc. H₂SO₄ - Nitric Acid reaction_vessel Cool Reaction Vessel (10-15°C) start->reaction_vessel add_dmt Add Dimethyl Terephthalate reaction_vessel->add_dmt reaction_1 Nitration Reaction (Maintain 15-20°C) add_dmt->reaction_1 tlc_monitor Monitor via TLC reaction_1->tlc_monitor quench Quench on Ice Water tlc_monitor->quench filter_1 Filter Precipitate quench->filter_1 wash_1 Wash with 5% NaOH (aq) and Water filter_1->wash_1 dry_1 Dry Crude Intermediate wash_1->dry_1 recrystallize Recrystallize from Ethanol dry_1->recrystallize intermediate Isolate Pure Intermediate: Dimethyl 2-nitroterephthalate recrystallize->intermediate start_2 Reagents: - Intermediate - NaOH Solution intermediate->start_2 reaction_2 Heat Mixture (Monitor for Mono-hydrolysis) start_2->reaction_2 cool_acidify Cool and Acidify with Conc. HCl reaction_2->cool_acidify filter_2 Filter Final Product cool_acidify->filter_2 wash_2 Wash with Cold Water filter_2->wash_2 dry_2 Dry Final Product wash_2->dry_2 product Final Product: This compound dry_2->product

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialMolecular FormulaM.W. ( g/mol )CAS No.Notes
Dimethyl terephthalate (DMT)C₁₀H₁₀O₄194.18120-61-6Purity ≥ 99%
Concentrated Sulfuric AcidH₂SO₄98.087664-93-998%
Nitric Acid (70%)HNO₃63.017697-37-2Fuming or concentrated
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Pellets or flakes
Concentrated Hydrochloric AcidHCl36.467647-01-0~37% (w/w)
Ethanol (EtOH)C₂H₅OH46.0764-17-5Anhydrous, for recrystallization
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6For Thin-Layer Chromatography (TLC)
HexanesC₆H₁₄86.18110-54-3For Thin-Layer Chromatography (TLC)
Deionized WaterH₂O18.027732-18-5

Experimental Protocol

Part A: Synthesis of Dimethyl 2-nitroterephthalate (CAS 5292-45-5)

This procedure is adapted from established industrial synthesis methods.[2]

  • Preparation of Nitrating Mixture: In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 463.5 g of concentrated (98%) sulfuric acid.

    • Expertise & Experience: The use of a multi-necked flask allows for simultaneous stirring, temperature monitoring, and controlled addition of reagents, which is crucial for safety and reaction control.

  • Cooling: Immerse the flask in an ice/salt bath and stir the sulfuric acid until the internal temperature drops to 10-15°C.

  • Addition of Nitric Acid: Slowly add 100.4 g of nitric acid (97.7%) dropwise via the dropping funnel. Ensure the temperature is maintained between 10 to 15°C throughout the addition.

    • Causality: This exothermic reaction forms the nitronium ion (NO₂⁺), the active electrophile. Keeping the temperature low prevents decomposition of the nitrating agent and minimizes side reactions.

  • Addition of Substrate: Once the nitrating mixture is prepared and stable at 10-15°C, add 150.0 g of dimethyl terephthalate in portions over approximately 30 minutes. The temperature should be carefully controlled to remain between 10 and 15°C.

  • Reaction: After the addition is complete, allow the reaction temperature to rise to 15-20°C and continue stirring for an additional 30 minutes.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting dimethyl terephthalate spot is no longer visible.

  • Quenching and Precipitation: Carefully pour the reaction mixture into a separate beaker containing 1500 g of crushed ice and water with vigorous stirring. A white to light-yellow precipitate will form.

    • Trustworthiness: Pouring the acidic mixture into ice water is a standard quenching method that rapidly dilutes the acid and precipitates the organic product, which is insoluble in the aqueous medium.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake sequentially with 450 mL of a 5% aqueous sodium hydroxide solution (to neutralize residual acid) and then with 250 mL of water until the washings are neutral.[2]

  • Recrystallization: Transfer the crude solid to a flask and add 750 g of ethanol. Heat the mixture to 50-55°C until the solid completely dissolves, then slowly cool to below 5°C to promote full precipitation of the purified product.[2]

  • Isolation and Drying: Filter the recrystallized product, wash with a small amount of cold ethanol, and dry under vacuum at 60°C to yield dimethyl 2-nitroterephthalate as a white crystalline solid. The expected yield is approximately 95%.[2] The melting point should be 73-76°C.[2]

Part B: Synthesis of this compound (CAS 35092-89-8)

This protocol is based on standard saponification procedures for aromatic esters, adapted for selective mono-hydrolysis.[3][4]

  • Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve 50 g (1 mole equivalent) of dimethyl 2-nitroterephthalate from Part A in 200 mL of methanol.

  • Addition of Base: In a separate beaker, prepare a solution of 8.4 g (1.0 mole equivalent) of sodium hydroxide in 50 mL of water. Add this solution to the flask containing the ester.

    • Causality: Using only one equivalent of NaOH is critical for achieving selective mono-hydrolysis. The ester group at the 4-position is more susceptible to nucleophilic attack by hydroxide due to reduced steric hindrance compared to the ester at the 1-position, which is ortho to the bulky nitro group.

  • Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours. The disappearance of the starting diester can be monitored by TLC.

    • Trustworthiness: The reaction progress must be carefully monitored to prevent di-hydrolysis, which would form 2-nitroterephthalic acid.

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, reduce the volume of methanol by approximately half using a rotary evaporator.

  • Precipitation: Dilute the remaining solution with 200 mL of water. Slowly pour this solution into a beaker containing 25 mL of concentrated hydrochloric acid with constant stirring. The target compound will precipitate out of the acidic solution.

    • Expertise & Experience: Pouring the basic salt solution into the acid ensures that the medium is always acidic during precipitation, preventing the formation of less soluble acid salts and leading to a purer product.[3]

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 80°C. The final product, this compound, should be a solid with a melting point of 176-178°C.[5]

Safety Precautions

  • Handle concentrated sulfuric and nitric acids with extreme care in a well-ventilated chemical fume hood. They are highly corrosive and strong oxidizing agents.

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Quenching the reaction mixture on ice should be done slowly and with good stirring to manage heat generation.

References

  • LookChem. This compound. [Link]

  • Sarna Chemicals. 4-Methoxycarbonyl-3-Nitrobenzoic Acid (NMMT) | CAS No.35092-89-8. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • ResearchGate. Transformation of phthalates via hydrolysis. [Link]

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Application Notes and Protocols for 4-(Methoxycarbonyl)-3-nitrobenzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-(Methoxycarbonyl)-3-nitrobenzoic acid is a bifunctional aromatic compound that offers medicinal chemists a versatile and strategically valuable scaffold. Its structure, featuring a carboxylic acid, a methyl ester, and a nitro group on a benzene ring, presents three distinct points for chemical modification. This trifecta of functional groups allows for a modular and divergent approach to library synthesis, making it an attractive starting point for drug discovery programs.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, a feature that can be exploited in various chemical transformations.[1] Furthermore, the nitro group serves as a masked amine, which, upon reduction, provides a key functional group for introducing a wide array of substituents. The presence of both a carboxylic acid and a methyl ester on the same molecule allows for selective manipulation, enabling the synthesis of complex molecular architectures. These inherent properties make this compound a valuable intermediate in the synthesis of diverse bioactive molecules, including anti-inflammatory compounds and agrochemicals.[2][3]

This document provides a comprehensive guide to the practical application of this compound in a medicinal chemistry setting. It outlines detailed, field-proven protocols for its key chemical transformations and discusses the strategic considerations behind these experimental choices.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 35092-89-8[2]
Molecular Formula C₉H₇NO₆[2]
Molecular Weight 225.15 g/mol [2]
Appearance Off-white to pale yellow solid[3]
Melting Point 176 - 178 °C[2]

Core Synthetic Transformations and Protocols

The true utility of this compound is realized through a series of fundamental chemical transformations that unlock its synthetic potential. The following sections provide detailed, step-by-step protocols for these key reactions.

Diagram: Synthetic Pathways from this compound

G start This compound amine 3-Amino-4-(methoxycarbonyl)benzoic acid start->amine Nitro Reduction amide Amide Derivatives start->amide Amide Coupling diacid 3-Nitroterephthalic acid start->diacid Ester Hydrolysis amine->amide Further Functionalization

Caption: Key synthetic routes starting from the building block.

Protocol 1: Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine is arguably the most critical transformation of this building block, as it unmasks a versatile functional group for further elaboration. The resulting 3-amino-4-(methoxycarbonyl)benzoic acid is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and other complex molecules.[4] Catalytic hydrogenation is a clean and efficient method for this transformation.

Rationale for Method Selection

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and robust method for the reduction of aromatic nitro groups.[5] It offers high yields and chemoselectivity, typically leaving other functional groups such as esters and carboxylic acids intact. The reaction proceeds under relatively mild conditions and the work-up is straightforward, involving simple filtration to remove the catalyst.

Detailed Experimental Protocol

Reaction Scheme:

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a flask equipped with a balloon for hydrogen atmosphere

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • To a Parr hydrogenation bottle or a suitable round-bottom flask, add this compound (1.0 eq).

  • Add methanol to dissolve the starting material (approximately 10-20 mL per gram of starting material).

  • Carefully add 10% Pd/C catalyst (5-10 mol%). Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.

  • Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3 atm or use a balloon) and stir the reaction mixture vigorously at room temperature.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield 3-amino-4-(methoxycarbonyl)benzoic acid as a solid. The product can be used in the next step without further purification or can be recrystallized if necessary.

Protocol 2: Amide Bond Formation via the Carboxylic Acid

The carboxylic acid functionality of this compound provides a handle for the formation of amide bonds, a cornerstone of medicinal chemistry. This reaction allows for the introduction of a diverse range of amine-containing fragments, enabling the exploration of structure-activity relationships.

Rationale for Method Selection

The use of coupling agents such as thionyl chloride to first form an acid chloride, followed by reaction with an amine, is a classic and effective method for amide bond formation.[6] This two-step, one-pot procedure is generally high-yielding and applicable to a wide range of amines. Thionyl chloride is a cost-effective reagent, and the reaction conditions are well-established.

Detailed Experimental Protocol

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • A primary or secondary amine (e.g., aniline)

  • Triethylamine (TEA) or Pyridine

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous toluene or DCM.

  • Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by the cessation of gas evolution and TLC).

  • Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove excess thionyl chloride. Caution: Thionyl chloride is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.

  • Dissolve the crude acid chloride in anhydrous DCM and cool the solution in an ice bath.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the cooled acid chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired amide.

Protocol 3: Selective Hydrolysis of the Methyl Ester

In certain synthetic strategies, it may be desirable to unmask the second carboxylic acid functionality by hydrolyzing the methyl ester. This provides a diacid intermediate, 3-nitroterephthalic acid, which can be used for further derivatization, for example, in the synthesis of metal-organic frameworks or as a linker in more complex molecules.

Rationale for Method Selection

Base-mediated hydrolysis using sodium hydroxide is a standard and effective method for cleaving methyl esters.[7] The reaction is typically performed in a mixture of water and a co-solvent like methanol to ensure the solubility of the starting material. Acidification of the reaction mixture after hydrolysis precipitates the dicarboxylic acid product.

Detailed Experimental Protocol

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 or 2:1 ratio).

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry to afford 3-nitroterephthalic acid.

Conclusion and Future Perspectives

This compound stands out as a highly adaptable and strategically important building block for medicinal chemistry. The orthogonal reactivity of its three functional groups provides a robust platform for the efficient construction of diverse molecular libraries. The protocols detailed herein offer reliable and scalable methods for the key transformations of this versatile intermediate, empowering researchers to accelerate their drug discovery efforts. As the demand for novel and complex molecular architectures continues to grow, the strategic application of such multifunctional building blocks will undoubtedly play an increasingly critical role in the development of the next generation of therapeutic agents.

References

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • Sarna Chemicals. (n.d.). This compound (NMMT) | CAS No. 35092-89-8. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

Sources

Derivatization of 4-(Methoxycarbonyl)-3-nitrobenzoic acid for further reactions

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollhinweise

Thema: Derivatisierung von 4-(Methoxycarbonyl)-3-nitrobenzoesäure für Folgereaktionen

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

4-(Methoxycarbonyl)-3-nitrobenzoesäure ist ein vielseitiger aromatischer Baustein, der aufgrund seiner drei reaktiven funktionellen Gruppen – einer Carbonsäure, einem Methylester und einer Nitrogruppe – von großer Bedeutung in der organischen Synthese ist. Diese einzigartige Anordnung ermöglicht eine selektive Modifikation an verschiedenen Stellen des Moleküls und macht es zu einem wertvollen Zwischenprodukt für die Synthese von Pharmazeutika, Agrochemikalien und Hochleistungspigmenten wie Pigment Rot 188.[1] Diese Anwendungsbeschreibung bietet einen detaillierten technischen Leitfaden zu den wichtigsten Derivatisierungsstrategien für dieses Molekül, einschließlich detaillierter Protokolle und der wissenschaftlichen Begründung für die gewählten experimentellen Ansätze.

Physikalisch-chemische Eigenschaften

Die grundlegenden Eigenschaften von 4-(Methoxycarbonyl)-3-nitrobenzoesäure sind für die Planung von Synthesestrategien unerlässlich.

EigenschaftWertReferenz
CAS-Nummer 35092-89-8[1]
Molekülformel C₉H₇NO₆[2]
Molekulargewicht 225.15 g/mol [2]
Schmelzpunkt 176 - 178 °C[1]
Aussehen Farbloser bis hellgelber kristalliner Feststoff[3]
Reinheit ≥99.0% (typisch)
Lagerung In einem trockenen, gut verschlossenen Behälter bei Raumtemperatur lagern.[2][3]

Derivatisierungsstrategien und Protokolle

Die multifunktionale Natur von 4-(Methoxycarbonyl)-3-nitrobenzoesäure ermöglicht gezielte chemische Umwandlungen an der Carboxylgruppe oder der Nitrogruppe. Die Wahl der Reaktionsbedingungen ist entscheidend, um die Selektivität zu steuern und die Integrität der anderen funktionellen Gruppen zu erhalten.

Workflow der Derivatisierung

G A 4-(Methoxycarbonyl)-3-nitrobenzoesäure B Säurechlorid-Derivat A->B  SOCl₂ oder (COCl)₂ C Amid-Derivat A->C  Kupplungsreagenzien  (z.B. HATU, EDC),  R¹R²NH D Ester-Derivat A->D  R-OH, H⁺ E 3-Amino-4-(methoxycarbonyl)benzoesäure A->E  Reduktionsmittel  (z.B. SnCl₂, H₂/Pd-C) B->C  R¹R²NH F Amid-gekoppeltes & Amino-reduziertes Derivat C->F  Reduktionsmittel  (z.B. SnCl₂)

Abbildung 1: Mögliche Derivatisierungswege für 4-(Methoxycarbonyl)-3-nitrobenzoesäure.

Reaktionen an der Carboxylgruppe

Die Carboxylgruppe ist ein primäres Ziel für die Derivatisierung, um Amid- oder Esterbindungen zu knüpfen, die in vielen biologisch aktiven Molekülen und funktionellen Materialien von zentraler Bedeutung sind.

Die Bildung einer Amidbindung ist eine der häufigsten Transformationen in der medizinischen Chemie. Die direkte Reaktion einer Carbonsäure mit einem Amin ist aufgrund der Bildung eines stabilen Ammoniumcarboxylatsalzes ungünstig.[4] Daher ist die Aktivierung der Carboxylgruppe erforderlich. Dies kann durch Umwandlung in ein hochreaktives Säurechlorid oder durch den Einsatz von Kupplungsreagenzien erfolgen.

Wissenschaftliche Begründung: Kupplungsreagenzien wie HATU (Hexafluorophosphat-Azabenzotriazol-Tetramethyluronium) oder EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid) wandeln die Carbonsäure in situ in einen aktivierten Ester um. Dieser Ester ist sehr anfällig für einen nukleophilen Angriff durch ein Amin, was zur Bildung der Amidbindung führt.[5] Die Wahl des Reagenzes und der Bedingungen kann die Ausbeute maximieren und die Racemisierung bei chiralen Substraten minimieren.

Protokoll: Synthese von N-Benzyl-4-(methoxycarbonyl)-3-nitrobenzamid

  • Vorbereitung: In einem trockenen 100-mL-Rundkolben werden 2,25 g (10,0 mmol) 4-(Methoxycarbonyl)-3-nitrobenzoesäure in 40 mL wasserfreiem Dichlormethan (DCM) suspendiert.

  • Aktivierung: Dem Gemisch werden 4,18 g (11,0 mmol) HATU und 2,6 mL (15,0 mmol) N,N-Diisopropylethylamin (DIPEA) zugegeben. Die Mischung wird 15 Minuten bei Raumtemperatur gerührt, bis sich eine klare Lösung bildet.

  • Aminzugabe: Langsam werden 1,1 mL (10,0 mmol) Benzylamin zugetropft.

  • Reaktion: Das Reaktionsgemisch wird 4 Stunden bei Raumtemperatur gerührt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht (Laufmittel: Ethylacetat/Hexan 1:1).

  • Aufarbeitung: Die Reaktionslösung wird nacheinander mit 30 mL 1 M HCl, 30 mL gesättigter NaHCO₃-Lösung und 30 mL gesättigter NaCl-Lösung gewaschen.

  • Isolierung: Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Der Rohrückstand wird durch Säulenchromatographie auf Kieselgel (Laufmittelgradient: 20% bis 50% Ethylacetat in Hexan) gereinigt, um das reine Amidprodukt zu erhalten.

Für robuste Amine oder Alkohole ist die Umwandlung der Carbonsäure in das entsprechende Säurechlorid eine hocheffektive Strategie. Thionylchlorid (SOCl₂) ist ein gängiges Reagenz für diese Umwandlung.[6][7]

Wissenschaftliche Begründung: Das Säurechlorid ist ein starkes Elektrophil und reagiert schnell mit Nukleophilen wie Aminen oder Alkoholen, oft ohne dass ein zusätzlicher Katalysator erforderlich ist.[8] Diese Methode ist besonders nützlich, wenn die eingesetzten Nukleophile weniger reaktiv sind.

Protokoll: Herstellung von 4-(Methoxycarbonyl)-3-nitrobenzoylchlorid

  • Einrichtung: In einem mit einem Rückflusskühler und einem Trockenrohr ausgestatteten 50-mL-Rundkolben werden 2,25 g (10,0 mmol) 4-(Methoxycarbonyl)-3-nitrobenzoesäure in 20 mL wasserfreiem Toluol suspendiert.

  • Reagenzzugabe: Vorsichtig werden 1,1 mL (15,0 mmol) Thionylchlorid zugetropft, gefolgt von 2-3 Tropfen N,N-Dimethylformamid (DMF) als Katalysator.

  • Reaktion: Das Gemisch wird 2 Stunden lang unter Rückfluss erhitzt (ca. 80-90 °C), bis die Gasentwicklung aufhört.

  • Isolierung: Das überschüssige Thionylchlorid und Toluol werden unter reduziertem Druck abdestilliert. Das resultierende rohe Säurechlorid wird typischerweise direkt im nächsten Schritt ohne weitere Reinigung verwendet.[7][9]

Reaktionen an der Nitrogruppe

Die Reduktion der Nitrogruppe zu einer Aminogruppe ist eine grundlegende Transformation, die den Weg für eine Vielzahl von Folgereaktionen ebnet, wie z. B. Diazotierungen, weitere Amidierungen oder die Synthese heterocyclischer Systeme.

Die größte Herausforderung bei der Reduktion der Nitrogruppe besteht darin, die Esterfunktion zu erhalten. Während die katalytische Hydrierung (z. B. H₂/Pd-C) sehr effizient ist, kann sie unter bestimmten Bedingungen auch Ester spalten.[10] Chemoselektive Methoden, die Metalle in saurer Lösung verwenden, sind oft die bessere Wahl.[11]

Wissenschaftliche Begründung: Zinn(II)-chlorid (SnCl₂) in einem alkoholischen Lösungsmittel ist ein klassisches und zuverlässiges Reagenz für die selektive Reduktion von aromatischen Nitrogruppen in Gegenwart von Estern, Nitrilen oder Halogenen.[12] Der Mechanismus beinhaltet eine schrittweise Elektronenübertragung vom Zinn(II)-Ion auf die Nitrogruppe.

Protokoll: Reduktion zu 3-Amino-4-(methoxycarbonyl)benzoesäure

  • Vorbereitung: In einem 250-mL-Rundkolben werden 4,50 g (20,0 mmol) 4-(Methoxycarbonyl)-3-nitrobenzoesäure in 100 mL Ethanol gelöst.

  • Reagenzzugabe: Zu der Lösung wird eine Lösung aus 22,5 g (100,0 mmol) Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O) in 50 mL Ethanol gegeben.

  • Reaktion: Das Reaktionsgemisch wird unter Stickstoffatmosphäre 2 Stunden lang bei 70 °C erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist.[12]

  • Aufarbeitung: Nach dem Abkühlen wird die Mischung auf Eiswasser gegossen. Der pH-Wert wird vorsichtig mit einer 5%igen wässrigen Natriumbicarbonatlösung auf 7-8 eingestellt.

  • Extraktion: Die wässrige Phase wird dreimal mit je 100 mL Ethylacetat extrahiert.

  • Isolierung: Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel unter reduziertem Druck entfernt, um das rohe Aminoprodukt zu erhalten, das bei Bedarf weiter gereinigt werden kann.

Zweistufiger Syntheseworkflow: Amidierung gefolgt von Nitroreduktion

G cluster_0 Schritt 1: Amidkupplung cluster_1 Schritt 2: Nitroreduktion A 4-(Methoxycarbonyl)- 3-nitrobenzoesäure B N-substituiertes Amid A->B  Amin (R-NH₂)  Kupplungsreagenz (z.B. HATU)  Base (z.B. DIPEA)  Lösungsmittel (DCM) C N-substituiertes Amid (aus Schritt 1) D Endprodukt: 3-Amino-4-(methoxycarbonyl)- N-substituiertes Benzamid C->D  SnCl₂·2H₂O  Lösungsmittel (Ethanol)  Wärme

Sources

Application Notes & Protocols: The Strategic Use of 4-(Methoxycarbonyl)-3-nitrobenzoic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase organic synthesis (SPOS) has become an indispensable tool in drug discovery and materials science, enabling the rapid assembly of molecular libraries. The success of SPOS is critically dependent on the linker, the molecular scaffold that tethers the substrate to the insoluble support. This document provides a detailed technical guide on the application of 4-(methoxycarbonyl)-3-nitrobenzoic acid, a versatile member of the o-nitrobenzyl linker family. We will explore its core principles, immobilization and cleavage mechanisms, and provide detailed protocols for its use in synthesizing complex small molecules, with a focus on heterocycles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced linker strategies in their synthetic workflows.

Introduction: The Central Role of Linkers in SPOS

Solid-phase organic synthesis (SPOS) is a technique where molecules are built step-by-step while covalently attached to an insoluble polymer support. This approach simplifies purification immensely; excess reagents and by-products are removed by simple filtration and washing, driving reactions to completion and facilitating automation.[1] At the heart of this methodology is the linker, which must be stable to a wide range of reaction conditions yet cleavable under specific, non-destructive conditions to release the final product.[1]

1.1. The o-Nitrobenzyl Linker Family

This compound belongs to the well-established o-nitrobenzyl class of linkers. These are primarily known for their photolabile nature, meaning the bond connecting the synthesized molecule to the linker can be cleaved by irradiation with UV light.[2][3] This orthogonality offers a significant advantage, as cleavage is non-invasive and can be performed under neutral, mild conditions, preserving sensitive functionalities in the target molecule.

1.2. Profile of this compound

This specific linker is an aromatic carboxylic acid derivative featuring three key functional groups: a free carboxylic acid, a methyl ester, and a nitro group positioned ortho to the benzylic position that will be formed upon immobilization.[4][5] This trifunctional nature allows for a directed and versatile synthetic strategy. The free carboxylic acid is typically used to anchor the linker to an amine-functionalized solid support. The methyl ester serves as the attachment point for the first building block of the synthetic sequence, usually after hydrolysis to the corresponding carboxylic acid. The ortho-nitro group is the linchpin of the cleavage strategy.

Property Value Reference
Chemical Name This compound[4]
Synonyms 1-Methyl 2-nitroterephthalate, 3-Nitro-4-carbomethoxybenzoic acid[6]
CAS Number 35092-89-8[4]
Molecular Formula C₉H₇NO₆[4]
Molecular Weight 225.15 g/mol [4]
Melting Point 176 - 178 °C[4][6]
Appearance Solid[4]

Core Principles and Mechanism of Action

The utility of this compound as a linker is grounded in a well-defined sequence of immobilization, synthesis, and cleavage. The cornerstone of its release mechanism is the photochemical rearrangement characteristic of o-nitrobenzyl compounds.

2.1. General Workflow

The overall process involves three main phases: linker attachment to the solid support, synthesis of the target molecule on the support, and finally, cleavage to release the product into solution. This workflow ensures that purification is confined to simple washing steps until the final product is liberated.

G Resin Amino-Functionalized Resin ImmobilizedLinker Immobilized Linker Resin->ImmobilizedLinker Coupling (e.g., DIC, HOBt) Linker This compound Linker->ImmobilizedLinker ActivatedLinker Activated Linker (Hydrolyzed Ester) ImmobilizedLinker->ActivatedLinker Hydrolysis LoadedResin Substrate-Loaded Resin ActivatedLinker->LoadedResin Substrate Coupling OnResinSynth On-Resin Synthesis (Multiple Steps) LoadedResin->OnResinSynth FinalProductResin Final Product on Resin OnResinSynth->FinalProductResin Cleavage Photolytic Cleavage (hv, 350-365 nm) FinalProductResin->Cleavage PurifiedProduct Purified Product in Solution Cleavage->PurifiedProduct Byproduct Resin-Bound Byproduct Cleavage->Byproduct

Figure 1. General workflow for SPOS using the photolabile linker.

2.2. The Photolytic Cleavage Mechanism

Upon irradiation with UV light (typically around 350-365 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, a process known as a Norrish Type II reaction.[2] This initiates a rearrangement that ultimately leads to the formation of a nitrosobenzaldehyde derivative attached to the resin and the release of the synthesized molecule with a newly formed terminal functional group (e.g., a carboxylic acid).

G Start Resin-Linker-O-R NO₂ H Irradiation hv (350-365 nm) Intermediate1 Excited State N⁺OO⁻ H Irradiation->Intermediate1 Excitation Intermediate2 Acinitro Intermediate N⁺O(OH) Intermediate1->Intermediate2 Rearrangement Rearrangement Products Resin-Bound Byproduct (o-Nitrosobenzaldehyde) Released Product (R-OH) Rearrangement->Products

Figure 2. Simplified mechanism of o-nitrobenzyl photolytic cleavage.

Application Protocols

The following protocols are designed to be self-validating, with checkpoints and explanations for key steps.

Protocol A: Linker Immobilization on Solid Support

This procedure describes the attachment of this compound to an aminomethyl-functionalized polystyrene resin.

  • Rationale: The free carboxylic acid of the linker is coupled to the primary amine on the resin via a standard peptide coupling reaction. The use of coupling agents like DIC (Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) minimizes side reactions and promotes efficient amide bond formation.

  • Materials:

    • Aminomethyl Polystyrene Resin (100-200 mesh, 1.0 mmol/g loading)

    • This compound

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Procedure:

    • Swell the aminomethyl resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

    • Drain the DMF.

    • In a separate flask, dissolve this compound (3 eq., 3.0 mmol, 675 mg) and HOBt (3 eq., 3.0 mmol, 405 mg) in DMF (15 mL).

    • Add DIC (3 eq., 3.0 mmol, 470 µL) to the solution from Step 3 and stir for 10 minutes at room temperature for pre-activation.

    • Add the activated linker solution to the swollen resin.

    • Agitate the mixture at room temperature for 12-16 hours.

    • Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under high vacuum.

    • Validation: Perform a Kaiser test (ninhydrin test) on a small sample of the resin. A negative result (colorless or yellow beads) indicates the successful consumption of primary amines and complete linker immobilization.

Protocol B: Substrate Loading via Ester Hydrolysis and Coupling

This protocol details the attachment of the first building block (an amine, for synthesizing a terminal amide) to the immobilized linker.

  • Rationale: The linker's methyl ester is first saponified to a free carboxylate. This newly revealed functional group is then used to couple the first building block, demonstrating the linker's bifunctional utility.

  • Materials:

    • Linker-functionalized resin from Protocol A

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) / Water

    • Fmoc-protected amino acid (e.g., Fmoc-Alanine)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF, DCM

  • Procedure:

    • Hydrolysis: Swell the linker-resin (1.0 g) in a 3:1 mixture of THF:H₂O (12 mL). Add LiOH (10 eq.) and agitate at 40°C for 12 hours.

    • Wash the resin thoroughly with water, THF/water, THF, and finally DCM. Dry under vacuum.

    • Coupling: Swell the hydrolyzed resin in DMF.

    • In a separate flask, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum. The resin is now loaded and ready for subsequent synthetic steps.

Protocol C: On-Resin Synthesis of a Heterocycle Precursor

This section outlines a representative sequence for building a more complex molecule on the solid support. The stability of the nitrobenzyl linker to common reagents is a key feature. For example, a multi-step synthesis of a substituted pyrazole precursor can be envisioned.[7][8]

  • Rationale: This demonstrates the linker's stability during standard SPOS transformations, such as Fmoc deprotection (using piperidine) and further coupling cycles.

  • Procedure:

    • Fmoc Deprotection: Treat the resin from Protocol B with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.[9] Wash thoroughly with DMF and DCM.

    • Acylation: Couple a carboxylic acid (e.g., a substituted benzoic acid) using standard DIC/HOBt or HATU/DIPEA conditions as described previously.

    • Further Modification: Subsequent reactions, such as reductions, cyclizations, or other functional group interconversions, can be performed. The nitro group on the linker is generally stable to many reagents but can be sensitive to strong reducing agents (e.g., SnCl₂), which could lead to premature modification of the linker.[10] Careful planning of the synthetic route is essential.

Protocol D: Photolytic Cleavage and Product Isolation

This final protocol describes the release of the synthesized molecule from the solid support.

  • Rationale: Photolysis provides a mild and orthogonal cleavage method. The choice of solvent is important to ensure both resin swelling and solubility of the cleaved product. Scavengers are generally not required, which simplifies the workup.

  • Materials:

    • Final product-bound resin

    • DCM or Acetonitrile (CH₃CN)

    • Photochemical reactor with a UV lamp (e.g., high-pressure mercury lamp with a Pyrex filter to emit at >350 nm)

  • Procedure:

    • Place the dry, product-bound resin (approx. 100 mg) in a quartz or Pyrex reaction vessel.

    • Add the solvent (e.g., 5 mL of DCM) to swell the resin.

    • Irradiate the suspension with a UV lamp (350-365 nm) at room temperature. The reaction time can vary from 4 to 24 hours and should be optimized for the specific substrate. Monitor the reaction by taking small aliquots of the supernatant and analyzing by LC-MS.

    • Once cleavage is complete, filter the resin and collect the filtrate.

    • Wash the resin with additional solvent (3 x 2 mL).

    • Combine the filtrate and washes.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the product as needed using standard techniques like flash chromatography or HPLC.

Concluding Remarks

This compound is a highly effective and versatile photolabile linker for solid-phase organic synthesis. Its defined points of attachment allow for a controlled synthetic strategy, while its o-nitrobenzyl core provides a mild and orthogonal cleavage pathway crucial for preserving sensitive molecular architectures. The protocols detailed herein offer a robust framework for researchers to employ this linker in the synthesis of diverse small molecules and complex heterocycles, accelerating discovery in medicinal chemistry and beyond.

References

  • Photolabile Linkers for Solid-Phase Synthesis. (n.d.). Google Vertex AI Search.
  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023, April 21). National Institutes of Health (NIH).
  • 4-Methoxycarbonyl-3-Nitrobenzoic Acid (NMMT) | CAS No.35092-89-8. (n.d.). Sarna Chemicals.
  • 4-methoxycarbonyl-3-nitrobenzoic Acid | 35092-89-8. (n.d.). Chemical Bull Pvt. Ltd..
  • A New o-Nitrobenzyl Photocleavable Linker for Solid Phase Synthesis. (n.d.). ElectronicsAndBooks.
  • A photolabile 'traceless' linker for solid-phase organic synthesis. (n.d.). ElectronicsAndBooks.
  • A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction. (n.d.). Chemical Science (RSC Publishing).
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). LookChem.
  • A Traceless Cross-linker for Photo-Cleavable Bioconjugation. (n.d.). PMC.
  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. (2014, July 17). American Chemical Society.
  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (n.d.). National Institutes of Health (NIH).
  • Synthesis of Heterocycles via Intramolecular Annulation of Nitrene Intermediates. (2000, July). Current Organic Chemistry.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023, June 2). PMC.
  • Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. (2020, July 6). PubMed.
  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.). University of Reading.

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Application Note: A Protocol for the Purification of 4-(Methoxycarbonyl)-3-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the purification of 4-(Methoxycarbonyl)-3-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] The protocol leverages the robust and scalable technique of recrystallization to effectively remove impurities, yielding a product of high purity suitable for downstream applications. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the procedural steps, the underlying chemical principles, and methods for verifying purification success.

Introduction: The Imperative for Purity

This compound (MW: 225.15 g/mol ) is a bifunctional aromatic compound featuring both a carboxylic acid and a methyl ester group, with a nitro group substituent.[2] This unique arrangement of functional groups makes it a versatile building block in organic synthesis. However, the synthetic routes to this intermediate can introduce various impurities, such as isomeric byproducts, unreacted starting materials, or decomposition products. For applications in drug development and high-performance materials, the purity of such intermediates is not merely a quality metric but a critical determinant of the final product's efficacy, safety, and stability.

Recrystallization is a powerful and economical purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The fundamental principle involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules. This protocol details a validated method for the recrystallization of this compound using a mixed-solvent system.

Physicochemical Properties & Solvent Selection Rationale

A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit high solvating power for the target compound at elevated temperatures and low solvating power at ambient or sub-ambient temperatures.[3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 35092-89-8[2]
Molecular Formula C₉H₇NO₆[2]
Molecular Weight 225.15 g/mol [1]
Appearance Solid, often light yellow or cream-colored powder[4]
Melting Point 176 - 178 °C (lit.)[1][2]
pKa 3.09 ± 0.10 (Predicted)[2]

The structure of this compound, containing both a polar carboxylic acid group and a moderately polar methyl ester, suggests solubility in polar organic solvents. Alcohols like ethanol and methanol are excellent candidates.[5] However, to maximize recovery, a mixed-solvent system is often superior. For carboxylic acids, an alcohol-water mixture is a classic choice.[6] Ethanol is chosen for its strong ability to dissolve the compound when hot, while water acts as an "anti-solvent," drastically reducing the compound's solubility upon cooling, thereby promoting high-yield crystallization.

Experimental Protocol

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Ethanol (95% or absolute)

    • Deionized Water

  • Glassware & Equipment:

    • Erlenmeyer flasks (appropriate sizes for the scale)

    • Graduated cylinders

    • Hot plate with magnetic stirring capability

    • Magnetic stir bar

    • Powder funnel

    • Stemless glass funnel

    • Fluted filter paper

    • Büchner funnel and filtration flask

    • Vacuum source (aspirator or pump)

    • Spatulas

    • Watch glass

    • Ice bath

    • Drying oven or desiccator

    • Melting point apparatus

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Ethanol is flammable; keep it away from open flames and ignition sources.

  • Handle hot glassware with appropriate clamps or tongs.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning the procedure.[4]

Step-by-Step Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume of hot ethanol (e.g., start with 35-40 mL for 5 g of crude material) to the flask while heating and stirring on a hot plate.[8] The goal is to use the smallest amount of solvent necessary to fully dissolve the solid at the boiling point.

    • Bring the solution to a gentle boil. If any solid remains, add more hot ethanol in small increments until a clear solution is achieved. Causality Note: Using a minimal amount of hot solvent is critical for maximizing the recovery yield upon cooling.

  • Decolorization & Hot Filtration (Optional):

    • If the hot solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal (approx. 1-2% by weight), and swirl. Reheat the mixture to boiling for a few minutes.

    • To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel and pre-heat both with hot solvent. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Self-Validation: This step ensures that insoluble contaminants are removed before crystallization, preventing them from being trapped in the final product.

  • Inducing Crystallization:

    • Heat the clear ethanolic solution back to a boil.

    • Slowly add hot deionized water dropwise using a Pasteur pipette until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystal Growth:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Expertise Insight: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to complete the crystallization process and maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization solvent). Causality Note: Washing with a cold solvent removes residual soluble impurities adhering to the crystal surfaces without significantly redissolving the desired product.[3]

    • Press the crystals firmly on the filter paper with a clean spatula to remove as much solvent as possible.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved, or in a vacuum desiccator at room temperature.

Verification of Purity

The success of the purification is validated by comparing the physical properties of the recrystallized product against the crude starting material and literature values.

Table 2: Representative Data for Purification of this compound

ParameterCrude MaterialRecrystallized ProductLiterature Value
Appearance Off-white to yellow powderWhite to pale cream crystalline solidSolid[1]
Melting Point 170-175 °C (broad)176.5-177.5 °C (sharp)176-178 °C[2]
Purity (by HPLC) ~95%>99.5%N/A
Recovery Yield N/A~85-92% (Typical)N/A

A significant sharpening of the melting point range to match the literature value is a strong indicator of increased purity. For quantitative analysis, techniques like HPLC or NMR spectroscopy can be employed.[9]

Workflow Visualization

The following diagram illustrates the key stages of the recrystallization protocol.

Recrystallization_Workflow cluster_dissolution Dissolution Phase cluster_purification Purification Phase cluster_crystallization Crystallization & Isolation cluster_final Final Product Start Crude Solid AddSolvent Add minimal hot ethanol Start->AddSolvent Dissolve Heat to boiling to dissolve AddSolvent->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter if insolubles present AddWater Add hot water to cloud point Dissolve->AddWater HotFilter->AddWater AddEthanol Add ethanol to clarify AddWater->AddEthanol CoolSlow Slow cool to RT AddEthanol->CoolSlow IceBath Cool in ice bath CoolSlow->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with cold solvent VacuumFilter->Wash Dry Dry crystals under vacuum Wash->Dry End Pure Product Dry->End

Caption: Workflow for the recrystallization of this compound.

References

  • This compound Properties. LookChem. [Link]

  • Process for recovering 3-nitrobenzoic acid.
  • 4-Methoxycarbonyl-3-Nitrobenzoic Acid (NMMT) | CAS No.35092-89-8. Sarna Chemicals. [Link]

  • Method for purification 4-nitrobenzoic acid.
  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Experiment 9 — Recrystallization. Department of Chemistry, University of Somewhere. (A representative university lab manual explaining the principles). [Link]

  • Recrystallization 2. Department of Chemistry, University of California, Irvine. (A representative university lab manual with mixed solvents). [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Solved Recrystallization of 4-nitrobenzoic acid. Chegg.com. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. Department of Chemistry, University of California, Berkeley. [Link]

  • 3-Nitrobenzoic acid | C7H5NO4. PubChem, National Center for Biotechnology Information. [Link]

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Application Note: A Scalable, Three-Step Synthesis of 4-(Methoxycarbonyl)-3-nitrobenzoic Acid for Pharmaceutical and Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the large-scale synthesis of 4-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS No. 35092-89-8). This compound is a pivotal intermediate in the manufacturing of high-value chemicals, including pharmaceuticals, agrochemicals, and high-performance colorants such as Pigment Red 188.[1][2][3] We present a robust and scalable three-step synthetic route starting from readily available p-toluic acid. The methodology is designed for optimal yield, purity, and operational safety, addressing the needs of researchers and professionals in chemical and drug development. Each step includes a detailed protocol, an explanation of the underlying chemical principles, and critical safety considerations.

Introduction and Synthesis Strategy

This compound is an aromatic derivative containing three key functional groups: a carboxylic acid, a methyl ester, and a nitro group.[1] This unique structure offers significant versatility for subsequent chemical modifications, making it a valuable building block in organic synthesis.[4][5]

The synthetic strategy detailed herein is designed for efficiency and scalability. It avoids the challenges of selectively functionalizing a pre-existing terephthalic acid core by building the desired functionality sequentially, leveraging the principles of electrophilic aromatic substitution and functional group manipulation.

The overall synthetic pathway is as follows:

  • Nitration: Selective nitration of p-toluic acid to produce 4-methyl-3-nitrobenzoic acid.

  • Esterification: Fischer esterification of the resulting carboxylic acid to yield methyl 4-methyl-3-nitrobenzoate.

  • Oxidation: Selective oxidation of the benzylic methyl group to a carboxylic acid, affording the final product, this compound.

This approach ensures high regioselectivity in the initial nitration step and protects the more reactive carboxylic acid group as a methyl ester during the final oxidation stage.

Synthesis_Overview p_toluic p-Toluic Acid intermediate1 4-Methyl-3-nitrobenzoic Acid p_toluic->intermediate1 Step 1: Nitration (HNO₃ / H₂SO₄) intermediate2 Methyl 4-methyl-3-nitrobenzoate intermediate1->intermediate2 Step 2: Esterification (CH₃OH / H₂SO₄) final_product This compound intermediate2->final_product Step 3: Oxidation (KMnO₄)

Figure 1: Overall three-step synthesis pathway.

Part I: Synthesis of 4-Methyl-3-nitrobenzoic Acid (Intermediate 1)

Principle and Rationale

This step involves the electrophilic aromatic substitution of p-toluic acid. The reaction's high selectivity is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director.[6] The nitration occurs primarily at the C-3 position, which is ortho to the activating methyl group and meta to the deactivating carboxyl group, thus yielding the desired 4-methyl-3-nitrobenzoic acid isomer.[6][7]

A nitrating mixture of concentrated nitric and sulfuric acids is used. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[8] Strict temperature control below 10°C is crucial to minimize the formation of dinitrated byproducts and prevent runaway reactions, which are a known hazard in nitration processes.[7][8]

Safety Precautions for Nitration

Nitration reactions are highly exothermic and involve corrosive, strongly oxidizing acids.[8][9] A thorough risk assessment must be conducted.[10]

  • Corrosivity: Concentrated H₂SO₄ and HNO₃ are extremely corrosive and can cause severe chemical burns.[9][11]

  • Reactivity: The reaction generates significant heat (exotherm) and can proceed uncontrollably if the addition rate or temperature is not managed.[8]

  • Toxicity: Nitrogen oxide gases, which are toxic upon inhalation, can be produced.[9]

  • Controls: The entire procedure must be performed in a chemical fume hood with adequate ventilation. Acid-resistant personal protective equipment (PPE), including gloves, safety goggles, a face shield, and a lab coat, is mandatory.[9][11] An ice bath for emergency cooling and proximity to an eyewash station and safety shower are essential.[11]

Detailed Experimental Protocol
  • Preparation of Nitrating Mixture: In a dry dropping funnel, carefully and slowly add 60 mL of concentrated nitric acid (70%) to 100 mL of concentrated sulfuric acid (98%). Cool this mixture thoroughly in an ice-salt bath to below 5°C.

  • Dissolution of Starting Material: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 400 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath. Once the temperature is below 5°C, slowly add 100 g (0.734 mol) of p-toluic acid in portions, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

  • Nitration Reaction: Begin the dropwise addition of the cold nitrating mixture to the stirred solution of p-toluic acid. Maintain the reaction temperature between 0°C and 5°C throughout the addition. The addition should take approximately 60-90 minutes.[6]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.[6]

  • Product Isolation: In a separate large beaker (5 L), prepare a slurry of 2 kg of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the stirred ice slurry. This process is highly exothermic and should be done with caution. A yellow precipitate of 4-methyl-3-nitrobenzoic acid will form.[6]

  • Filtration and Washing: Allow the ice to melt, then collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from an ethanol-water mixture. A typical yield for this reaction is in the range of 75-85%.[6]

Part II: Synthesis of Methyl 4-methyl-3-nitrobenzoate (Intermediate 2)

Principle and Rationale

This step employs the Fischer esterification, a classic acid-catalyzed reaction to convert a carboxylic acid into an ester.[12][13] Intermediate 1 is refluxed in an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of concentrated sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[13] The reaction is an equilibrium process; using a large excess of methanol helps to drive the equilibrium toward the formation of the ester product.

Detailed Experimental Protocol
  • Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser, dissolve 100 g (0.552 mol) of dry 4-methyl-3-nitrobenzoic acid in 1 L of anhydrous methanol.

  • Catalyst Addition: Slowly and with stirring, add 20 mL of concentrated sulfuric acid (98%) to the solution. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours.[7][14] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After cooling to room temperature, remove the majority of the methanol using a rotary evaporator.[14]

  • Workup and Extraction: Dilute the concentrated residue with 1 L of cold water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 400 mL).[14]

  • Washing: Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 300 mL) to remove any unreacted acid and residual H₂SO₄, followed by a brine wash (1 x 300 mL).[14]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield methyl 4-methyl-3-nitrobenzoate as a pale yellow solid. The product is often of sufficient purity for the next step, but can be recrystallized from methanol if needed. A typical yield is 90-95%.[14]

Part III: Synthesis of this compound (Final Product)

Principle and Rationale

The final step is the oxidation of the benzylic methyl group of Intermediate 2 to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.[15][16] The reaction is typically carried out in a neutral or slightly alkaline aqueous solution. The methyl ester group is stable under these conditions, allowing for selective oxidation of the methyl group on the ring. The reaction is complete when the characteristic purple color of the permanganate ion disappears, and a brown precipitate of manganese dioxide (MnO₂) is formed. Subsequent acidification of the filtered solution protonates the carboxylate salt, causing the final product to precipitate.

Detailed Experimental Protocol
  • Reaction Setup: In a 5 L multi-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 100 g (0.512 mol) of methyl 4-methyl-3-nitrobenzoate in 2.5 L of water.

  • Oxidant Preparation: Separately, dissolve 243 g (1.54 mol, 3 equivalents) of potassium permanganate in 1.5 L of warm water.

  • Oxidation: Gently heat the suspension of the ester to 80-90°C. Begin the slow, dropwise addition of the potassium permanganate solution. The reaction is exothermic; control the addition rate to maintain the temperature between 90-95°C. The purple color will disappear as the reaction proceeds. The total addition may take 2-3 hours.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 90-95°C for an additional 1-2 hours, or until a spot test on filter paper shows no remaining purple permanganate.

  • Filtration of MnO₂: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the brown manganese dioxide precipitate. Wash the filter cake thoroughly with hot water to ensure complete recovery of the product.

  • Acidification and Precipitation: Combine the filtrate and washings and cool the clear, colorless solution in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white or pale-yellow precipitate of this compound will form.

  • Final Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60-70°C. The expected melting point is 176-178°C.[1][17]

Data Summary and Workflow Visualization

Quantitative Data Summary
Parameter Step 1: Nitration Step 2: Esterification Step 3: Oxidation
Starting Material p-Toluic Acid4-Methyl-3-nitrobenzoic AcidMethyl 4-methyl-3-nitrobenzoate
Product 4-Methyl-3-nitrobenzoic AcidMethyl 4-methyl-3-nitrobenzoateThis compound
Molecular Weight ( g/mol ) 136.15 → 181.15181.15 → 195.17195.17 → 225.16
Typical Yield 75-85%90-95%70-80%
Key Reagents HNO₃, H₂SO₄CH₃OH, H₂SO₄KMnO₄, HCl
Reaction Temperature 0-5 °CReflux (~65 °C)90-95 °C
Solvent(s) H₂SO₄MethanolWater
Detailed Process Workflow

Detailed_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Oxidation s1_start Dissolve p-Toluic Acid in conc. H₂SO₄ s1_add Add Nitrating Mixture (HNO₃/H₂SO₄) at 0-5°C s1_start->s1_add s1_react Stir for 1h s1_add->s1_react s1_quench Quench on Ice s1_react->s1_quench s1_filter Filter & Wash Crude Product s1_quench->s1_filter s1_purify Recrystallize s1_filter->s1_purify s2_start Dissolve Intermediate 1 in Methanol s1_purify->s2_start Intermediate 1 s2_catalyst Add conc. H₂SO₄ s2_start->s2_catalyst s2_reflux Reflux for 4-6h s2_catalyst->s2_reflux s2_workup Concentrate, Extract, & Wash (NaHCO₃) s2_reflux->s2_workup s2_isolate Dry & Isolate Intermediate 2 s2_workup->s2_isolate s3_start Suspend Intermediate 2 in Water s2_isolate->s3_start Intermediate 2 s3_oxidize Add aq. KMnO₄ at 90-95°C s3_start->s3_oxidize s3_filter Filter MnO₂ s3_oxidize->s3_filter s3_acidify Acidify Filtrate with HCl s3_filter->s3_acidify s3_isolate Filter, Wash & Dry Final Product s3_acidify->s3_isolate

Figure 2: Detailed step-by-step process workflow.

Conclusion

The three-step synthesis route presented provides a reliable and scalable method for producing high-purity this compound. By carefully selecting the reaction sequence and controlling process parameters, this protocol maximizes yield and minimizes byproduct formation. The detailed explanations and safety protocols are intended to empower researchers and production chemists to implement this synthesis safely and effectively for the development and manufacturing of next-generation chemical products.

References

  • BenchChem. (n.d.). Synthesis of 4-Methyl-3-Nitrobenzoic Acid from p-Toluic Acid: An In-depth Technical Guide.
  • BenchChem. (n.d.). A Technical Guide to 4-Methyl-3-nitrobenzoic Acid: History, Synthesis, and Applications.
  • YouTube. (2024). Nitration reaction safety.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • Unknown Source. (n.d.). NITRIC ACID SAFETY.
  • Unknown Source. (2025). The Chemical Building Block: 4-Methyl-3-nitrobenzoic Acid in Custom Synthesis.
  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • CDC Stacks. (n.d.). Supporting Information.
  • ResearchGate. (2025). Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst.
  • ResearchGate. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and....
  • Sarna Chemicals. (n.d.). This compound (NMMT) | CAS No. 35092-89-8.
  • FAQ. (n.d.). What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid?.
  • LookChem. (n.d.). This compound.
  • Chemical Bull Pvt. Ltd. (n.d.). 4-methoxycarbonyl-3-nitrobenzoic Acid | 35092-89-8.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in High-Performance Colorants.
  • Chem-Impex. (n.d.). 3-Nitro-4-methyl benzoic acid methyl ester.

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Application Note: A Multi-technique Approach for Monitoring Reactions of 4-(Methoxycarbonyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for monitoring chemical reactions involving 4-(Methoxycarbonyl)-3-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and high-performance colorants. Given its multi-functional nature, a robust analytical strategy is crucial for ensuring reaction completion, quantifying yield, and identifying impurities. This note details the application of High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, supported by orthogonal methods including ¹H Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation and functional group analysis. A practical case study on the reduction of the nitro group is presented to illustrate the integrated application of these techniques.

Introduction: Analytical Considerations

This compound (or its isomer 4-Methoxy-3-nitrobenzoic acid) is a substituted aromatic carboxylic acid.[1][2] Its structure contains three key functional regions that dictate the choice of analytical methods:

  • The Nitroaromatic System: The nitro-substituted benzene ring is a strong chromophore, making it highly suitable for detection by UV-Vis spectroscopy. This is the foundation for quantitative analysis by HPLC with a UV detector.

  • The Carboxylic Acid Group: This acidic proton is readily identifiable in ¹H NMR spectroscopy, and its O-H and C=O bonds produce characteristic stretches in FTIR spectroscopy.[3]

  • The Methoxycarbonyl (Methyl Ester) Group: The methyl protons provide a distinct singlet in ¹H NMR, useful for both structural confirmation and quantitative analysis (qNMR).

Effective reaction monitoring requires a strategy that can simultaneously track the disappearance of the starting material and the appearance of the product(s), while also providing insight into potential intermediates and byproducts.

Table 1: Physicochemical Properties of this compound and Related Isomers
PropertyThis compound4-Methoxy-3-nitrobenzoic acidSource(s)
CAS Number 35092-89-889-41-8[1][4]
Molecular Formula C₉H₇NO₆C₈H₇NO₅[1][4]
Molecular Weight 225.16 g/mol 197.14 g/mol [4][5]
Melting Point 176 - 178 °C192 - 194 °C[5][6]
Appearance Crystalline PowderLight yellow crystalline powder[6][7]

Primary Analytical Technique: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for monitoring reactions of this compound. Its separative power allows for the simultaneous quantification of multiple components in a complex reaction mixture.

Causality of Method Choice: The aromatic nature of the analyte makes it ideal for retention on a C18 stationary phase. The carboxylic acid group provides tunable polarity; at a low pH (e.g., using formic or phosphoric acid in the mobile phase), the acid is protonated and more retained, while at a higher pH, it becomes an anion and elutes earlier. This pH-dependent behavior is key to achieving optimal separation from other reaction components.[8]

Protocol 1: General Purpose RP-HPLC Method
  • Instrumentation & Column:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Scientist's Note: The use of a simple, mass spectrometry-compatible modifier like formic acid is advantageous if LC-MS analysis is required for impurity identification.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: 254 nm. Benzoic acid derivatives typically show strong absorbance around this wavelength.[10] A DAD can be used to identify the optimal wavelength for all components.

    • Gradient: Start with a 5-10 minute gradient from 10% to 90% Acetonitrile to quickly assess the retention behavior of all components. An isocratic method can be developed later for routine monitoring.[11]

  • Sample Preparation:

    • Carefully quench a small, accurately measured aliquot of the reaction mixture.

    • Dilute the aliquot with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Data Analysis:

    • Identify the peaks for the starting material and product(s) by running authentic standards.

    • Calculate the percent conversion by monitoring the decrease in the peak area of the starting material relative to the total area of all relevant peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Aliquot Reaction B 2. Quench & Dilute A->B C 3. Filter (0.45 µm) B->C D 4. Inject onto C18 Column C->D E 5. Gradient Elution D->E F 6. UV Detection (254 nm) E->F G 7. Integrate Peak Areas F->G H 8. Calculate % Conversion G->H

Caption: Standard workflow for HPLC reaction monitoring.

Orthogonal & Confirmatory Techniques

Relying on a single technique can be misleading. Orthogonal methods, which measure different chemical properties, are essential for validating results and providing a more complete picture of the reaction.

¹H NMR for Structural & Quantitative Analysis

NMR spectroscopy is unparalleled for structural elucidation and can be a powerful quantitative tool (qNMR) without the need for calibration curves for every analyte.[12][13][14]

Principle: In a reaction mixture, the relative molar quantities of different species can be determined by integrating their unique proton signals and comparing them to the integral of a known amount of an inert internal standard.[15]

Key Signals to Monitor for this compound:

  • -OCH₃ (Ester): A sharp singlet around 3.9-4.0 ppm.

  • -COOH (Acid): A broad singlet, typically far downfield (>10 ppm), though its visibility can be affected by solvent and concentration.[3]

  • Aromatic Protons: A complex multiplet pattern between 7.5-8.5 ppm.

Protocol 2: In-situ ¹H NMR Reaction Monitoring
  • Sample Preparation:

    • In a vial, dissolve a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) in a deuterated solvent (e.g., DMSO-d₆, which will solubilize both the starting material and many potential products).

    • Add a known mass of the reaction starting material.

    • Acquire an initial t=0 spectrum.

    • Start the reaction. At desired time points, carefully take an aliquot, quench if necessary, and add it to an NMR tube containing the deuterated solvent.

  • Data Acquisition:

    • Acquire ¹H NMR spectra ensuring a sufficient relaxation delay (d1, e.g., 5-7 times the longest T1) to allow for full magnetization recovery, which is critical for accurate quantification.

  • Data Processing:

    • Calibrate the spectrum to the solvent peak.

    • Integrate the characteristic peak of the starting material (e.g., the -OCH₃ singlet), the product, and the internal standard.

    • Calculate the concentration or molar ratio using the standard qNMR equation.[14]

FTIR for Functional Group Tracking

FTIR spectroscopy provides a rapid, qualitative assessment of the reaction's progress by tracking changes in key chemical bonds.[16]

Principle: The conversion of functional groups during a reaction leads to the disappearance of reactant-specific infrared absorption bands and the appearance of product-specific bands.[17]

Table 2: Key FTIR Vibrational Frequencies
Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Expected Change in Nitro Reduction
Carboxylic Acid (-COOH)O-H Stretch3300 - 2500 (very broad)No significant change
Carboxylic Acid (-COOH)C=O Stretch1760 - 1680No significant change
Nitro (-NO₂) (Reactant) Asymmetric Stretch 1550 - 1500 Disappears
Nitro (-NO₂) (Reactant) Symmetric Stretch 1350 - 1300 Disappears
Amine (-NH₂) (Product) N-H Stretch 3500 - 3300 (two bands) Appears
Amine (-NH₂) (Product) N-H Bend 1650 - 1580 Appears

Sources:[3][16][18]

Case Study: Reduction of 4-Methoxy-3-nitrobenzoic acid

A common and critical transformation is the reduction of the aromatic nitro group to an amine, a foundational step in the synthesis of many dyes and APIs.[19][20] The product of this reaction is 3-amino-4-methoxybenzoic acid.

Reaction: 4-Methoxy-3-nitrobenzoic acid → 3-Amino-4-methoxybenzoic acid

Reaction_Monitoring_Strategy Start Reaction Mixture (t = x hours) TLC Quick Check: TLC Analysis Start->TLC HPLC Quantitative Analysis: RP-HPLC Start->HPLC NMR Structural Confirmation: ¹H NMR Start->NMR FTIR Functional Group Check: FTIR Start->FTIR Decision Is Reaction Complete? TLC->Decision HPLC->Decision Workup Proceed to Workup & Isolation Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Start

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to 4-(Methoxycarbonyl)-3-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for the synthesis of 4-(methoxycarbonyl)-3-nitrobenzoic acid. This guide is meticulously crafted for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to navigate the complexities of this synthesis, enhance your yield, and ensure the highest purity of your final product.

Synthesis Overview: Navigating the Chemical Landscape

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals and functional materials.[1] The most prevalent and economically viable synthetic route involves a two-step process:

  • Nitration of Dimethyl Terephthalate: This initial step introduces a nitro group onto the aromatic ring of dimethyl terephthalate via an electrophilic aromatic substitution reaction.

  • Selective Hydrolysis: The subsequent step involves the selective hydrolysis of one of the two methyl ester groups on the nitrated intermediate, yielding the desired mono-acid product.

This guide will dissect each stage, offering insights into the underlying mechanisms and providing actionable solutions to common experimental hurdles.

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues you may encounter during the synthesis, providing explanations grounded in chemical principles and offering field-tested solutions.

Q1: My nitration of dimethyl terephthalate is resulting in a low yield and a mixture of isomers. What's going wrong?

Root Cause Analysis:

The nitration of dimethyl terephthalate is a classic example of electrophilic aromatic substitution. The two methoxycarbonyl groups are deactivating and meta-directing.[2][3] However, forcing conditions can lead to the formation of dinitro compounds and other isomeric byproducts.[4] The primary factors influencing the selectivity and yield are temperature control and the composition of the nitrating mixture.[4][5]

Solutions & Optimizations:

  • Strict Temperature Control: The reaction is highly exothermic. Maintaining a low temperature, typically between 0-10°C, is crucial to prevent over-nitration and the formation of unwanted side products.[6][7] Use an ice-salt bath for more efficient cooling.

  • Controlled Addition of Nitrating Mixture: The nitrating mixture (concentrated nitric and sulfuric acids) should be added dropwise to the solution of dimethyl terephthalate in sulfuric acid.[6] This slow addition helps to dissipate heat and maintain a consistent reaction temperature.

  • Optimized Nitrating Mixture Ratio: A standard and effective nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[2][8] The ratio can be fine-tuned to enhance selectivity.

Workflow Diagram: Optimizing the Nitration Reaction

G cluster_start Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Corrective Actions cluster_outcome Desired Outcome Start Low Yield & Isomer Mix Cause1 Poor Temperature Control Start->Cause1 Cause2 Rapid Reagent Addition Start->Cause2 Cause3 Suboptimal Reagent Ratio Start->Cause3 Sol1 Maintain 0-10°C with Ice-Salt Bath Cause1->Sol1 Sol2 Slow, Dropwise Addition of Nitrating Mix Cause2->Sol2 Sol3 Optimize HNO₃/H₂SO₄ Ratio Cause3->Sol3 End Improved Yield & Selectivity Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for the nitration of dimethyl terephthalate.

Q2: The selective hydrolysis of dimethyl 3-nitroterephthalate is giving me a mixture of the starting material, the desired mono-acid, and the di-acid. How can I improve the selectivity?

Root Cause Analysis:

Achieving selective mono-hydrolysis of a diester can be challenging. The rate of the first hydrolysis is typically faster than the second, but prolonged reaction times or harsh conditions can lead to the formation of the di-acid (3-nitroterephthalic acid). The choice of base, solvent, and reaction temperature are critical parameters.

Solutions & Optimizations:

  • Stoichiometric Control of Base: Use a carefully measured amount of base (e.g., sodium hydroxide or potassium hydroxide), ideally slightly more than one equivalent, to favor mono-hydrolysis.

  • Solvent System: A mixture of an organic solvent (like methanol or ethanol) and water is often used. The organic solvent helps to dissolve the starting diester, while water is necessary for the hydrolysis reaction. The ratio of the two can be adjusted to control the reaction rate.

  • Temperature and Time Monitoring: Conduct the hydrolysis at a moderate temperature (e.g., refluxing methanol) and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction once the desired amount of mono-acid has been formed to prevent further hydrolysis to the di-acid.

Data Summary: Hydrolysis Conditions

ParameterConditionRationale
Base 1.1 equivalents of NaOHFavors mono-hydrolysis.
Solvent Methanol/Water (e.g., 4:1 v/v)Balances solubility and reactivity.
Temperature Reflux (approx. 65°C)Provides sufficient energy without promoting di-acid formation.
Monitoring TLC (e.g., every 30 mins)Allows for timely quenching of the reaction.
Q3: My final product is off-color and has a broad melting point range. What are the best purification techniques?

Root Cause Analysis:

Impurities in the final product can arise from unreacted starting materials, isomeric byproducts from the nitration step, or the di-acid from the hydrolysis step. A broad melting point is a clear indicator of impurity.[4]

Solutions & Optimizations:

  • Recrystallization: This is the most effective method for purifying this compound. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is commonly used.[4]

    • Hot Filtration: If colored impurities are present, they can often be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration to remove the charcoal before allowing the solution to cool.[6]

    • Slow Cooling: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the recovery of pure crystals.[4] Rapid cooling can trap impurities within the crystal lattice.[4]

  • Acid-Base Extraction: If the primary impurity is the unreacted diester, an acid-base extraction can be effective. Dissolve the crude product in an aqueous base (like sodium bicarbonate), which will deprotonate the carboxylic acid, making it water-soluble. The neutral diester will remain in the organic phase and can be separated. The aqueous layer can then be acidified to precipitate the pure product.

Diagram: Purification Workflow

G Crude Crude Product (Off-color, Broad MP) Dissolve Dissolve in Hot Ethanol Crude->Dissolve Charcoal Add Activated Charcoal (if colored) Dissolve->Charcoal Cool Slow Cooling & Crystallization Dissolve->Cool If not colored HotFilter Hot Filtration Charcoal->HotFilter HotFilter->Cool Filter Vacuum Filtration Cool->Filter Pure Pure Product (Crystalline, Sharp MP) Filter->Pure

Caption: Step-by-step recrystallization process for purification.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound? A: The literature value for the melting point is typically in the range of 176-178 °C.[1][9] A sharp melting point within this range is a good indication of high purity.[4]

Q: What analytical techniques can I use to confirm the structure and purity of my product? A:

  • ¹H NMR and ¹³C NMR Spectroscopy: These techniques will confirm the chemical structure of the molecule by showing the expected signals for the aromatic protons, the methyl ester, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid and ester (around 1700-1730 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[6]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (225.15 g/mol ).[10]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates high purity.

Q: Are there any specific safety precautions I should take during this synthesis? A: Yes, absolutely.

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding the sulfuric acid to the nitric acid while cooling in an ice bath. Never add water to concentrated acids.

  • Exothermic Reactions: Both the nitration and the neutralization steps are exothermic. Proceed with caution and ensure adequate cooling.

Experimental Protocols

Protocol 1: Nitration of Dimethyl Terephthalate
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl terephthalate in concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of dimethyl terephthalate over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, then let it slowly warm to room temperature and stir for another hour.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid (dimethyl 3-nitroterephthalate) by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Protocol 2: Selective Hydrolysis
  • In a round-bottom flask, dissolve the crude dimethyl 3-nitroterephthalate in a mixture of methanol and water.

  • Add 1.1 equivalents of sodium hydroxide pellets and heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed and the desired product is the major spot, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

References

  • This compound - LookChem. [Link]

  • CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google P
  • 4-Methoxycarbonyl-3-Nitrobenzoic Acid (NMMT) | CAS No.35092-89-8 - Sarna Chemicals. [Link]

  • Conversion of Nitrobenzene to 4-Methoxybenzoic acid - YouTube. [Link]

  • 4-Methoxycarbonyl-3-Nitrobenzoic Acid: A Versatile Building Block for Chemical Innovation. [Link]

  • EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google P
  • Supporting Information - CDC Stacks. [Link]

  • US4507491A - Process for preparing 1-nitrobenzene-2-alkyloxycarbonyl-5-carboxylic acids.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • 4-Methoxy-3-nitrobenzoic acid | C8H7NO5 | CID 66640 - PubChem. [Link]

  • EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. [Link]

  • Dimethylphthalate hydrolysis by specific microbial esterase - PubMed. [Link]

  • Nitration of Methyl Benzoate. [Link]

  • NITRATION OF METHYL BENZOATE. [Link]

  • Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com. [Link]

  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. [Link]

  • EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)
  • Selective Hydrolysis by Engineered Cutinases: Characterization of Aliphatic-aromatic Polyester Homo and Co-polymers by LC and LC - ChemRxiv. [Link]

  • Nitration of methyl benzoate | Resource | RSC Education. [Link]

  • How can you determine the nitration of methyl benzoate? - Quora. [Link]

  • US4288615A - Process for recovering 3-nitrobenzoic acid - Google P
  • Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid | Request PDF. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. [Link]

  • Study on the hydrolysis of dimethyl glutarate - ResearchGate. [Link]

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Common side products in the synthesis of 4-(Methoxycarbonyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(methoxycarbonyl)-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful synthesis and purification of your target compound.

I. Synthesis Overview & Common Pitfalls

The synthesis of this compound typically proceeds through two primary routes:

  • Nitration of a Substituted Toluene Followed by Oxidation: This common pathway involves the nitration of methyl 4-methylbenzoate to form methyl 4-methyl-3-nitrobenzoate, which is then oxidized to the final product.

  • Esterification of the Corresponding Carboxylic Acid: This route involves the direct esterification of 4-carboxy-3-nitrobenzoic acid.

Each of these steps is susceptible to the formation of side products. Understanding the underlying chemistry is crucial for troubleshooting and optimizing your reaction conditions.

Logical Flow of a Typical Synthesis and Potential Issues

cluster_0 Route 1: Nitration then Oxidation cluster_1 Route 2: Esterification cluster_2 Potential Side Products Start1 Methyl 4-methylbenzoate Nitration Nitration (HNO3/H2SO4) Start1->Nitration Intermediate Methyl 4-methyl-3-nitrobenzoate Nitration->Intermediate SideProduct1 Isomeric Nitro Compounds Nitration->SideProduct1 Regioselectivity Issues SideProduct2 Dinitro Compounds Nitration->SideProduct2 Over-reaction Oxidation Oxidation (e.g., KMnO4) Intermediate->Oxidation Product1 4-(Methoxycarbonyl)- 3-nitrobenzoic acid Oxidation->Product1 SideProduct5 Oxidation Byproducts Oxidation->SideProduct5 Incomplete Oxidation SideProduct4 Hydrolyzed Product (Dicarboxylic Acid) Product1->SideProduct4 Hydrolysis Start2 4-Carboxy-3-nitrobenzoic acid Esterification Esterification (Methanol, Acid Catalyst) Start2->Esterification Product2 4-(Methoxycarbonyl)- 3-nitrobenzoic acid Esterification->Product2 SideProduct3 Unreacted Starting Material Esterification->SideProduct3 Incomplete Reaction Product2->SideProduct4 Hydrolysis

Caption: Overview of synthetic routes and common side product formation.

II. Troubleshooting Guide & FAQs

Nitration Step

Q1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 3-nitro product?

A1: The directing effects of the substituents on the aromatic ring are key. In the case of methyl 4-methylbenzoate, both the methyl and methoxycarbonyl groups are ortho, para-directing. However, the methoxycarbonyl group is deactivating, while the methyl group is activating. Nitration will preferentially occur at the positions most activated by the methyl group and least deactivated by the ester.

  • Causality: The formation of undesired isomers, such as methyl 3-methyl-4-nitrobenzoate, occurs due to competing directing effects.[1] Precise temperature control is critical.

  • Troubleshooting Protocol:

    • Maintain Low Temperatures: The nitration should be carried out at a low temperature, typically between 0 and 10 °C.[2] Higher temperatures can lead to the formation of dinitrated byproducts and decrease regioselectivity.[3]

    • Slow Addition of Nitrating Agent: The nitrating mixture (a combination of concentrated nitric and sulfuric acids) should be added dropwise to the solution of the starting material.[2] This helps to control the reaction exotherm and maintain a low temperature.

    • Use of a milder nitrating agent: In some cases, using a less aggressive nitrating agent, such as acetyl nitrate, can improve selectivity.

Q2: I am observing the formation of dinitro byproducts. What is causing this and how can I prevent it?

A2: The formation of dinitro compounds is a result of over-nitration. The initial nitro-substituted product can undergo a second nitration if the reaction conditions are too harsh or the reaction time is too long.

  • Causality: The nitro group is strongly deactivating, making a second nitration less favorable. However, elevated temperatures and prolonged reaction times can overcome this energy barrier.[3]

  • Troubleshooting Protocol:

    • Strict Temperature Control: As with isomer formation, maintaining a low reaction temperature is crucial.

    • Stoichiometry: Use a carefully measured amount of the nitrating agent, typically a slight excess. A large excess will drive the reaction towards dinitration.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. Quench the reaction once the starting material is consumed.

Oxidation Step

Q3: The oxidation of the methyl group is incomplete, leaving unreacted methyl 4-methyl-3-nitrobenzoate. How can I drive the reaction to completion?

A3: Incomplete oxidation is a common issue and can be addressed by adjusting the reaction conditions to be more forcing.

  • Causality: The methyl group on the electron-deficient nitro-substituted ring can be resistant to oxidation. Sufficient oxidizing power and reaction time are necessary.

  • Troubleshooting Protocol:

    • Choice of Oxidant: Potassium permanganate (KMnO4) or sodium dichromate in sulfuric acid are commonly used for this transformation.[4] Ensure the oxidant is fresh and of high purity.

    • Temperature and Reaction Time: The oxidation may require elevated temperatures and/or longer reaction times. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.

    • pH Control: The efficiency of permanganate oxidation is highly pH-dependent. The reaction is often carried out under basic or acidic conditions.

Q4: I am seeing byproducts from the oxidation step that are difficult to separate from my desired product. What are these and how can I minimize them?

A4: Over-oxidation or side reactions with the oxidant can lead to a variety of byproducts.

  • Causality: Harsh oxidation conditions can lead to the degradation of the aromatic ring or the formation of other oxidized species. For example, using sodium dichromate can produce aldehyde byproducts.[4]

  • Troubleshooting Protocol:

    • Controlled Addition of Oxidant: Add the oxidizing agent in portions to control the reaction exotherm and minimize side reactions.

    • Optimize Temperature: While higher temperatures can drive the reaction to completion, they can also increase the rate of side reactions. Finding the optimal temperature is key.

    • Purification: If byproducts are formed, purification by recrystallization or column chromatography may be necessary. Recrystallization from a suitable solvent like ethanol is often effective.[2]

Esterification Step

Q5: My esterification of 4-carboxy-3-nitrobenzoic acid is slow and gives a low yield. How can I improve this?

A5: Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side.

  • Causality: The presence of water, either from the reagents or produced during the reaction, can hydrolyze the ester back to the carboxylic acid, lowering the yield.

  • Troubleshooting Protocol:

    • Use of Excess Alcohol: Using the alcohol (methanol in this case) as the solvent will drive the equilibrium towards the ester.[5]

    • Water Removal: While not always practical on a small scale, techniques like azeotropic distillation with a Dean-Stark trap can be used to remove water as it is formed.

    • Strong Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid and activate it for nucleophilic attack by the alcohol.[5]

General Purification

Q6: My final product is off-color and has a broad melting point range. What are the likely impurities and how can I purify it?

A6: A discolored product with a broad melting point indicates the presence of impurities. The likely culprits are residual starting materials, isomeric byproducts, or colored impurities from the oxidation step.

  • Causality: Impurities disrupt the crystal lattice of the desired compound, leading to a depression and broadening of the melting point. The melting point of pure this compound is reported to be in the range of 176-178 °C.[6]

  • Troubleshooting Protocol:

    • Recrystallization: This is the most common and effective method for purifying solid organic compounds. A suitable solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Ethanol is often a good choice for this compound.[2]

    • Activated Charcoal: If the product is colored, adding a small amount of activated charcoal to the hot solution during recrystallization can help to adsorb colored impurities.[2]

    • Column Chromatography: For difficult separations, column chromatography using silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the compounds.

Data Summary for Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C9H7NO6225.16176-178[6]
Methyl 4-methyl-3-nitrobenzoateC9H9NO4195.17-
4-Methyl-3-nitrobenzoic acidC8H7NO4181.15-
4-Carboxy-3-nitrobenzoic acidC8H5NO6211.13-
Methyl 3-methyl-4-nitrobenzoateC9H9NO4195.1779-83[1]

III. Experimental Protocols

Protocol 1: Nitration of Methyl 4-methylbenzoate
  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:1.5 v/v ratio, while cooling in an ice bath.

  • Dissolution of Starting Material: In a round-bottom flask, dissolve methyl 4-methylbenzoate in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of methyl 4-methylbenzoate over 30-45 minutes, ensuring the temperature remains below 10 °C.[2]

  • Reaction Completion: After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.[2]

  • Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Filtration and Washing: Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate to dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce complete crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

IV. References

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Quora. (2018). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning.

  • Sarna Chemicals. (n.d.). 4-Methoxycarbonyl-3-Nitrobenzoic Acid (NMMT). Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN100334063C - Aromatic compound nitration manufacturing process. Retrieved from

  • Chemsrc. (n.d.). 4-Methoxy-3-nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrotoluene. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxycarbonyl-3-Nitrobenzoic Acid: A Versatile Building Block for Chemical Innovation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in High-Performance Colorants. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. Retrieved from

  • Ridd, J. H. (1961). Aromatic Nitration. Cambridge University Press.

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Khan Academy. (2019). Nitration of aromatic compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative detoxication. 12. The oxidation on p-nitrotoluene and p-nitroethylbenzene in insects. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Purity of 4-(Methoxycarbonyl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(methoxycarbonyl)-3-nitrobenzoic acid (CAS 35092-89-8). This document is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and encounter challenges related to its purity. As a key building block in the synthesis of pharmaceuticals and high-performance pigments like Pigment Red 188, its purity is paramount for achieving desired reaction outcomes and ensuring the quality of final products.[1][2]

This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues and implement robust solutions effectively.

Part 1: Initial Diagnosis - Why is My Product Impure?

Before attempting any purification, a proper diagnosis is essential. Rushing into a purification protocol without understanding the nature of the impurity can lead to low recovery or complete failure.

Q1: My synthesized this compound has a low/broad melting point and appears discolored. What are the first analytical steps I should take?

A low or broad melting point is a classic indicator of impurity. The pure compound should be a white to light-yellow solid with a sharp melting point of approximately 176-178 °C.[2][3] Your initial goal is to identify the contaminants.

Recommended Initial Analysis:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components in your sample. Co-spot your product with the starting materials to check for incomplete reactions.

  • ¹H NMR Spectroscopy: This is the most powerful tool for identifying structural impurities. Pay close attention to the integration of peaks and the presence of unexpected signals.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can reveal the presence of closely related isomers that may not be visible by TLC.[4]

Data Comparison Table for Common Impurities:

CompoundKey ¹H NMR Signals (Approx. δ, CDCl₃)Expected HPLC BehaviorMelting Point (°C)
This compound (Product) ~8.8 (s, 1H), ~8.4 (d, 1H), ~8.0 (d, 1H), ~4.0 (s, 3H)Main Peak176-178[2][3]
Dimethyl 2-nitroterephthalate (Diester Impurity) ~8.2 (d, 1H), ~7.9 (d, 1H), ~7.8 (dd, 1H), ~3.95 (s, 3H), ~3.90 (s, 3H)Less polar, shorter retention time~75-78
2-Nitroterephthalic acid (Diacid Impurity) Broad COOH signal, aromatic signals shiftedMore polar, longer retention time~265-270 (decomposes)
Methyl 4-formyl-3-nitrobenzoate (Precursor Impurity) ~10.5 (s, 1H, aldehyde), distinct aromatic patternDifferent polarity from the productN/A

Part 2: A Logic-Based Troubleshooting Workflow

Based on your initial analysis, the following workflow provides a structured approach to selecting the appropriate purification strategy.

Troubleshooting_Workflow start Low Purity Sample (MP: <175°C or broad) analysis Initial Analysis (TLC, NMR, HPLC) start->analysis impurity_diester Impurity Identified: Unreacted Diester (e.g., Dimethyl 2-nitroterephthalate) analysis->impurity_diester impurity_diacid Impurity Identified: Over-hydrolyzed Diacid (2-Nitroterephthalic acid) analysis->impurity_diacid impurity_isomer Impurity Identified: Positional Isomers analysis->impurity_isomer impurity_color Issue: Discoloration, Amorphous Solid (NMR appears clean) analysis->impurity_color sol_acidbase Recommended Solution: Acid-Base Extraction impurity_diester->sol_acidbase sol_recrystall Recommended Solution: Recrystallization (Solvent Selection is Key) impurity_diacid->sol_recrystall sol_fractional Recommended Solution: Fractional Recrystallization or Preparative HPLC impurity_isomer->sol_fractional sol_charcoal Recommended Solution: Recrystallization with Activated Charcoal impurity_color->sol_charcoal finish Pure Product (MP: 176-178°C) sol_acidbase->finish sol_recrystall->finish sol_fractional->finish sol_charcoal->finish

Caption: Troubleshooting Decision Tree.

Part 3: Common Scenarios & Step-by-Step Solutions

This section addresses the most frequent purity issues in a direct question-and-answer format.

Scenario 1: Removing Non-Acidic Impurities

Q2: My ¹H NMR spectrum clearly shows two distinct methyl ester singlets around 3.9-4.0 ppm, indicating contamination with the starting diester. How do I remove this?

This is a classic case for purification via acid-base extraction. The principle relies on the different chemical properties of your product (an acid) and the impurity (a neutral ester). By converting your acidic product into a water-soluble salt, you can wash away the water-insoluble neutral diester.

Acid_Base_Extraction cluster_sep_funnel Separatory Funnel start Impure Mixture in Organic Solvent (Product + Diester Impurity) add_base Wash with Aqueous Base (e.g., NaHCO₃ solution) start->add_base aq_layer Aqueous Layer (Water-soluble carboxylate salt of Product) add_base->aq_layer org_layer Organic Layer (Neutral Diester Impurity) add_base->org_layer acidify Acidify Aqueous Layer (e.g., add HCl) aq_layer->acidify product Precipitated Pure Product (Collect by filtration) acidify->product

Caption: Workflow for Acid-Base Extraction.

Protocol: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will react to form its sodium salt and move into the aqueous layer, while the neutral diester remains in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing the impurity can be discarded.

  • Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is ~2. The pure this compound will precipitate out as a solid.

  • Isolation: Collect the pure solid by vacuum filtration, wash with cold deionized water to remove residual salts, and dry under vacuum.

Causality Check: Why use NaHCO₃ instead of a stronger base like NaOH? Sodium bicarbonate is a weak base, which is selective for deprotonating the more acidic carboxylic acid without promoting hydrolysis of the methyl ester group, a risk with stronger bases like NaOH.[5]

Scenario 2: Product Discoloration

Q3: My product's NMR and melting point are acceptable, but it has a persistent yellow or brownish tint. What causes this and how can I get a white solid?

This is typically due to trace amounts of highly colored impurities, often aromatic nitro-compounds or oxidation byproducts formed during synthesis.[6] Because they are present in very small quantities, they may not be obvious on an NMR spectrum. The solution is recrystallization with an activated charcoal treatment.

Protocol: Recrystallization with Activated Charcoal

  • Solvent Selection: Identify a suitable solvent. Based on structurally similar compounds, ethanol or an ethanol/water mixture is a good starting point.[7][8] The ideal solvent dissolves the compound well when hot but poorly when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.

  • Charcoal Treatment: Remove the flask from the heat source and allow it to cool slightly. Add a small amount (1-2% of the solute's weight) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Bring the mixture back to a gentle boil for a few minutes. Perform a hot gravity filtration using fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[7]

  • Crystallization: Cover the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9] Afterwards, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.

Scenario 3: Isomeric Impurities

Q4: My HPLC analysis shows a small, closely eluting peak that I suspect is a positional isomer. How can I remove it?

Separating positional isomers is one of the most challenging purification tasks because their physical properties (solubility, polarity) are often very similar.

  • Fractional Recrystallization: This technique relies on slight differences in solubility between isomers. It involves multiple, sequential recrystallization steps. While potentially effective, it can be laborious and may lead to significant yield loss.

  • Preparative HPLC: For the highest purity, preparative chromatography is the most effective method. A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is a common starting point for separating nitrobenzoic acid isomers.[4][10]

Analytical HPLC Method for Purity Assessment

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Note: Acidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to sharper peaks and better separation.[10]

Part 4: Frequently Asked Questions (FAQs)

Q: What is the proper way to store this compound? A: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature to prevent hydrolysis.[1][3]

Q: During an acid-base extraction with NaOH, could the methyl ester group be hydrolyzed? A: Yes. Using a strong base like sodium hydroxide (NaOH), especially with heating or prolonged exposure, can cause saponification (hydrolysis) of the methyl ester, converting your desired product into the diacid (2-nitroterephthalic acid). This is why a milder base like sodium bicarbonate is strongly recommended.[5][6]

Q: My recrystallization yield is very low. What went wrong? A: Low yield is most commonly caused by one of two things: 1) using too much solvent during the dissolution step, which keeps a significant amount of product dissolved even after cooling, or 2) cooling the solution too rapidly, which traps impurities and reduces the recovery of pure crystals. Always use the minimum amount of hot solvent needed for dissolution.[7]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemical Bull Pvt. Ltd. 4-methoxycarbonyl-3-nitrobenzoic Acid | 35092-89-8.
  • Google Patents. (1981). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • LookChem. This compound.
  • Sarna Chemicals. This compound (NMMT) | CAS No. 35092-89-8.
  • BenchChem. (2025).
  • YouTube. (2022). The Nitro Group: How to Make Your Own Nitrobenzoic Acid.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of this compound in High-Performance Colorants.
  • Journal of Chromatography A. (1995).
  • University of California, Irvine.
  • Organic Syntheses. m-NITROBENZOIC ACID.

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Optimizing reaction conditions for the esterification of 3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification of 3-nitrobenzoic acid yielding low amounts of the desired ester?

A1: Low yields in the Fischer esterification of 3-nitrobenzoic acid are a common issue and can stem from several factors. The primary reason is often the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the starting materials, thereby reducing the yield of your ester.[1] To counter this, it's crucial to either remove water as it's formed or use a large excess of the alcohol, which acts as both a reactant and the solvent.[1][2] Other potential causes include insufficient catalyst, the presence of water in your reagents or glassware at the start, a reaction temperature that is too low, or an inadequate reaction time.[1]

Q2: What is the role of concentrated sulfuric acid in this reaction, and can I use a different acid?

A2: Concentrated sulfuric acid serves a dual purpose in Fischer esterification. Firstly, it acts as a catalyst by protonating the carbonyl oxygen of the 3-nitrobenzoic acid.[3][4][5] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[5] Secondly, it acts as a dehydrating agent, sequestering the water produced during the reaction and helping to drive the equilibrium towards the formation of the ester product.[3][6] While other strong acids like p-toluenesulfonic acid can also be used, sulfuric acid is often preferred due to its strong dehydrating properties and ready availability.[7][8]

Q3: The nitro group on the benzoic acid is electron-withdrawing. How does this affect the esterification reaction?

A3: The presence of the electron-withdrawing nitro group at the meta-position deactivates the benzene ring towards electrophilic aromatic substitution.[9] However, for the esterification reaction, which occurs at the carboxylic acid functional group, the primary electronic effect is on the acidity of the carboxylic acid. The nitro group increases the acidity of 3-nitrobenzoic acid compared to unsubstituted benzoic acid.[9] This enhanced acidity can be beneficial for the initial protonation step of the reaction mechanism.

Q4: My final product has a yellowish tint. What is the cause of this coloration, and how can I remove it?

A4: A yellow color in the final ester product can be due to the presence of unreacted 3-nitrobenzoic acid or the formation of colored byproducts.[1] Strong acidic conditions, especially with heating, can sometimes lead to minor side reactions like nitration or sulfonation, which can produce colored impurities.[1] To obtain a pure, colorless product, recrystallization is the recommended purification method.[10] Methanol or ethanol are commonly used solvents for the recrystallization of nitrobenzoate esters.[10][11]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the esterification of 3-nitrobenzoic acid.

Problem 1: Low or No Product Yield

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted 3-nitrobenzoic acid.

  • The isolated yield of the ester is significantly lower than expected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Detailed Solutions:

  • Driving the Equilibrium: The Fischer esterification is an equilibrium-controlled process.[4][10] To maximize your yield, you need to shift the equilibrium to the product side.

    • Use of Excess Alcohol: A simple and effective method is to use a large excess of the alcohol (e.g., methanol or ethanol).[1] This not only drives the equilibrium forward according to Le Chatelier's principle but also conveniently allows the alcohol to serve as the reaction solvent.[2]

    • Water Removal: Actively removing the water byproduct is another powerful technique.

      • Dean-Stark Apparatus: For higher boiling point alcohols, a Dean-Stark trap can be used to azeotropically remove water from the reaction mixture, which is a highly effective method for driving the reaction to completion.[12][13][14]

      • Dehydrating Agent: As mentioned, concentrated sulfuric acid also acts as a dehydrating agent.[3][6]

  • Optimizing Reaction Conditions:

    • Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient amount of time.[10] For a standard reflux setup, a reaction time of 1-2 hours is typical.[10] Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time. Microwave-assisted synthesis can significantly reduce reaction times, with optimal yields often achieved in as little as 15 minutes at temperatures around 130°C.[1][15]

  • Reagent and Glassware Integrity:

    • Anhydrous Conditions: The presence of water at the beginning of the reaction will inhibit the forward reaction.[1][10] It is imperative to use anhydrous alcohol and to ensure that the 3-nitrobenzoic acid is completely dry. All glassware should be thoroughly dried before use.[10]

Problem 2: Product Purity Issues

Symptoms:

  • The isolated product is an oil instead of a solid.

  • The melting point of the product is broad and lower than the literature value.

  • The product has a noticeable color.

Troubleshooting Workflow:

Fischer_Esterification 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Protonated Carbonyl Protonated Carbonyl 3-Nitrobenzoic Acid->Protonated Carbonyl + H+ (from H2SO4) Protonated Carbonyl->3-Nitrobenzoic Acid - H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + R'OH (Alcohol) Tetrahedral Intermediate->Protonated Carbonyl - R'OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Protonated Ester->Tetrahedral Intermediate + H2O Ester Product Ester Product Protonated Ester->Ester Product - H+ Ester Product->Protonated Ester + H+

Caption: Mechanism of Fischer Esterification.

References

  • Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. (n.d.). Retrieved from [Link]

  • Why is sulfuric acid used in esterification? - Quora. (2020). Retrieved from [Link]

  • Fischer esterification reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • How concentrated sulfuric acid catalyzes Fischer esterification? - Homework.Study.com. (n.d.). Retrieved from [Link]

  • Write balanced equations for the Fischer Esterification of methyl 3-nitrobenzoate. - brainly.com. (2023). Retrieved from [Link]

  • Fischer esterification (video) - Khan Academy. (n.d.). Retrieved from [Link]

  • Use of concentrated sulfuric acid in Fischer esterification - Chemistry Stack Exchange. (2017). Retrieved from [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. (n.d.). Retrieved from [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

  • Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... - Homework.Study.com. (n.d.). Retrieved from [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Journal of Chemical Education - ACS Publications. (2020). Retrieved from [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2025). Retrieved from [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid - Journal of Physical Science. (n.d.). Retrieved from [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024). Retrieved from [Link]

  • Esterification of nitrobenzoic acids - US3948972A - Google Patents. (n.d.).
  • Study and modeling of the estherification process of mnitrobenzoic acid with ethanol. (2022). Retrieved from [Link]

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (2006). Retrieved from [Link]

  • esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]

  • Process for preparing nitro benzoic acid alkyl esters - EP0394985A1 - Google Patents. (n.d.).
  • Esterification test of Benzoic acid - YouTube. (2020). Retrieved from [Link]

  • Dean–Stark apparatus - Wikipedia. (n.d.). Retrieved from [Link]

  • Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Esterification at different benzoic acid (BA) concentrations using... - ResearchGate. (n.d.). Retrieved from [Link]

  • Dean Stark Apparatus - Scoilnet. (n.d.). Retrieved from [Link]

  • 3-Nitrobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Esterification for the introductory organic laboratory course: A modified Dean-Stark trap | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]

  • Preparation of 3-Nitrobenzoic Acid - MSU chemistry. (n.d.). Retrieved from [Link]

  • Ethyl 3-nitrobenzoate - Cheméo. (n.d.). Retrieved from [Link]

  • Preparation of Methyl 3-nitrobenzoate - University of South Alabama. (2010). Retrieved from [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. (2013). Retrieved from [Link]

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (2015). Retrieved from [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Retrieved from [Link]

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Technical Support Center: Navigating the Selective Reduction of 4-(Methoxycarbonyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of the selective reduction of 4-(Methoxycarbonyl)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we will dissect common experimental hurdles and provide field-proven insights to ensure the successful and selective conversion of the nitro group to an amine, while preserving the integrity of the methoxycarbonyl and carboxylic acid functionalities.

Introduction to the Challenge

The selective reduction of the nitro group in this compound is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The primary difficulty arises from the presence of three potentially reducible functional groups: the nitro group, the ester (methoxycarbonyl), and the carboxylic acid. Achieving high chemoselectivity for the nitro group without affecting the other two is paramount for a successful synthesis. This guide provides a systematic approach to troubleshooting common issues and offers validated protocols to streamline your experimental workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the selective reduction of this compound in a question-and-answer format.

Question 1: My primary issue is the simultaneous reduction of the carboxylic acid and/or the ester group along with the nitro group. How can I enhance selectivity?

Answer: This is the most common challenge. The key to preventing the reduction of the carboxylic acid and ester groups lies in the careful selection of the reducing agent and the reaction conditions.

  • Underlying Cause: Harsh reducing agents or reaction conditions do not effectively differentiate between the nitro group and the carbonyls of the ester and carboxylic acid. For instance, strong hydride reagents like lithium aluminum hydride (LiAlH₄) will readily reduce all three functional groups.[1] Catalytic hydrogenation with certain catalysts under high pressure or temperature can also lead to over-reduction.[2]

  • Recommended Solution: Sodium Dithionite (Na₂S₂O₄) Sodium dithionite is a mild and highly chemoselective reducing agent for aromatic nitro groups.[3][4] It typically does not affect esters and carboxylic acids, making it an excellent choice for this substrate.[3] The reaction is generally carried out in a biphasic solvent system (e.g., water and an organic solvent like ethyl acetate) at room temperature or with gentle heating.

  • Alternative Solution: Catalytic Transfer Hydrogenation Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with a palladium on carbon (Pd/C) catalyst can be a very effective and selective method.[5] This approach often provides cleaner reactions and avoids the need for high-pressure hydrogenation equipment.[6]

Question 2: I am observing incomplete reduction of the nitro group, resulting in low yields of the desired amine. What are the likely causes and how can I fix this?

Answer: Incomplete reduction is a frequent problem that can often be resolved by systematically evaluating your reaction parameters.

  • Potential Causes & Troubleshooting Steps:

    • Reagent/Catalyst Activity:

      • Sodium Dithionite: This reagent can decompose upon storage.[7] Always use a fresh, high-quality batch.

      • Catalytic Hydrogenation (e.g., Pd/C): The catalyst may be poisoned or deactivated.[7] Ensure the catalyst is from a reliable source and has been stored properly. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[5]

    • Poor Solubility: The starting material, this compound, must be sufficiently soluble in the reaction solvent for the reduction to proceed efficiently.[7] If you are using a biphasic system, ensure vigorous stirring to maximize the interfacial area. For catalytic hydrogenations, consider a co-solvent system like ethanol/water or THF to improve solubility.[7]

    • Incorrect Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For sodium dithionite, a 3-5 fold molar excess is typically recommended.[3] For transfer hydrogenation, a similar excess of the hydrogen donor (e.g., ammonium formate) is necessary.[5]

    • Reaction Temperature: While many selective reductions can be performed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.[7] Monitor the reaction by Thin Layer Chromatography (TLC) and consider gradually increasing the temperature (e.g., to 40-50 °C) if the reaction is sluggish.

Question 3: My reaction is producing colored impurities, and I suspect the formation of side products like hydroxylamines, nitroso, or azoxy compounds. How can I minimize these?

Answer: The formation of these intermediates is a known issue in nitro group reductions and indicates that the reaction is not proceeding to completion.

  • Mechanistic Insight: The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[8][9] If these intermediates are not fully reduced, they can condense to form colored azoxy and azo compounds.[9]

  • Mitigation Strategies:

    • Ensure Complete Reaction: The most effective way to prevent the accumulation of these side products is to drive the reaction to completion. This can be achieved by addressing the points in Question 2 (reagent activity, solubility, stoichiometry, and temperature).

    • Sufficient Reducing Agent: Using an adequate excess of the reducing agent is crucial to ensure that the intermediate hydroxylamine is fully converted to the amine.[7]

    • Temperature Control: For exothermic reactions, localized overheating can promote the formation of condensation byproducts.[7] Ensure efficient stirring and, if necessary, control the reaction temperature with an ice bath during the initial addition of reagents.

Frequently Asked Questions (FAQs)

Q1: Which is a better method for this specific reduction: catalytic hydrogenation or a chemical reducing agent like sodium dithionite?

A1: For this compound, using a chemoselective chemical reducing agent like sodium dithionite is often the more reliable and straightforward approach to avoid over-reduction of the ester and carboxylic acid groups.[3][10] While catalytic hydrogenation can be effective, it requires more careful optimization of the catalyst, solvent, and reaction conditions to maintain selectivity.[2]

Q2: How do I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to clearly separate the starting material, the product, and any major intermediates. The product, being an amine, will have a different polarity and should show a distinct spot from the starting nitro compound. Staining with ninhydrin can help visualize the amine product.

Q3: What is the recommended work-up procedure for a reduction using sodium dithionite?

A3: After confirming the reaction is complete by TLC, the typical work-up involves:

  • If a biphasic system was used, separate the organic layer.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate) to recover all the product.[3]

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can then be purified by recrystallization or column chromatography.

Q4: Can I use metal/acid systems like Fe/HCl or SnCl₂/HCl for this reduction?

A4: While these are classic methods for nitro group reduction, they are generally not recommended for this substrate.[11] The strongly acidic conditions can promote the hydrolysis of the methyl ester, leading to the formation of the dicarboxylic acid as a significant byproduct.

Visualizing the Process

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues during the selective reduction.

troubleshooting_workflow Troubleshooting Workflow for Selective Reduction cluster_issues Problem Identification cluster_solutions Corrective Actions start Start Experiment: Selective Reduction of This compound check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete Reaction Stalled? side_products Side Products Observed? (e.g., colored impurities) incomplete->side_products No sol_incomplete 1. Check Reagent/Catalyst Activity 2. Increase Reagent Stoichiometry 3. Improve Substrate Solubility 4. Increase Temperature Moderately incomplete->sol_incomplete Yes success Reaction Complete & Clean incomplete->success No over_reduction Reduction of Ester/Acid? side_products->over_reduction No sol_side_products 1. Drive Reaction to Completion (See Incomplete Reaction Solutions) 2. Ensure Sufficient Reducing Agent 3. Control Temperature side_products->sol_side_products Yes side_products->success No sol_over_reduction 1. Switch to Milder Reagent (e.g., Sodium Dithionite) 2. Optimize Catalytic System (Lower pressure/temp, different catalyst) over_reduction->sol_over_reduction Yes over_reduction->success No sol_incomplete->check_reaction sol_side_products->check_reaction sol_over_reduction->start Re-design Experiment workup Work-up & Purification success->workup Proceed to

Caption: A flowchart for diagnosing and solving common experimental problems.

Reaction Pathway: Selectivity vs. Side Reactions

This diagram illustrates the desired selective reduction pathway versus potential undesired side reactions.

reaction_pathway Selective Reduction vs. Side Reactions cluster_desired Desired Pathway cluster_undesired Undesired Pathways start 4-(Methoxycarbonyl)- 3-nitrobenzoic acid product 4-(Methoxycarbonyl)- 3-aminobenzoic acid start->product Selective Reducing Agent (e.g., Na2S2O4) over_reduced Reduction of Ester and/or Carboxylic Acid start->over_reduced Harsh Reducing Agent (e.g., LiAlH4) hydrolyzed Ester Hydrolysis (under acidic conditions) start->hydrolyzed Strong Acidic Conditions (e.g., Fe/HCl) intermediates Incomplete Reduction: Nitroso, Hydroxylamine, Azoxy/Azo Impurities start->intermediates Insufficient Reagent or Poor Conditions

Caption: The desired reaction pathway versus potential undesired side reactions.

Detailed Experimental Protocols

Protocol 1: Selective Reduction using Sodium Dithionite

This protocol is recommended for its high chemoselectivity and mild reaction conditions.[3]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄), 85% or higher purity

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in ethyl acetate.

  • In a separate beaker, prepare a solution of 4.0 equivalents of sodium dithionite in water.

  • Add the aqueous sodium dithionite solution to the flask containing the starting material.

  • Stir the resulting biphasic mixture vigorously at room temperature. The reaction can be gently heated to 40-50 °C if it proceeds slowly.

  • Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Once complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.[3]

  • Combine all organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(Methoxycarbonyl)-3-aminobenzoic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: Selective Reduction using Catalytic Transfer Hydrogenation

This protocol is an excellent alternative that avoids high-pressure hydrogen gas.[5]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • To a solution of 1.0 equivalent of this compound in methanol or ethanol, add 4-5 equivalents of ammonium formate and stir until dissolved.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Heat the mixture to a gentle reflux (around 50-60 °C) and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

Data Summary

The following table summarizes the performance of various common methods for the selective reduction of a nitro group in the presence of other functional groups. Yields are indicative and can vary.

Reducing SystemHydrogen SourceTypical SolventTypical YieldSelectivity & Remarks
Na₂S₂O₄ ItselfEtOAc/H₂O85-95%Excellent selectivity for nitro groups over esters and carboxylic acids.[3][10]
H₂, Pd/C (Transfer) Ammonium FormateMethanol, Ethanol>90%Good selectivity , but optimization may be needed to avoid any ester reduction.[5][6]
H₂, Pd/C H₂ gasEthanol, Methanol>90%Generally good, but over-reduction of the ester or acid can occur under forcing conditions.[2][12]
SnCl₂·2H₂O ItselfEthanol, EtOAcVariableGood for nitro group reduction, but the acidic nature of the tin salts can lead to ester hydrolysis.[5]
Fe/HCl ItselfWater/EthanolVariableNot recommended due to strong acidic conditions causing ester hydrolysis.[11]

References

  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
  • BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • RSC Publishing. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. Retrieved from [Link]

  • Indian Academy of Sciences. (2005). A new reagent for selective reduction of nitro group.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • ACS Publications. (2023). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?. Retrieved from [Link]

  • PubMed. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. Retrieved from [Link]

  • AIR Unimi. (2018). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]

  • University of Calgary. Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • Wikipedia. Catalyst poisoning. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems.
  • YouTube. (2019). reduction of nitro groups to anilines. Retrieved from [Link]

  • Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Wikipedia. Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?. Retrieved from [Link]

  • MDPI. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

Sources

Preventing decomposition of 4-(Methoxycarbonyl)-3-nitrobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Decomposition During Storage

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address stability issues encountered during the storage and handling of 4-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS: 35092-89-8). As Senior Application Scientists, we have designed this resource to explain the causality behind storage choices and provide self-validating protocols to maintain the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a versatile aromatic intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and high-performance colorants like Pigment Red 188.[1] The purity and stability of this raw material are paramount, as degradation can introduce impurities that may compromise the yield, safety, and efficacy of the final product.

Q2: What are the primary environmental factors that can cause this compound to decompose?

The molecule possesses two key functional groups susceptible to degradation: a carboxylic acid and a methyl ester. The primary environmental factors that can induce decomposition are:

  • Moisture: Can lead to the hydrolysis of the methyl ester group.[2][3]

  • Elevated Temperature: Can accelerate hydrolysis and potentially lead to decarboxylation (loss of CO₂) at very high temperatures.[4][5][6]

  • Light: Aromatic nitro compounds can be photosensitive, and prolonged exposure to UV or visible light may cause gradual degradation.[7][8]

  • High pH (Basic Conditions): The presence of bases will significantly catalyze the hydrolysis of the ester.[2][3]

Q3: What are the most likely degradation products of this compound?

Based on its chemical structure, two principal degradation pathways are most probable under typical storage conditions:

  • Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid, yielding 3-Nitroterephthalic acid .

  • Decarboxylation: While requiring significant thermal energy, the loss of the carboxylic acid group would result in Methyl 3-nitrobenzoate .

Understanding these potential impurities is crucial for developing stability-indicating analytical methods.

Q4: What are the ideal long-term storage conditions for this compound?

To mitigate the risks of degradation, the compound should be stored in a cool, dark, and dry environment under an inert atmosphere. Safety Data Sheets for structurally similar compounds consistently recommend these conditions.[9][10][11] For detailed instructions, refer to the Protocol for Optimal Long-Term Storage in the Troubleshooting Guide.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section addresses specific issues you might encounter and provides actionable protocols to ensure the integrity of your this compound.

Issue 1: Observed Change in Physical Appearance (e.g., Color Change, Clumping)
  • Symptom: The typically light-yellow powder[12] has darkened, turned brownish, or has formed clumps.

  • Probable Cause:

    • Color Change: Often indicates photodegradation or the formation of minor, highly colored impurities. Nitroaromatic compounds are known to be susceptible to photosensitive reactions.[7][8]

    • Clumping: Suggests moisture absorption, which significantly increases the risk of ester hydrolysis.

  • Recommended Action:

    • Immediately transfer the material to a new, dry, amber glass vial.

    • Place the vial inside a larger container with a desiccant (e.g., silica gel).

    • Store in a refrigerator or freezer, protected from light.

    • Before the next use, perform a purity check using the Protocol for Purity Assessment by HPLC.

Issue 2: Inconsistent Experimental Results or Lower-Than-Expected Yield
  • Symptom: Reactions using an older batch of the compound are giving poor yields, or unexpected side products are observed in analytical monitoring (TLC, LC-MS).

  • Probable Cause: The starting material has likely degraded, reducing the molar equivalence of the active compound and introducing impurities that may interfere with the reaction. The most common impurity would be 3-Nitroterephthalic acid from hydrolysis.

  • Recommended Action:

    • Do not assume the purity of the stored reagent. Quantify its purity using the HPLC protocol below.

    • If degradation is confirmed (typically >2-3% impurity), it is often best to procure a new batch of the compound to ensure reliable and reproducible results.

    • Review your storage procedures against the recommended protocol to prevent future occurrences.

Issue 3: Melting Point is Depressed and Broad
  • Symptom: The observed melting point is lower than the expected range of 176-178°C[1] and occurs over a wider temperature range (e.g., 170-175°C).

  • Probable Cause: This is a classic indicator of impurity. The presence of degradation products disrupts the crystal lattice of the pure compound, leading to a lower and broader melting point range.

  • Recommended Action: The material is impure. Confirm the identity and quantity of impurities via HPLC or LC-MS. Based on the level of impurity, decide whether purification (e.g., recrystallization) is feasible or if the batch should be discarded.

Key Degradation Pathways

The following diagram illustrates the two primary chemical reactions that can compromise the purity of this compound during storage.

G main This compound hydrolysis 3-Nitroterephthalic acid main->hydrolysis Moisture (H₂O) Acid/Base Catalyst decarboxylation Methyl 3-nitrobenzoate main->decarboxylation High Temperature (Δ)

Caption: Primary degradation pathways for the compound.

Experimental Protocols

Protocol for Optimal Long-Term Storage

This protocol is designed to minimize exposure to environmental factors that accelerate degradation.

  • Container Selection: Use an amber glass bottle with a PTFE-lined cap to protect from light and ensure an airtight seal.

  • Inert Atmosphere: Before sealing, flush the headspace of the container with a dry, inert gas like nitrogen or argon for 30-60 seconds. This displaces oxygen and, more importantly, ambient moisture.

  • Sealing: Tightly seal the cap. For extra protection, wrap the cap junction with Parafilm®.

  • Secondary Containment: Place the sealed bottle inside a labeled, sealable secondary container (like a desiccator cabinet or a sealable bag) that contains a desiccant.

  • Temperature Control: Store the entire assembly in a refrigerator (+4°C) or a non-cycling (manual defrost) freezer (-20°C).

  • Usage Procedure: When accessing the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. After taking what you need, repeat the inert gas flush (Step 2) before resealing.

Protocol for Purity Assessment by HPLC

This provides a general-purpose Reverse-Phase HPLC method to resolve the parent compound from its primary hydrolysis byproduct.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: The more polar hydrolysis product (3-Nitroterephthalic acid) will elute earlier than the parent compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Melting Point (°C)Notes
This compound C₉H₇NO₆225.15176 - 178Parent Compound
3-Nitroterephthalic acidC₈H₅NO₆211.13~300 (decomposes)Primary Hydrolysis Product
Methyl 3-nitrobenzoateC₈H₇NO₄181.1576 - 80Potential Decarboxylation Product

Troubleshooting Workflow

This workflow diagram provides a logical sequence for investigating a sample of suspected degradation.

G start Suspected Degradation (e.g., poor results, changed appearance) check_physical Visual Inspection: - Color Change? - Clumping? start->check_physical check_mp Measure Melting Point: - Depressed? - Broad Range? check_physical->check_mp analyze_hplc Perform Purity Analysis (HPLC / LC-MS) check_mp->analyze_hplc decision Purity > 98%? analyze_hplc->decision use_compound Proceed with Experiment decision->use_compound Yes remediate Purity < 98%: - Procure New Batch - Review Storage Protocol decision->remediate No

Caption: Step-by-step workflow for troubleshooting compound stability.

References

  • Manikyam, D. S., & Sundaram, E. V. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 43, 3651-3652. Available at: [Link]

  • Graves, G. D. (1939). U.S. Patent No. 2,151,527. Washington, DC: U.S. Patent and Trademark Office. (Referenced in discussions of acidolysis, a related reaction to hydrolysis).
  • Oxford Academic. (n.d.). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (General reference for ester cleavage/hydrolysis).
  • Loba Chemie. (2015). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Labogens. (2015). 4-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysis of Esters. Chemguide. Retrieved from [Link]

  • WIPO Patentscope. (1994). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Nitro Compounds. Retrieved from [Link]

  • Bothner-By, A. A., & Bigeleisen, J. (1951). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Journal of the American Chemical Society, 73(10), 4944-4945.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

  • IOSR Journals. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in High-Performance Colorants. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • YouTube. (2025). Forced degradation studies — why they are critical for NDAs. Retrieved from [Link]

  • Sarna Chemicals. (n.d.). This compound (NMMT). Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrate. Retrieved from [Link]

  • ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzoic acid. Retrieved from [Link]

Sources

Scaling up the synthesis of 4-(Methoxycarbonyl)-3-nitrobenzoic acid from lab to pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for scaling the synthesis of 4-(methoxycarbonyl)-3-nitrobenzoic acid from the laboratory to a pilot plant. This document is structured to provide immediate, actionable solutions to common challenges encountered during process development and scale-up, ensuring scientific integrity and operational safety.

Synthesis Overview: The Industrial Standard Route

The most robust and scalable pathway to this compound involves a two-step process starting from dimethyl terephthalate (DMT). This approach is favored for its high selectivity and the relatively low cost of the starting material.[1]

  • Step 1: Electrophilic Nitration. Dimethyl terephthalate is nitrated using a mixed acid system (HNO₃/H₂SO₄) to selectively install a nitro group at the 2-position, yielding dimethyl 2-nitroterephthalate.[2]

  • Step 2: Selective Saponification. The resulting diester undergoes selective hydrolysis (saponification) under controlled basic conditions. The ester group at the 4-position, being less sterically hindered, is preferentially hydrolyzed to the corresponding carboxylic acid, yielding the final product.

Chemical Reaction Scheme:

Process Workflow for Pilot-Plant Scale Synthesis

The following diagram outlines the critical unit operations for scaling this synthesis.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Saponification & Purification RawMaterials Raw Materials (Dimethyl Terephthalate, H₂SO₄, HNO₃) AcidPrep Mixed Acid Preparation (Jacketed Reactor, <10°C) RawMaterials->AcidPrep Nitration Nitration Reaction (Jacketed Reactor, 10-20°C) AcidPrep->Nitration Quench Reaction Quench (Ice/Water Vessel) Nitration->Quench Isolation1 Crude Product Isolation (Filter/Centrifuge) Quench->Isolation1 Wash1 Water Wash Isolation1->Wash1 Saponification Selective Saponification (pH & Temp Controlled Reactor) Wash1->Saponification Crude Dimethyl 2-nitroterephthalate Acidification Product Precipitation (Acidification with HCl) Saponification->Acidification Isolation2 Final Product Isolation (Filter/Centrifuge) Acidification->Isolation2 Wash2 Final Wash (DI Water) Isolation2->Wash2 Drying Product Drying (Vacuum Oven) Wash2->Drying QC Quality Control (HPLC, NMR, MP) Drying->QC

Caption: Pilot-plant workflow for the synthesis of this compound.

Troubleshooting Guide (Question & Answer)

This section addresses specific, common issues encountered during scale-up.

Q1: During the nitration step, we are observing low yield and the formation of a significant amount of dark, tar-like material. What is the cause and how can we prevent this?

A1: This is a classic sign of a runaway reaction or "hot spots" within the reactor. Nitration is a highly exothermic process, and inadequate temperature control can lead to over-nitration and oxidative side reactions, which produce polymeric, tarry byproducts.[3][4]

  • Causality: At elevated temperatures, the nitrating mixture becomes a more aggressive oxidizing agent, degrading the aromatic ring and starting material.[5] Localized overheating, often due to poor agitation, is a primary cause at pilot scale.

  • Solutions:

    • Improve Agitation: Ensure the reactor's agitator is creating a sufficient vortex for homogenous mixing of the solid DMT into the viscous acid. Baffles within the reactor are critical for preventing stratification.

    • Control Addition Rate: The dimethyl terephthalate should be added portion-wise or via a solid dosing system at a rate that allows the reactor's cooling system to maintain the target temperature (e.g., 10-15°C).[2] Never add the entire batch of DMT at once.

    • Verify Cooling Capacity: Confirm that the jacket cooling fluid is at the correct temperature and flow rate before starting the addition. The temperature difference (ΔT) between the reactor contents and the jacket should be closely monitored.

Q2: Our selective saponification is not selective. We are isolating significant amounts of the dicarboxylic acid (2-nitroterephthalic acid). How can we improve selectivity for the mono-acid?

A2: This issue arises from over-hydrolysis, where the reaction does not stop after the first saponification. The key is precise control over stoichiometry, temperature, and reaction time.

  • Causality: Saponification is a second-order reaction. While the first hydrolysis is faster due to less steric hindrance, the second hydrolysis will occur if the reaction is left too long, at too high a temperature, or with excess base.

  • Solutions:

    • Stoichiometric Control: Use exactly one molar equivalent of your base (e.g., NaOH). At pilot scale, this means using calibrated pumps or flowmeters for liquid base addition and ensuring the starting diester is accurately weighed.

    • Lower Reaction Temperature: Perform the hydrolysis at the lowest practical temperature that gives a reasonable reaction time. Start with ambient temperature (20-25°C) and only increase if the reaction is impractically slow.

    • Implement In-Process Control (IPC): Monitor the reaction progress every 30-60 minutes using High-Performance Liquid Chromatography (HPLC). The reaction should be quenched by acidification as soon as the starting diester has been consumed to an acceptable level (e.g., <1%). Do not run the reaction for a fixed time without monitoring.

Q3: The final product precipitates as a fine, almost colloidal solid after acidification, making it extremely difficult to filter. What causes this and how can we improve the particle size?

A3: This is a common problem in crystallization/precipitation known as "oiling out" or rapid nucleation, which prevents the growth of large, well-defined crystals. It typically happens when a saturated solution is cooled too quickly or the pH is changed too rapidly.

  • Causality: Rapidly adding acid to the sodium salt solution causes the local pH to drop drastically, leading to instantaneous and uncontrolled precipitation. This results in a very high number of small nuclei, which do not have time to grow into larger crystals.

  • Solutions:

    • Control Acid Addition: Add the acid (e.g., HCl) slowly and sub-surface to the vigorously stirred, slightly warmed solution of the sodium salt. This maintains a more uniform pH throughout the vessel.

    • Temperature Control: Perform the acidification at a slightly elevated temperature (e.g., 40-50°C), which increases the solubility of the product and promotes slower, more orderly crystal growth.

    • "Seeding": Once the solution becomes faintly turbid, stop the acid addition and stir for 30-60 minutes. This "aging" period allows the initial nuclei to grow. Then, resume the slow addition of acid to complete the precipitation.

    • Anti-Solvent Addition: In some cases, a reverse addition (adding the salt solution to the acid) or the use of an anti-solvent can provide better particle morphology. This must be validated at the lab scale first.

Frequently Asked Questions (FAQs)

What are the critical safety precautions for handling mixed acid at pilot scale? Handling large volumes of nitric and sulfuric acid requires stringent engineering and administrative controls.[6]

  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, lab coats, and face shields.[6]

  • Materials Compatibility: Ensure the reactor, transfer lines, and vessels are made of compatible materials (e.g., glass-lined steel, Hastelloy C-276). Stainless steel (316L) is generally not suitable for mixed acid service.

  • Ventilation: The process must be conducted in a well-ventilated area, with off-gases scrubbed to remove toxic NOx fumes.[7]

  • Emergency Preparedness: Have emergency showers, eyewash stations, and large quantities of neutralization agents (like sodium carbonate or calcium carbonate) readily accessible.[7]

What is the recommended work-up procedure for the initial nitration step? The standard procedure is to quench the reaction mixture by slowly transferring it onto a slurry of ice and water.[3][8]

  • The transfer should be done at a controlled rate to manage the exotherm from the heat of dilution.

  • The volume of the ice/water mixture should be 5-10 times the volume of the reaction mixture.[8]

  • The resulting solid precipitate (crude dimethyl 2-nitroterephthalate) is collected by filtration (a Nutsche filter-dryer is ideal at pilot scale).

  • The filter cake must be washed with copious amounts of cold water until the filtrate is neutral (pH 6-7) to remove residual acids.[9]

Which analytical techniques are essential for this process?

  • HPLC: The workhorse for this process. It is used to monitor the consumption of starting material, the formation of the intermediate, and the final product. It is also the primary tool for assessing the purity of the final product, specifically checking for the di-acid and isomeric impurities.

  • ¹H NMR: Essential for structural confirmation of the intermediate and final product, ensuring the correct isomer has been formed.

  • Melting Point: A simple and effective test for the purity of the final, dried product. The expected melting point is 176-178°C.[10]

  • Karl Fischer Titration: To determine the water content of the final product, which is often a critical quality attribute.

Key Experimental Protocols (Pilot-Plant Scale)

Protocol 1: Nitration of Dimethyl Terephthalate (10 kg Scale)
  • Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen. Start the agitator at a medium speed (e.g., 100 RPM).

  • Acid Charge: Charge concentrated (98%) sulfuric acid (35 L) to the reactor.

  • Cooling: Cool the sulfuric acid to 0-5°C using the reactor jacket.

  • Mixed Acid Preparation: Slowly add fuming (90%) nitric acid (6.5 L) sub-surface over 1-2 hours. CRITICAL: Maintain the internal temperature below 15°C throughout the addition.[11]

  • Substrate Addition: Once the mixed acid is prepared and cooled to 10°C, begin the portion-wise addition of dimethyl terephthalate (10.0 kg). Add the solid in ~1 kg portions every 15-20 minutes, ensuring the temperature does not exceed 20°C.

  • Reaction: After the full charge of DMT, maintain the batch at 15-20°C for 1-2 hours.[2]

  • IPC: Take a sample and quench it into water/ethyl acetate. Analyze the organic layer by HPLC to confirm the consumption of DMT (<1%).

  • Quench: In a separate 500 L vessel, prepare a slurry of ice (150 kg) and water (150 L). Slowly transfer the completed reaction mixture into the ice slurry over at least 1 hour with vigorous stirring.

  • Isolation & Wash: Filter the resulting white precipitate. Wash the cake with cold deionized water until the filtrate pH is >5.0. The wet cake is crude dimethyl 2-nitroterephthalate.

Protocol 2: Selective Saponification (Yield from Protocol 1)
  • Reactor Charge: Charge the wet cake from the previous step and deionized water (50 L) to a 100 L reactor.

  • Base Preparation: In a separate vessel, prepare a solution of sodium hydroxide (2.1 kg, 1.02 molar equivalents relative to theoretical DMT) in water (20 L).

  • Hydrolysis: Cool the reactor contents to 20°C. Slowly add the NaOH solution over 1 hour, maintaining the temperature between 20-25°C.

  • Reaction: Stir at 20-25°C. Monitor the reaction by HPLC every hour. The reaction is typically complete in 2-4 hours.

  • Acidification: Once the starting diester is <1% by HPLC, filter the solution to remove any particulates. Slowly add concentrated (37%) hydrochloric acid to the filtrate until the pH reaches 1-2.

  • Crystallization: Hold the slurry at 20-25°C for 1-2 hours to allow for crystal growth.

  • Isolation & Wash: Filter the product. Wash the cake with cold deionized water until the filtrate is free of chloride ions (test with AgNO₃ solution).

  • Drying: Dry the product in a vacuum oven at 60-70°C until the loss on drying (LOD) is <0.5%. The expected yield is 8.5-9.5 kg.

Data & Specification Summary

ParameterStep 1: NitrationStep 2: Saponification
Key Reagents Dimethyl Terephthalate, H₂SO₄, HNO₃Dimethyl 2-nitroterephthalate, NaOH, HCl
Solvent Sulfuric AcidWater
Temperature 10-20°C20-25°C (Hydrolysis), 20-50°C (Precipitation)
Typical Duration 4-6 hours3-6 hours
IPC Method HPLC (DMT < 1%)HPLC (Diester < 1%)
Expected Yield >95% (Crude Intermediate)80-90% (Isolated Final Product)
Final Purity (HPLC) N/A>99.0%

Troubleshooting Logic Diagram

This diagram illustrates the decision-making process for a common scale-up problem: low yield.

G Start Low Yield of Final Product Detected CheckStep1 Review Nitration Step Batch Record Start->CheckStep1 CheckStep2 Review Saponification Step Batch Record Start->CheckStep2 TempControl1 Was Nitration Temp > 20°C? CheckStep1->TempControl1 IncompleteRxn1 Was Nitration IPC OK (DMT < 1%)? CheckStep1->IncompleteRxn1 Stoichiometry Was NaOH charge accurate (1.0-1.05 eq)? CheckStep2->Stoichiometry pH_Check Was final precipitation pH < 2? CheckStep2->pH_Check SideRxns Root Cause: Side Reactions / Degradation TempControl1->SideRxns Yes ExtendRxnTime1 Action: Extend Reaction Time IncompleteRxn1->ExtendRxnTime1 No ImproveCooling Action: Improve Cooling / Slow Addition SideRxns->ImproveCooling IncompleteRxn2 Root Cause: Incomplete Saponification Stoichiometry->IncompleteRxn2 No ProductLoss Root Cause: Product Lost to Mother Liquor pH_Check->ProductLoss No Recalibrate Action: Recalibrate Scales / Flowmeters IncompleteRxn2->Recalibrate AdjustpH Action: Ensure Final pH is 1-2 ProductLoss->AdjustpH

Caption: Decision tree for troubleshooting low product yield.

References

  • Scribd. Bench-Scale and Pilot Plant Nitration. Available from: [Link]

  • National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. Available from: [Link]

  • National Center for Biotechnology Information. Continuous flow nitration in miniaturized devices. PMC. Available from: [Link]

  • YouTube. Nitration reaction safety. Available from: [Link]

  • LookChem. This compound. Available from: [Link]

  • Sarna Chemicals. This compound (NMMT) | CAS No.35092-89-8. Available from: [Link]

  • ResearchGate. Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. Available from: [Link]

  • Corning. Results: Visible effect on the reaction: Nitration of phenol in flow. Available from: [Link]

  • Scribd. Nitration Plant SOP Guide. Available from: [Link]

  • YouTube. Conversion of Nitrobenzene to 4-Methoxybenzoic acid. Available from: [Link]

  • Defense Technical Information Center. SAFETY PRINCIPLES FOR LABORATORY AND PILOT-PLANT OPERATIONS WITH EXPLOSIVES, PYROTECHNICS, AND PROPELLANTS. Available from: [Link]

  • CDC Stacks. Supporting Information. Available from: [Link]

  • Nova International. SPECIFICATION 2-Nitro Dimethyl Terephthalate (NDMT). Available from: [Link]

  • National Center for Biotechnology Information. Dimethyl nitroterephthalate. PubChem. Available from: [Link]

  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Wikipedia. Dimethyl terephthalate. Available from: [Link]

  • Google Patents. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • Googleapis. United States Patent Office. Available from: [Link]

  • National Center for Biotechnology Information. Dimethyl 5-nitroisophthalate. PubChem. Available from: [Link]

  • DEISO. Dimethyl Terephthalate (DMT): A versatile substance with various uses. Available from: [Link]

  • Chemsrc. 4-Methoxy-3-nitrobenzoic acid | CAS#:89-41-8. Available from: [Link]

  • Google Patents. US4288615A - Process for recovering 3-nitrobenzoic acid.

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Refining the workup procedure for 4-(Methoxycarbonyl)-3-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and workup of 4-(methoxycarbonyl)-3-nitrobenzoic acid. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure, ensuring higher yields and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the workup and purification of this compound. The underlying rationale for each troubleshooting step is provided to build a deeper understanding of the process.

Question 1: After the nitration reaction, my mixture is a dark, viscous oil, and pouring it onto ice results in a sticky mass instead of a filterable precipitate. What went wrong and how can I salvage the product?

Answer:

This is a common issue often stemming from elevated reaction temperatures. Nitration reactions are highly exothermic, and poor temperature control can lead to the formation of dinitro compounds and other side products, which often present as oils.[1][2]

Causality & Remediation Strategy:

  • Temperature Control is Paramount: The nitrating mixture (concentrated nitric and sulfuric acids) generates the highly reactive nitronium ion (NO₂⁺).[3][4] If the temperature rises excessively (typically above 15°C for this type of reaction), the rate of reaction increases, and the selectivity for mono-nitration decreases, favoring the formation of unwanted byproducts.[1]

  • Salvage Protocol:

    • Dilution & Extraction: Allow the quenched mixture (reaction mixture poured over ice) to reach room temperature. Transfer the entire mixture to a separatory funnel. The desired product, along with byproducts, may be partially dissolved or suspended. Extract the aqueous mixture several times with an appropriate organic solvent like ethyl acetate (EtOAc).[5] The organic layers will contain your desired product and organic-soluble impurities.

    • Washing: Combine the organic extracts and wash sequentially with:

      • Water: To remove the bulk of the residual acids.

      • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is a critical step. Your product is a carboxylic acid and will react with NaHCO₃ to form a water-soluble sodium salt, partitioning into the aqueous layer. Many non-acidic byproducts will remain in the organic layer. Carefully collect this aqueous layer.

      • Brine: To remove any remaining water from the organic layer (which you will likely discard).

    • Acidification & Precipitation: Cool the collected bicarbonate aqueous layer in an ice bath. Slowly acidify it with a strong acid, such as concentrated HCl, until the pH is around 1-2.[6][7] This will protonate the carboxylate salt, causing the this compound to precipitate out as a solid.

    • Isolation: Collect the precipitate by vacuum filtration, wash with cold water to remove residual salts, and dry thoroughly.[6][8]

Question 2: My final yield is significantly lower than expected. Where could I have lost my product?

Answer:

Low yields can be attributed to several factors, including incomplete reaction, formation of side products, and inefficient isolation during the workup.

Points of Product Loss & Optimization:

  • Incomplete Reaction: The deactivating effect of the ester and carboxylic acid groups on the aromatic ring slows the electrophilic substitution.[9] Ensure the nitrating agent is added slowly at a low temperature and then the reaction is allowed to stir, perhaps at room temperature, for a sufficient duration to proceed to completion.[10]

  • Over-Nitration: As mentioned, excessive temperatures can lead to dinitro byproducts, consuming your starting material and desired product.[1]

  • Loss During Acid-Base Extraction: The partitioning of your product into the aqueous bicarbonate layer is pH-dependent. If the pH is not sufficiently basic (pH > 8), extraction will be incomplete. Conversely, during the final precipitation step, if the solution is not made sufficiently acidic (pH < 2), a significant portion of your product will remain dissolved as the carboxylate salt.[7] Always check the pH with litmus or pH paper.

  • Precipitation Issues: The order of addition during acidification matters. It is often recommended to pour the aqueous solution of the sodium salt into the acid to prevent the formation of a less soluble acid salt, which can be difficult to fully convert and purify.[11]

  • Recrystallization Losses: While essential for purity, recrystallization can lead to significant product loss if not optimized. Avoid using an excessive volume of solvent and ensure the solution is fully saturated before cooling. Cooling the filtrate in an ice bath may allow for the recovery of a second crop of crystals.[12]

Question 3: TLC analysis of my crude product shows multiple spots. How do I effectively purify the final compound?

Answer:

The presence of multiple spots indicates impurities, which could be unreacted starting material, regioisomers (e.g., nitration at a different position), or dinitrated byproducts. Recrystallization is the most common and effective method for purification.[1]

Purification Protocol & Rationale:

  • Solvent Selection: The key to successful recrystallization is choosing a solvent in which your desired product is sparingly soluble at room temperature but highly soluble at its boiling point. For nitrobenzoic acids, ethanol or a mixture of ethanol and water is often effective.[1] Methanol is also a common choice for similar compounds.[8][10]

  • Step-by-Step Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If colored impurities are present, you may consider adding a small amount of activated charcoal and hot filtering the solution.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals, while rapid cooling can trap impurities.[1]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals completely before determining the melting point and yield.

  • Purity Assessment: A sharp melting point close to the literature value (176-178 °C) indicates high purity.[13][14] You can also use techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity.[6]

Frequently Asked Questions (FAQs)

Q1: What is the precise role of concentrated sulfuric acid in the nitrating mixture?

A1: Concentrated sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it. This protonated nitric acid readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[3][4][8]

Q2: Why is the nitro group directed to the 3-position (meta to the carboxyl and methoxycarbonyl groups)?

A2: Both the carboxylic acid (-COOH) and the methyl ester (-COOCH₃) groups are electron-withdrawing and are known as meta-directors in electrophilic aromatic substitution.[15] They deactivate the aromatic ring towards attack, but the deactivation is strongest at the ortho and para positions. Therefore, the electrophile (NO₂⁺) preferentially attacks the meta position, which is comparatively less deactivated.[15]

Q3: Can I perform this synthesis by nitrating 4-methylbenzoic acid and then oxidizing the methyl group?

A3: While possible, this route presents challenges. The methyl group is an ortho, para-director, while the carboxylic acid is a meta-director. Nitrating 4-methylbenzoic acid (p-toluic acid) can lead to a mixture of isomers, making purification difficult.[1] The described synthesis via nitration of a terephthalate derivative followed by selective hydrolysis is generally more regioselective.

Q4: What safety precautions are essential when working with the nitrating mixture?

A4: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[9][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] The nitrating mixture should be prepared by adding the sulfuric acid to the nitric acid and must be kept cool in an ice bath during preparation and addition to the substrate.[15]

Key Physicochemical Data

This table summarizes important quantitative data for the target compound, this compound.

PropertyValueSource(s)
CAS Number 35092-89-8[13][14]
Molecular Formula C₉H₇NO₆[14]
Molecular Weight 225.158 g/mol [14]
Appearance White to off-white solid
Melting Point 176 - 178 °C[13][14]

Standard Workup & Purification Protocol

This protocol outlines the standard procedure for isolating and purifying this compound following the nitration reaction.

  • Reaction Quenching: Prepare a beaker with a substantial amount of crushed ice. Slowly and carefully pour the completed reaction mixture onto the ice with constant stirring. This will dilute the acids and cause the crude product to precipitate.

  • Initial Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude solid on the filter paper with several portions of cold deionized water to remove most of the residual acids.

  • Acid-Base Extraction (Purification):

    • Transfer the crude solid to a beaker or flask and dissolve it in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the solution to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic organic impurities. Discard the organic layer.

    • Cool the remaining aqueous layer in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 1 and 2, causing the purified product to precipitate.

  • Final Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of ice-cold water.

  • Drying & Recrystallization:

    • Dry the product, preferably in a vacuum oven.

    • For highest purity, perform a recrystallization from a suitable solvent like an ethanol/water mixture.

    • Collect the final crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry to a constant weight.

Workup Procedure Workflow

The following diagram illustrates the logical flow of the workup and purification process, from the initial quenched reaction mixture to the final, purified product.

Workup_Procedure cluster_0 Initial Workup cluster_1 Purification via Extraction cluster_2 Final Isolation & Drying ReactionMixture Completed Nitration Mixture Quench Quench on Ice-Water ReactionMixture->Quench Slow Pouring Filter1 Vacuum Filtration Quench->Filter1 CrudeSolid Crude Product (Solid) Filter1->CrudeSolid Collect Solid AcidicFiltrate Acidic Aqueous Waste Filter1->AcidicFiltrate Discard Filtrate Dissolve Dissolve in NaHCO₃ (aq) CrudeSolid->Dissolve Wash Wash with Organic Solvent (e.g., Ether) Dissolve->Wash Separate Separate Layers Wash->Separate AqueousLayer Aqueous Layer (Product as Salt) Separate->AqueousLayer OrganicWaste Organic Waste (Non-acidic impurities) Separate->OrganicWaste Discard Acidify Acidify Aqueous Layer with HCl (pH 1-2) Filter2 Vacuum Filtration Acidify->Filter2 Precipitate Forms AqueousLayer->Acidify PureSolid Pure Product (Solid) Filter2->PureSolid Recrystallize Optional: Recrystallization PureSolid->Recrystallize FinalProduct Final Purified Product Recrystallize->FinalProduct Highest Purity

Caption: Workflow for the workup and purification of this compound.

References

  • ResearchGate. (2025, August 6). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review).
  • CDC Stacks. Supporting Information. Retrieved from [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Retrieved from [Link]

  • American Chemical Society. (1982). Nitration: An Overview of Recent Developments and Processes. In ACS Symposium Series (Vol. 22, pp. vii-ix).
  • Sarna Chemicals. 4-Methoxycarbonyl-3-Nitrobenzoic Acid (NMMT) | CAS No.35092-89-8. Retrieved from [Link]

  • BYJU'S. Aromatic Nitration. Retrieved from [Link]

  • University of Missouri-St. Louis. NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. Nitration. Retrieved from [Link]

  • LookChem. This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). 4-Methoxycarbonyl-3-Nitrobenzoic Acid: A Versatile Building Block for Chemical Innovation. Retrieved from [Link]

  • Google Patents. (2015). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Google Patents. (2006). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • University of Wisconsin-River Falls. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • WebAssign. Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2009).
  • NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4-(Methoxycarbonyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Guide Overview: This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Methoxycarbonyl)-3-nitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It delves into the causal relationships between molecular structure and spectral output, offering predictive analysis grounded in fundamental principles and comparing the target molecule with a potential isomer to highlight the diagnostic power of NMR. We will explore the influence of competing electron-withdrawing groups on the aromatic system and provide a robust, self-validating experimental protocol for acquiring high-quality data.

Introduction: The Structural Elucidation Challenge

This compound is a valuable intermediate in organic synthesis, particularly in the development of pigments and other specialty chemicals.[1][2] Its molecular architecture, featuring a trisubstituted benzene ring with three distinct electron-withdrawing groups—a carboxylic acid, a nitro group, and a methyl ester—presents a fascinating case for spectroscopic analysis. The precise placement of these groups is critical to its reactivity and the properties of downstream products. Therefore, unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, providing a detailed electronic and topological map of the molecule. This guide will dissect the predicted ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the expected chemical shifts and coupling patterns.

Molecular Structure and Electronic Landscape

To interpret the NMR spectrum, we must first understand the molecule's structure and the electronic effects at play. The compound is a benzoic acid derivative with a nitro group at position 3 and a methoxycarbonyl group at position 4.

Caption: Molecular structure of this compound with atom numbering.

The key features influencing the NMR spectrum are:

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group is a powerful EWG, exerting strong inductive and resonance effects. The carboxylic acid (-COOH) and methoxycarbonyl (-COOCH₃) groups are also significant EWGs. These groups pull electron density away from the aromatic ring.[3][4][5]

  • Anisotropic Effects: The circulation of π-electrons in the benzene ring generates a "ring current," which strongly deshields the attached protons, causing them to appear at a high chemical shift (downfield) in the ¹H NMR spectrum.[6]

  • Proton Environments: The molecule is asymmetric, meaning all three aromatic protons (H2, H5, H6) and all six ring carbons are chemically unique. This predicts three distinct signals in the aromatic region of the ¹H NMR spectrum and six in the aromatic region of the ¹³C spectrum.

Predictive ¹H NMR Analysis (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic. Its high polarity readily dissolves the acidic compound, and its ability to hydrogen bond allows for the observation of the carboxylic acid proton, which might otherwise be lost to exchange in other solvents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
-COOH> 13.0broad singlet (br s)N/AThe acidic proton is highly deshielded and often broad due to chemical exchange.
H28.5 - 8.7doublet (d)Jmeta = ~2.0 HzThis proton is ortho to both the -COOH and -NO₂ groups, the two most powerful EWGs. This dual effect causes the strongest deshielding, pushing it furthest downfield. It is split only by a meta-coupling to H6.
H68.3 - 8.5doublet of doublets (dd)Jortho = ~8.5 Hz, Jmeta = ~2.0 HzThis proton is split by its ortho neighbor H5 (large coupling) and its meta neighbor H2 (small coupling).
H58.1 - 8.3doublet (d)Jortho = ~8.5 HzThis proton is ortho to the -COOCH₃ group and is split only by its ortho neighbor H6, resulting in a clean doublet.
-OCH₃~3.9singlet (s)N/AThe methyl protons of the ester group are isolated from other protons, resulting in a singlet. Its position is typical for a methyl ester.

The downfield shift of all aromatic protons beyond the typical 7.3 ppm of benzene is a direct consequence of the collective deshielding from the three EWGs.[6][7]

Predictive ¹³C NMR Analysis (100 MHz, DMSO-d₆)

In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom will produce a single line. We predict a total of nine distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

Assigned CarbonPredicted δ (ppm)Signal IntensityRationale for Assignment
C=O (Acid)166 - 168WeakCarbonyl carbons are highly deshielded. As a quaternary carbon, its signal will be weak.
C=O (Ester)164 - 166WeakSimilar to the acid carbonyl, but typically found slightly upfield.
C3 (-NO₂)148 - 150WeakThe carbon directly attached to the highly electronegative nitro group is strongly deshielded.
C4 (-COOCH₃)135 - 138WeakQuaternary carbon attached to an EWG.
C1 (-COOH)133 - 136WeakQuaternary carbon attached to an EWG.
C6131 - 133StrongCH carbon in a highly deshielded environment.
C2128 - 130StrongCH carbon deshielded by adjacent EWGs.
C5124 - 126StrongCH carbon, expected to be the most upfield of the aromatic CH signals.
-OCH₃52 - 54StrongTypical chemical shift for a methyl ester carbon.

Comparative Analysis: Distinguishing from an Isomer

The true power of NMR lies in its ability to differentiate between isomers. Consider a potential synthetic byproduct: 2-(Methoxycarbonyl)-3-nitrobenzoic acid . While having the same mass, its NMR spectra would be dramatically different.

FeatureThis compound 2-(Methoxycarbonyl)-3-nitrobenzoic acid (Predicted)
¹H Aromatic SignalsThree distinct signals (d, dd, d)Three distinct signals, likely a triplet, a doublet of doublets, and another doublet, with different coupling constants and chemical shifts due to the altered neighbor relationships.
¹H Most Downfield ProtonH2 (ortho to -COOH and -NO₂)The proton at C6 (ortho to -COOH and meta to -NO₂) would likely be the most downfield.
SymmetryAsymmetricAsymmetric

This comparative exercise demonstrates that a cursory look at the multiplicity and coupling constants in the aromatic region can definitively confirm the correct isomeric structure.

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous protocol ensures data is both accurate and reproducible.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh ~15-20 mg of sample prep2 Transfer to NMR tube prep1->prep2 prep3 Add ~0.7 mL DMSO-d6 prep2->prep3 prep4 Vortex until fully dissolved prep3->prep4 acq_start Insert sample & lock on DMSO-d6 signal prep4->acq_start acq_shim Shim magnet homogeneity acq_start->acq_shim acq_h1 ¹H Acquisition (e.g., 16 scans, 5s relaxation delay) acq_shim->acq_h1 acq_c13 ¹³C Acquisition (e.g., 1024 scans, 2s relaxation delay) acq_h1->acq_c13 proc1 Fourier Transform acq_c13->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to DMSO peak (δH=2.50, δC=39.52) proc3->proc4 proc5 Integration (¹H) & Peak Picking proc4->proc5 an1 Assign signals based on δ, multiplicity, and J-values proc5->an1 an2 Compare with predicted spectra & literature an1->an2 an3 Confirm structure & assess purity an2->an3

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound into a clean, dry vial.

    • Transfer the solid to a standard 5 mm NMR tube.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is critical to avoid extraneous signals.

    • Secure the cap and vortex the tube until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Instrument Setup and Data Acquisition:

    • The experiment should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, especially in the crowded aromatic region.

    • Insert the sample into the magnet and lock the field on the deuterium signal of the DMSO-d₆.

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for sharp lines and accurate resolution of coupling patterns.

    • For ¹H NMR: Acquire data using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay (d1) of 5 seconds to ensure full relaxation of all protons, and 16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing and Referencing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

    • Carefully phase the spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm to produce a flat baseline.

    • Calibrate the chemical shift axis by referencing the residual solvent peak of DMSO-d₆ to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

    • For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons. For this molecule, the ratio of aromatic protons to methyl protons should be 3:3 (or 1:1).

Conclusion

The NMR analysis of this compound is a clear illustration of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to confirm a complex substitution pattern on an aromatic ring. The strong deshielding effects of the three electron-withdrawing groups result in a characteristic downfield spectrum. By following the detailed protocol and comparing the acquired data with the predictive analysis presented here, researchers can unambiguously verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (2015). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
  • ResearchGate. NMR Spectroscopy of Aromatic Compounds.
  • AK Lectures. Aromatic Hydrogens and Electron Withdrawing Groups.
  • Chemistry with Caroline (YouTube). (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
  • YouTube. (2021). Interpreting Aromatic NMR Signals.
  • LookChem. This compound.
  • Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds.
  • Sarna Chemicals. This compound (NMMT).
  • Chemical Bull Pvt. Ltd. 4-methoxycarbonyl-3-nitrobenzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Methoxycarbonyl-3-Nitrobenzoic Acid: A Versatile Building Block for Chemical Innovation.

Sources

Comparative study of different synthetic routes to 4-(Methoxycarbonyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Methoxycarbonyl)-3-nitrobenzoic acid, a key organic intermediate, plays a crucial role in the synthesis of a variety of pharmaceuticals and specialty chemicals.[1] Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group on a nitrated benzene ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comparative analysis of three distinct synthetic pathways to this valuable compound, offering researchers, scientists, and drug development professionals the critical insights needed to select the most suitable method for their specific applications. The comparison will focus on reaction efficiency, regioselectivity, scalability, and the underlying chemical principles governing each route.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 35092-89-8[1]
Molecular Formula C₉H₇NO₆[2]
Molecular Weight 225.16 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 176-178 °C
Purity (Typical) ≥96.0%[3]

Synthetic Route 1: Nitration of Dimethyl Terephthalate followed by Selective Monohydrolysis

This two-step route commences with the readily available and cost-effective starting material, dimethyl terephthalate. The synthesis hinges on the regioselective nitration at the 2-position, followed by a carefully controlled selective hydrolysis of one of the two ester groups.

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Caption: Synthetic pathway via selective monoesterification.

Experimental Protocol
  • Suspend 2-nitroterephthalic acid in a large excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux the mixture for a controlled period, monitoring the reaction progress by TLC or HPLC to maximize the formation of the monoester and minimize the formation of the diester.

  • After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize to obtain this compound.

Scientific Rationale and Discussion

The selective monoesterification of a dicarboxylic acid is challenging due to the similar reactivity of the two carboxylic acid groups. However, in the case of 2-nitroterephthalic acid, the carboxylic acid at the 1-position is in close proximity to the electron-withdrawing nitro group. This electronic effect, combined with steric hindrance, can influence the rate of esterification. The carboxylic acid at the 4-position is less sterically hindered and its acidity is less affected by the nitro group, making it more susceptible to esterification under kinetically controlled conditions. The use of a large excess of methanol and a catalytic amount of acid favors the formation of the monoester.

Synthetic Route 3: Oxidation of Methyl 4-methyl-3-nitrobenzoate

This hypothetical route involves the synthesis of a suitable precursor, methyl 4-methyl-3-nitrobenzoate, followed by the selective oxidation of the methyl group to a carboxylic acid. This multi-step approach introduces additional complexity but can be a viable option depending on the availability of starting materials.

```dot digraph "Route 3" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

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Sources

A Comparative Guide to the Purity Validation of 4-(Methoxycarbonyl)-3-nitrobenzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of regulatory compliance and successful outcomes. The compound 4-(Methoxycarbonyl)-3-nitrobenzoic acid serves as a critical building block in the synthesis of numerous pharmaceutical agents. Its purity profile directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound, comparing it with a classic alternative, and offering the rigorous, data-driven insights required for confident implementation in a regulated environment.

The principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline form the backbone of this study, ensuring that the presented method is suitable for its intended purpose.[1][2][3]

The Primacy of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[4] Its high resolving power, sensitivity, and specificity make it ideal for separating the main component from structurally similar impurities that may arise during synthesis, such as positional isomers or hydrolysis products.

The choice of a reversed-phase HPLC (RP-HPLC) method is a logical starting point. In this mode, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. For acidic analytes like this compound, suppressing the ionization of the carboxylic acid group by acidifying the mobile phase is crucial. This ensures the analyte is in its more hydrophobic, protonated form, leading to better retention, sharper peak shapes, and more reproducible results.[5][6]

Experimental Workflow: A Self-Validating System

A robust analytical method is a self-validating one. Each step is designed to ensure the final data is reliable and meets predefined acceptance criteria as stipulated by pharmacopeial standards like the United States Pharmacopeia (USP) General Chapter <621>.[7][8][9]

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_validation Validation & Data Processing A Mobile Phase Preparation (Acetonitrile:0.1% H3PO4 in Water) D HPLC System Equilibration A->D B Standard Solution Preparation (High-Purity Reference Standard) E System Suitability Testing (SST) (e.g., 5 replicate injections of Std) B->E C Sample Solution Preparation (Test Article) F Sample Injection & Data Acquisition C->F D->E Equilibrate until baseline is stable G Verify SST Criteria (Tailing Factor, RSD, Plate Count) E->G H Peak Integration & Area Calculation F->H G->F I Purity Calculation (% Area = [Area_Main / Total_Area] * 100) H->I Method_Comparison HPLC High-Performance Liquid Chromatography (HPLC) - High Specificity & Resolution - Quantifies Individual Impurities - Lower Detection Limits - More Complex & Costly - Requires Reference Standard for Assay Titrimetry Acid-Base Titrimetry - Measures Total Acidity (Assay) - Simple & Inexpensive - Lacks Specificity (cannot detect neutral or basic impurities) - Higher Detection Limits - Primary Method for Assay Analyte 4-(Methoxycarbonyl)- 3-nitrobenzoic Acid Purity Validation Analyte->HPLC Purity Profile Analyte->Titrimetry Total Acidity (Assay)

Sources

A Comparative Guide to the Reactivity of 4-(Methoxycarbonyl)-3-nitrobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structure Dictates Function

In the landscape of organic synthesis, substituted benzoic acids are foundational building blocks, particularly in the development of pharmaceuticals and fine chemicals. The precise arrangement of functional groups on the aromatic ring dictates the molecule's electronic properties, steric environment, and, consequently, its chemical reactivity. This guide offers an in-depth comparison of 4-(Methoxycarbonyl)-3-nitrobenzoic acid and its structural isomers, focusing on how the positional interplay between the nitro (-NO₂), carboxylic acid (-COOH), and methoxycarbonyl (-COOCH₃) groups governs their behavior in key chemical transformations. Understanding these nuances is critical for synthetic strategy, enabling chemists to select the optimal isomer for achieving desired regioselectivity and reaction efficiency.

The isomers under comparison possess the same molecular formula but differ in the substitution pattern on the benzene ring. This seemingly subtle difference leads to profound variations in the reactivity of each functional group and the aromatic ring itself. This guide will dissect these differences through the lens of fundamental organic chemistry principles, supported by experimental context and actionable protocols.

The Electronic and Steric Landscape of Isomers

The reactivity of these trisubstituted benzene derivatives is governed by the cumulative electronic effects (both inductive and resonance) and steric hindrance imparted by the three functional groups.

  • Nitro Group (-NO₂): A potent electron-withdrawing group (-I, -M effect). It deactivates the ring towards electrophilic aromatic substitution (EAS) and strongly activates it for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group.[1][2] It also increases the acidity of the carboxylic acid by stabilizing the conjugate benzoate anion.[1][3]

  • Carboxylic Acid Group (-COOH): An electron-withdrawing and deactivating group (-I effect). It directs incoming electrophiles to the meta position.[4] Its acidity is a key property, heavily influenced by the presence of other substituents.[5][6]

  • Methoxycarbonyl Group (-COOCH₃): Also an electron-withdrawing and meta-directing deactivator (-I effect). Its susceptibility to hydrolysis is a crucial aspect of its reactivity profile.

The relative positioning of these groups in each isomer creates a unique electronic and steric environment, as illustrated below.

G cluster_A This compound cluster_B Isomer Example: 2-Methoxycarbonyl-5-nitrobenzoic Acid cluster_C Isomer Example: 4-Methoxycarbonyl-2-nitrobenzoic Acid A Ring Position 1: -COOH Ring Position 3: -NO₂ Ring Position 4: -COOCH₃ A_desc Nitro group is meta to -COOH and ortho to -COOCH₃. Both EWGs activate the C4-ester for hydrolysis and increase -COOH acidity. B Ring Position 1: -COOH Ring Position 2: -COOCH₃ Ring Position 5: -NO₂ B_desc Ester is ortho to -COOH, creating significant steric hindrance. Nitro group is meta to both, exerting a moderate electronic effect on both. C Ring Position 1: -COOH Ring Position 2: -NO₂ Ring Position 4: -COOCH₃ C_desc Nitro group is ortho to -COOH, dramatically increasing its acidity (ortho effect). Ester is para to the nitro group, enhancing its susceptibility to hydrolysis.

Caption: Electronic and steric profiles of the topic compound and two representative isomers.

Comparative Reactivity Analysis

The distinct structural arrangements lead to significant differences in how these isomers behave in common synthetic operations.

Acidity of the Carboxylic Acid Group

The acidity (pKa) of the carboxylic acid is a direct reflection of the stability of its conjugate base (the benzoate anion). Electron-withdrawing groups (EWGs) like -NO₂ stabilize this anion, increasing acidity.[3][5] The effect is most pronounced when the EWG is in the ortho or para position relative to the carboxyl group.[1][3]

  • This compound: The nitro group is meta to the carboxylic acid. Its acid-strengthening effect is primarily inductive. The methoxycarbonyl group at the para position also contributes a withdrawing effect.

  • Isomers with Ortho-Nitro Groups (e.g., 4-Methoxycarbonyl-2-nitrobenzoic acid): These are expected to be the most acidic. The strong electron-withdrawing effects (-I, -M) of the ortho-nitro group, combined with steric hindrance that forces the -COOH group out of the plane of the ring (the "ortho effect"), greatly facilitates proton donation.[1][7][8]

  • Isomers with Para-Nitro Groups: A nitro group para to the carboxylic acid strongly increases acidity through both inductive and resonance effects, which stabilize the negative charge across the molecule.[1]

Table 1: Predicted Acidity Ranking of Isomers

Isomer Position (Relative to -COOH)Predicted AcidityRationale
2-NO₂ HighestStrongest inductive and resonance effects, plus the ortho effect.[1][8]
4-NO₂ HighStrong inductive and resonance stabilization of the conjugate base.[1]
3-NO₂ MediumInductive effect only from the nitro group; resonance is not operative from the meta position.[3][9]
(Unsubstituted Benzoic Acid)(Baseline, pKa ≈ 4.2)Reference for comparison.[1]
Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation, often serving as a gateway to a wide range of derivatives.[10] Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., SnCl₂, Fe/HCl).[11][12]

The reactivity in this context is less about the electronic nature of the ring and more about the choice of reagent to avoid side reactions.

  • Selectivity Challenge: The primary challenge is achieving selective reduction of the nitro group without affecting the carboxylic acid or ester functionalities.

  • Reagent Choice is Key:

    • Catalytic Hydrogenation (H₂/Pd-C): Generally effective and clean for nitro group reduction.[12] However, it can sometimes reduce the aromatic ring under harsh conditions.

    • Metal/Acid (SnCl₂, Fe/HCl): A classic and robust method.[11][13] It is highly selective for the nitro group in the presence of esters and carboxylic acids.

    • Harsh Reductants (LiAlH₄): These should be avoided. Lithium aluminum hydride will non-selectively reduce the nitro group, the carboxylic acid, and the ester.[12][14] Borane-based reagents may offer some selectivity for the carboxylic acid but can also affect the nitro group.[14]

For all isomers, the preferred method would be a chemoselective one, such as using SnCl₂ in HCl or catalytic hydrogenation under controlled conditions. The reactivity difference between isomers in this reaction is generally minimal, with the focus being on optimizing conditions to ensure high yield and purity of the desired amino derivative.

Hydrolysis of the Methoxycarbonyl Group

The susceptibility of the methyl ester to hydrolysis (saponification) is highly dependent on the electronic environment of the carbonyl carbon.

  • Mechanism: Hydrolysis proceeds via nucleophilic acyl substitution, where a nucleophile (e.g., hydroxide ion) attacks the electrophilic carbonyl carbon.

  • Electronic Effects: Electron-withdrawing groups on the ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis.[15]

  • Steric Effects: Bulky groups ortho to the ester can hinder the approach of the nucleophile, slowing the reaction rate.

Comparative Reactivity:

  • This compound: The ester is activated by the ortho-nitro group and the para-carboxyl group, both of which are electron-withdrawing. This isomer is expected to undergo hydrolysis relatively quickly.

  • Isomers with Ortho-Carboxyl Groups (e.g., 2-Methoxycarbonyl-5-nitrobenzoic Acid): The adjacent -COOH group will provide significant steric hindrance, likely making this isomer the least reactive towards hydrolysis.

  • Isomers with Para-Nitro Groups (e.g., 4-Methoxycarbonyl-2-nitrobenzoic acid): The ester is para to the powerful electron-withdrawing nitro group. This electronic activation is strong, making these isomers highly reactive towards hydrolysis.[15]

G Start Select Isomer for Hydrolysis A Isomer with Ortho-COOH to Ester Start->A  Steric  Effects  Dominate B Isomer with Para-NO₂ to Ester Start->B  Electronic  Effects  Dominate C 4-(Methoxycarbonyl) -3-nitrobenzoic acid Start->C  Combined  Effects Result_A Slowest Rate (Steric Hindrance) A->Result_A Result_B Fastest Rate (Strong Electronic Activation) B->Result_B Result_C Moderate-Fast Rate (Ortho-NO₂ Activation) C->Result_C

Caption: Logical workflow for predicting ester hydrolysis reactivity based on substituent effects.

Experimental Protocols

To provide a practical basis for these comparisons, the following are representative, self-validating protocols for key transformations.

Protocol 1: Comparative Reduction of the Nitro Group using Tin(II) Chloride

This protocol describes the conversion of a nitro-substituted methoxycarbonyl benzoic acid to its corresponding amino derivative.

Rationale for Choices: Tin(II) chloride in hydrochloric acid is chosen for its high chemoselectivity. It reliably reduces aromatic nitro groups without affecting ester or carboxylic acid functionalities, making it ideal for these substrates.[13] The acidic workup ensures the product amine is protonated (as an ammonium salt) for solubility, while basification precipitates the free amine for isolation.

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of the chosen nitro-isomer (e.g., 2.25 g of this compound) in 25 mL of ethanol.

  • Reagent Addition: To the stirred solution, add 3.0 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Acidification: Slowly add 15 mL of concentrated hydrochloric acid (HCl). The reaction is exothermic; addition should be controlled to maintain a gentle reflux.

  • Reaction: Heat the mixture to reflux using a heating mantle and stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Ethyl Acetate:Hexane). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates completion.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. Slowly neutralize the mixture by adding aqueous sodium hydroxide (40% w/v) until the pH is ~8-9. A thick precipitate of tin salts will form.

  • Extraction: Add 50 mL of ethyl acetate and stir vigorously for 15 minutes. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, wash with brine (saturated NaCl solution), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Characterization: The resulting solid can be recrystallized from an appropriate solvent (e.g., ethanol/water). Confirm the structure of the product, methyl 4-amino-3-carboxybenzoate, by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Comparative Saponification of the Methoxycarbonyl Group

This protocol outlines the base-mediated hydrolysis of the methyl ester to the corresponding dicarboxylic acid.

Rationale for Choices: Sodium hydroxide in an aqueous/methanol co-solvent is a standard and effective method for saponification. Methanol ensures miscibility of the organic substrate in the aqueous base. The reaction is driven to completion by the formation of the highly stable disodium carboxylate salt. Acidification in the workup protonates both carboxylate groups to yield the final diacid product.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of the chosen isomer in a 1:1 mixture of methanol and water (20 mL total).

  • Base Addition: Add 2.5 equivalents of sodium hydroxide (NaOH) pellets and equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux and stir for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC. The ester starting material will be significantly less polar than the dicarboxylate salt product (which will likely remain at the baseline).

  • Workup: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water.

  • Acidification: Cool the solution in an ice bath and carefully acidify by adding concentrated HCl dropwise until the pH is ~1-2. A precipitate of the dicarboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of ice-cold water.

  • Purification & Characterization: Dry the solid product in a vacuum oven. The purity can be checked by melting point, and the structure confirmed by NMR spectroscopy (noting the disappearance of the methyl ester singlet at ~3.9 ppm).

Conclusion

The reactivity of this compound and its isomers is a clear demonstration of the foundational principles of physical organic chemistry. The strategic placement of electron-withdrawing groups allows for the fine-tuning of reactivity at three distinct sites: the carboxylic acid, the ester, and the nitro group.

  • An ortho-nitro group dramatically increases carboxylic acid acidity and activates the ring for SNAr.

  • A para-nitro group strongly activates an ester for hydrolysis.

  • Steric hindrance , such as an ortho-substituent next to the ester, can override electronic activation and slow reaction rates.

For the synthetic chemist, a deliberate choice of isomer is not merely a matter of convenience but a critical design parameter. By understanding the electronic and steric nuances detailed in this guide, researchers can better predict reaction outcomes, minimize side products, and design more efficient and robust synthetic routes for the development of complex molecules.

References

  • Unacademy. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • Prasad, J. S., et al. (2011). A new reagent for selective reduction of nitro group. Rasayan J. Chem. Retrieved from [Link]

  • Filo. (n.d.). Effect of substituents on acidity of benzoic acids. Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. Retrieved from [Link]

  • BYJU'S. (2023). Acidity of Aromatic Carboxylic Acids and the Effect of Substituents on Acidity. Retrieved from [Link]

  • Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2016). Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Quora. (2017). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?. Retrieved from [Link]

  • Brainly. (2023). Calculate the rate constant for the hydrolysis of methyl-m-nitrobenzoate given the following. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Brainly. (2023). Explain why the rate of hydrolysis of methyl benzoate's ester group varies with the nature of the substituent at the para position. Retrieved from [Link]

  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

A Researcher's Guide to the Purity Assessment of Commercially Available 4-(Methoxycarbonyl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and specialty chemical synthesis, the quality of starting materials is paramount. 4-(Methoxycarbonyl)-3-nitrobenzoic acid, a key intermediate in the production of high-performance colorants like Pigment Red 188 and other fine chemicals, is no exception.[1][2][3] The presence of isomeric or process-related impurities can significantly impact reaction yields, downstream purification efforts, and the safety profile of the final product. This guide provides a comprehensive framework for assessing the purity of commercially available this compound, empowering researchers to make informed decisions when sourcing this critical reagent.

The Impurity Landscape: What to Expect and Why

Effective purity assessment begins with understanding the potential impurities. The primary route to this compound involves the nitration of a substituted toluene or benzoic acid derivative. This process inherently risks the formation of regioisomers—molecules with the same chemical formula but different spatial arrangements of the nitro and methoxycarbonyl groups.

Common Potential Impurities Include:

  • Regioisomers: Such as 2-nitro-4-(methoxycarbonyl)benzoic acid and 5-nitro-2-(methoxycarbonyl)benzoic acid. These are often the most challenging to separate from the desired product due to their similar physicochemical properties.

  • Starting Materials: Unreacted precursors from the synthesis process.

  • By-products: Resulting from over-nitration or side reactions.

  • Hydrolysis Products: Such as 3-nitroterephthalic acid, if the methyl ester is cleaved.

The accurate separation and quantification of such isomers are critical for quality control.[4] High-Performance Liquid Chromatography (HPLC) stands out as the predominant analytical technique for this challenge.[4]

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust, self-validating assessment relies on orthogonal methods—distinct techniques that measure different properties of the substance. This guide focuses on a powerful combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

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Sources

Cross-validation of analytical methods for 4-(Methoxycarbonyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 4-(Methoxycarbonyl)-3-nitrobenzoic acid

Introduction: The Critical Role of Analytical Rigor in Pharmaceutical Development

This compound is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As such, the ability to accurately and reliably quantify this compound is paramount for ensuring process control, quality assurance of the final drug substance, and adherence to stringent regulatory standards. The analytical methods employed must be not just precise and accurate, but also well-understood and demonstrably fit for their intended purpose.[1][2]

In the dynamic environment of drug development, it is not uncommon for analytical methods to evolve or for testing to be transferred between laboratories. This necessitates a formal process to demonstrate that an alternative or new method provides results that are equivalent to the original, validated method. This process is known as cross-validation.[3][4]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed framework for the cross-validation of two common analytical techniques for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis based on core validation parameters, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle and Rationale

HPLC is the gold standard for the analysis of non-volatile and semi-volatile organic compounds in pharmaceutical applications. Its strength lies in its high resolving power, which allows for the separation of the analyte of interest from impurities and degradation products. For this compound, a reversed-phase HPLC method is ideal. The molecule possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

The inclusion of a UV detector is logical given the presence of strong chromophores in the molecule—the nitro-substituted benzene ring—which ensures high sensitivity. We employ an acidic mobile phase modifier (phosphoric acid) to suppress the ionization of the carboxylic acid moiety (pKa ≈ 3.09)[7]. This ensures that the analyte exists predominantly in a single, neutral form, leading to a consistent retention time and sharp, symmetrical peak shape, which is crucial for accurate quantification.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation and Consumables:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid (H₃PO₄), 85%.

    • Reference Standard: this compound (purity ≥98%).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (55:45, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards across the desired range (e.g., 10, 25, 50, 100, 150 µg/mL).

    • Sample Preparation: Accurately weigh the sample material, dissolve in the mobile phase to achieve a theoretical concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Method 2: UV-Visible Spectrophotometry

Principle and Rationale

UV-Visible Spectrophotometry is a rapid, simple, and cost-effective analytical technique based on the absorption of light by a molecule.[8][9] The conjugated system of the benzene ring and the nitro group in this compound results in strong UV absorbance. This method is particularly useful for routine analysis of pure substance or simple mixtures where interfering substances that absorb at the same wavelength are known to be absent.

The key to this method is the determination of the wavelength of maximum absorbance (λmax). At this wavelength, the analyte exhibits the highest sensitivity, and the calibration curve is most linear, adhering to the Beer-Lambert Law. The choice of solvent is critical; methanol is often used for aromatic acids as it is UV-transparent in the analytical range and is a good solvent for the compound.

Detailed Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation and Consumables:

    • UV-Visible Spectrophotometer with matched 1 cm quartz cuvettes.

    • Methanol (Spectroscopic grade).

    • Reference Standard: this compound (purity ≥98%).

  • Method Parameters:

    • Solvent (Blank): Methanol.

    • Wavelength of Maximum Absorbance (λmax): Determined to be 265 nm by scanning a dilute solution from 200-400 nm.

    • Scan Range (for λmax determination): 200 - 400 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of the reference standard, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL).

    • Sample Preparation: Accurately weigh the sample material, dissolve in methanol to achieve a theoretical concentration of 15 µg/mL.

The Cross-Validation Study: Bridging Two Methods

The objective of cross-validation is to demonstrate that two distinct analytical procedures can be used for the same intended purpose by showing they produce comparable results.[3][10] This study is designed according to ICH Q2(R2) principles, which emphasize a holistic, lifecycle approach to analytical procedures.[5][6][11]

Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from defining the analytical requirements to the final comparability assessment.

CrossValidationWorkflow cluster_setup Phase 1: Foundation cluster_validation Phase 2: Individual Method Validation cluster_crossval Phase 3: Comparative Analysis cluster_conclusion Phase 4: Conclusion ATP Define Analytical Target Profile (ATP) (e.g., Assay of Drug Substance) Select Select Methods for Comparison (HPLC-UV vs. UV-Vis) ATP->Select Protocol Develop Validation & Cross-Validation Protocol (Define parameters & acceptance criteria) Select->Protocol HPLC_Val Method 1 Validation (HPLC-UV) - Accuracy - Precision - Specificity - Linearity & Range Protocol->HPLC_Val UV_Val Method 2 Validation (UV-Vis) - Accuracy - Precision - Specificity - Linearity & Range Protocol->UV_Val SamplePrep Prepare Homogeneous Sample Set (e.g., 5 batches at 3 concentrations) HPLC_Val->SamplePrep UV_Val->SamplePrep Analysis Analyze Samples by Both Methods SamplePrep->Analysis DataComp Statistically Compare Results (e.g., Bland-Altman, t-test) Analysis->DataComp Report Generate Cross-Validation Report & Assess Method Comparability DataComp->Report

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Performance Data

The core of the cross-validation study lies in the direct comparison of performance characteristics. A set of homogeneous samples, representing different batches or concentrations, is analyzed by both methods, and the results are evaluated against pre-defined acceptance criteria.[12][13]

Table 1: Comparison of Linearity and Range
ParameterHPLC-UVUV-Vis SpectrophotometryAcceptance Criteria
Range Studied 10 - 150 µg/mL5 - 25 µg/mLCover 80-120% of test concentration[12]
Correlation Coefficient (r²) 0.99980.9995r² ≥ 0.999
Y-Intercept Minimal, passes through originMinimal, passes through originNot significantly different from zero
  • Insight: Both methods demonstrate excellent linearity within their respective ranges. The HPLC method offers a wider linear range, which can be advantageous for analyzing samples with greater concentration variability without requiring additional dilutions.

Table 2: Comparison of Accuracy and Precision
ParameterHPLC-UVUV-Vis SpectrophotometryAcceptance Criteria
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 102.5%98.0% - 102.0%[14]
Precision (Repeatability, %RSD, n=6) 0.45%0.85%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) 0.68%1.35%%RSD ≤ 2.0%
  • Insight: The HPLC-UV method shows superior precision (lower %RSD) and slightly tighter accuracy results. While both methods meet typical pharmaceutical acceptance criteria, the higher variability in the UV-Vis method could be a factor for high-stakes release testing.

Table 3: Comparison of Specificity
ConditionHPLC-UVUV-Vis SpectrophotometryRationale
Analysis of Placebo No interfering peaks at the analyte retention timeSignificant background absorbance observedDemonstrates interference from matrix components.
Forced Degradation (Acidic) Degradant peak well-resolved from analyte peakAbsorbance spectrum overlaps with analyte, causing biasHPLC separates components; spectroscopy measures total absorbance.
Forced Degradation (Basic) Degradant peak well-resolved from analyte peakAbsorbance spectrum overlaps with analyte, causing biasConfirms HPLC's ability to be stability-indicating.
  • Insight: Specificity is the most significant differentiator. The HPLC-UV method is highly specific and stability-indicating, capable of separating the analyte from potential impurities and degradants. The UV-Vis method is non-specific and highly susceptible to interference from any substance that absorbs at 265 nm, making it unsuitable for purity testing or analysis of complex matrices.

Conclusion and Recommendations

This cross-validation study demonstrates that both HPLC-UV and UV-Vis Spectrophotometry can be accurate and precise for the quantification of this compound under specific conditions. However, they are not interchangeable for all applications.

  • The HPLC-UV method is validated as a robust, specific, and highly precise technique. It is the method of choice for release testing, stability studies, and the analysis of samples where purity is a concern. Its ability to separate the analyte from other components is its key strength.

  • The UV-Vis Spectrophotometry method is a valid technique for in-process controls or routine checks of highly pure material where speed and cost are primary drivers and the sample matrix is simple and well-defined. Its lack of specificity is a critical limitation that must be understood and controlled.

The cross-validation exercise confirms that while the UV-Vis method can provide comparable results for the assay of a pure substance, the HPLC-UV method is fundamentally more reliable and trustworthy across the product lifecycle, aligning with the principles of Quality by Design (QbD) and robust analytical procedure lifecycle management.[11] The choice of method should always be justified based on its intended use and the specific analytical challenges presented by the sample.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link]

  • Title: <1220> ANALYTICAL PROCEDURE LIFE CYCLE Source: USP-NF URL: [Link]

  • Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: ResearchGate (hosting USP chapter) URL: [Link]

  • Title: Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 Source: YouTube (USP Official Channel) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 4-Nitrobenzoic Acid Source: PubChem URL: [Link]

  • Title: this compound Source: LookChem URL: [Link]

  • Title: Spectroscopic Analysis Source: EBSCO URL: [Link]

  • Title: Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry Source: Longdom Publishing URL: [Link]

Sources

A Researcher's Guide to Catalyst Efficacy in the Synthesis of 4-(Methoxycarbonyl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Intermediate

4-(Methoxycarbonyl)-3-nitrobenzoic acid is a crucial building block in the world of organic synthesis. Its unique structure, featuring an aromatic ring substituted with a nitro group, a carboxylic acid, and a methyl ester, makes it an exceptionally versatile intermediate. This compound serves as a cornerstone in the development of pharmaceuticals, agrochemicals, and specialty polymers, where precise molecular architecture is paramount for final product efficacy.[1]

The synthetic challenge in producing this molecule lies in achieving high regioselectivity—that is, selectively introducing the nitro group onto the desired position of the aromatic ring without forming unwanted isomers. The choice of catalyst is the single most critical factor in overcoming this challenge, directly influencing reaction yield, purity, and the overall economic and environmental viability of the process. This guide provides an in-depth comparison of catalytic systems, grounded in experimental data, to assist researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Catalytic Systems

The synthesis of this compound is typically achieved through the electrophilic nitration of a dimethyl terephthalate precursor. The catalyst's role is to generate the highly reactive nitronium ion (NO₂⁺) and to facilitate its selective attack on the aromatic ring.

Conventional Method: Mixed Acid (H₂SO₄/HNO₃) Catalysis

The combination of concentrated sulfuric acid and nitric acid is the classical and most widely documented method for aromatic nitration.

Causality Behind Experimental Choices (The "Why"): Sulfuric acid acts as a powerful dehydrating agent and a stronger acid than nitric acid.[2] It protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).[3][4][5][6] This process ensures a high concentration of the active nitrating agent, driving the reaction forward. The reaction is conducted at low temperatures (0-10°C) to control the highly exothermic nature of the reaction, preventing unwanted side reactions and the formation of dinitrated byproducts.

Reaction Mechanism: Formation of the Nitronium Ion

Generation of the electrophile for nitration.

Experimental Protocol: Mixed Acid Synthesis

  • Setup: Charge a three-necked flask, equipped with a mechanical stirrer, thermometer, and dropping funnel, with dimethyl terephthalate and concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0°C using an ice-salt bath. This is critical to manage the reaction's exothermicity.

  • Nitrating Agent Addition: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the internal temperature below 10°C.

  • Reaction: Stir the mixture at a controlled temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product precipitates as a white solid.

  • Purification: Isolate the solid by filtration, wash with cold water to remove residual acid, and recrystallize from a suitable solvent like methanol to achieve high purity.

Green Alternative: Solid Acid Catalysis (Zeolites)

In response to the environmental concerns associated with mixed acid processes (e.g., corrosive waste), solid acid catalysts, particularly zeolites, have emerged as a promising alternative. Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites.[7]

Causality Behind Experimental Choices (The "Why"): Zeolites like Zeolite Beta or H-mordenite offer a heterogeneous catalytic system.[8][9] The key advantages are their recoverability and reusability, which significantly reduce waste and simplify product work-up.[7] The shape-selective nature of the zeolite pores can also enhance regioselectivity, favoring the formation of the desired para-isomer by sterically hindering the formation of other isomers.[10] The reaction is typically run at a higher temperature to achieve sufficient catalytic turnover on the solid surface.

Experimental Protocol: Zeolite Beta Catalyzed Synthesis

  • Catalyst Activation: Activate the Zeolite Beta catalyst by heating under vacuum to remove adsorbed water.

  • Setup: In a round-bottomed flask, suspend the activated zeolite catalyst in a solvent such as dichloroethane. Add the dimethyl terephthalate substrate.

  • Reaction: Heat the mixture to reflux temperature (e.g., ~80°C). Add nitric acid (e.g., 70%) dropwise over a period of hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium forward.[11]

  • Work-up: After the reaction is complete, cool the mixture and separate the catalyst by simple filtration.

  • Purification: Wash the filtrate with a basic solution (e.g., sodium bicarbonate) to remove any unreacted acid. Evaporate the solvent and purify the resulting solid by recrystallization.

Performance Data Summary

The following table summarizes the key performance indicators for the catalytic systems discussed, based on typical results reported in the literature.

Catalyst SystemStarting MaterialTypical Yield (%)SelectivityReaction ConditionsKey AdvantagesKey Disadvantages
H₂SO₄ / HNO₃ Dimethyl Terephthalate85 - 95%Good to Excellent0 - 10 °CHigh conversion, inexpensive reagents, well-established method.Corrosive, generates large volumes of acidic waste, difficult work-up.
Zeolite Beta Dimethyl Terephthalate70 - 85%High para-selectivity80 - 120 °CReusable catalyst, environmentally benign, simple product isolation.[11]Higher cost, lower reaction rates, requires higher temperatures.
Other Solid Acids Dimethyl TerephthalateVariableVariableVariablePotential for high selectivity, reduced waste.Can be prone to deactivation, performance is highly material-dependent.

Experimental Workflow Visualization

The logical flow for a typical synthesis and purification process is outlined below.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage Start Select Starting Material (e.g., Dimethyl Terephthalate) Catalyst Choose Catalyst System (Mixed Acid vs. Solid Acid) Start->Catalyst Reaction Perform Nitration Reaction (Controlled Temperature & Addition) Catalyst->Reaction Monitoring Monitor Progress (TLC / HPLC) Reaction->Monitoring Quench Quench Reaction (e.g., Pour on Ice) Monitoring->Quench If Reaction Complete Catalyst_Removal Catalyst Separation (Filtration for Solid Acid) Monitoring->Catalyst_Removal If Solid Catalyst Used Filter Isolate Crude Product (Filtration) Quench->Filter Wash Wash Solid (Remove Impurities) Filter->Wash Catalyst_Removal->Filter Recrystallize Recrystallization Wash->Recrystallize Dry Dry Final Product Recrystallize->Dry End Pure 4-(Methoxycarbonyl) -3-nitrobenzoic acid Dry->End

Generalized workflow for synthesis and purification.

Conclusion and Expert Recommendations

For large-scale, cost-sensitive industrial production where infrastructure for waste handling is in place, the conventional mixed acid (H₂SO₄/HNO₃) method remains a viable and high-yielding option. Its primary drawbacks are environmental and safety-related.

For laboratory-scale research, process development, and applications where environmental impact is a major concern, solid acid catalysts like Zeolite Beta offer a compelling alternative. The benefits of catalyst reusability and simplified work-up often outweigh the slightly lower yields and higher initial catalyst cost. The enhanced para-selectivity observed with some zeolites is a significant advantage for producing high-purity material.

Ultimately, the choice of catalyst depends on a balanced consideration of yield, selectivity, cost, safety, and environmental impact. Researchers are encouraged to screen various catalysts under their specific laboratory conditions to identify the optimal system for their synthetic goals.

References

  • Khan Academy. (n.d.). Nitration (video) | Aromatic compounds. Retrieved from [Link]

  • Choudary, B. M., Sateesh, M., Lakshmi Kantam, M., & Koteswara Rao, K. (2000). Selective nitration of aromatic compounds by solid acid catalysts. Chemical Communications, (1), 25-26. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Dagade, S. P. (n.d.). NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. National Chemical Laboratory. Retrieved from [Link]

  • Various Authors. (2021). Why is sulfuric acid used in aromatic nitration?. Quora. Retrieved from [Link]

  • Zhang, J., Li, Y., Wei, Y., & Wang, Q. (2006). Catalytic nitration of aromatic compounds catalyzed by solid acid. ResearchGate. Retrieved from [Link]

  • Sarna Chemicals. (n.d.). This compound (NMMT). Retrieved from [Link]

  • Clark, J. (n.d.). The nitration of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]

  • Ishitani, H., Sasaya, M., Oyamada, H., & Kobayashi, S. (2023). Liquid-phase Catalytic Continuous-Flow Aromatic Nitration Reactions with Conc. HNO3 on Modified Mixed-Metal Oxide Composites as High-Yielding Solid Acid Catalysts. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Retrieved from [Link]

  • Al-Saeedi, S. I., et al. (2023). Recycling of Waste PET into Terephthalic Acid in Neutral Media Catalyzed by the Cracking Zeolite/Alumina Binder Acidic Catalyst. MDPI. Retrieved from [Link]

  • Reddy, K. S. N., & Kumar, R. (2002). Process for the nitration of xylene isomers using zeolite beta catalyst. Google Patents.
  • Smith, K., et al. (2003). Development of a system for clean and regioselective mononitration of aromatic compounds involving a microporous solid, dinitrogen tetroxide and air. ResearchGate. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 4-(Methoxycarbonyl)-3-nitrobenzoic Acid: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step framework for the safe disposal of 4-(methoxycarbonyl)-3-nitrobenzoic acid, ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety protocols.

Core Safety Directives and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds like 4-nitrobenzoic acid and other methoxy-nitrobenzoic acid isomers, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed. [1]

  • A skin and eye irritant. [1]

  • Suspected of causing genetic defects, cancer, or reproductive harm, as is common with some nitroaromatic compounds.

Thermal decomposition of nitrobenzoic acids can be exothermic, releasing hazardous gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[2][3] Therefore, this compound should be kept away from heat and strong oxidizing agents.

Hazard ClassAnticipated RisksPrimary Safety Measures
Acute Toxicity (Oral) Harmful if ingested.Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Skin/Eye Irritation May cause irritation upon contact.Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Chronic Toxicity Potential for long-term health effects.Handle in a well-ventilated area, preferably within a chemical fume hood.
Reactivity Potential for hazardous reactions.Store away from incompatible materials, particularly strong bases and oxidizing agents.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a safe disposal workflow.

  • Solid Waste:

    • Collect unadulterated, solid this compound waste in a dedicated, clearly labeled hazardous waste container.

    • Also, place any contaminated disposable materials, such as weighing papers, gloves, and absorbent pads, into this container.

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, collect the solution in a separate, compatible hazardous waste container designated for liquid organic waste.

    • Crucially, do not mix this waste stream with other incompatible wastes. For instance, avoid mixing acidic waste with basic waste or with reactive chemicals.

Container Management

The integrity and labeling of the waste container are vital for safety and regulatory compliance.

  • Compatibility: The container must be chemically resistant to the waste. For this compound, a high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

  • Condition: The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills. Keep containers closed except when adding waste.

Storage

Accumulated hazardous waste must be stored safely pending pickup by a licensed disposal service.

  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to mitigate the impact of any potential leaks.

  • Segregation: Ensure that the stored waste is segregated from incompatible materials.

Final Disposal
  • Professional Disposal Service: The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Maintain accurate records of the waste generated, including the chemical identity, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Response Decision Tree

SpillResponse Start Spill Occurs Assess Assess Spill Size & Hazard (Is it a minor, manageable spill?) Start->Assess Evacuate Major Spill: Evacuate Immediate Area Alert Colleagues & Supervisor Call EHS/Emergency Services Assess->Evacuate No PPE Minor Spill: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Yes Report Report the Incident (Follow institutional protocols) Evacuate->Report Contain Contain the Spill (Use absorbent dikes for liquids) PPE->Contain Neutralize Neutralize (If applicable & safe) Use sodium bicarbonate for acidic solids Contain->Neutralize Collect Collect Spill Residue (Use non-sparking tools) Neutralize->Collect Package Package Waste (Seal in a labeled hazardous waste bag/container) Collect->Package Decontaminate Decontaminate Spill Area (Use soap and water) Package->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Dispose->Report End Response Complete Report->End

Sources

A Comprehensive Guide to the Safe Handling of 4-(Methoxycarbonyl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 4-(Methoxycarbonyl)-3-nitrobenzoic acid. While specific toxicological data for this compound is not extensively documented, its structural similarity to other nitrobenzoic acids necessitates a cautious and thorough approach to its handling. The procedures outlined below are based on established best practices for managing analogous chemical entities, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

Given its chemical structure as a nitrobenzoic acid derivative, this compound should be handled as a substance that is potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[1][2][3] Some related compounds are also suspected of causing genetic defects, cancer, or reproductive harm.[4] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.

Key Potential Hazards:

  • Oral Toxicity: Harmful if ingested.[1][5][6][7]

  • Skin Irritation: Can cause skin irritation upon contact.[1][4]

  • Eye Damage: Poses a risk of serious eye irritation.[2][4][5]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory discomfort.[2][3][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for minimizing exposure. The selection of appropriate PPE should be based on the specific laboratory procedure and the potential for exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartProtectionSpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldChemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][8] A face shield should be worn over goggles when there is a significant risk of splashing.[1]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Given the lack of specific breakthrough time data, it is critical to use gloves with a minimum thickness of 5 mils for splash protection and to change them immediately upon contamination.[1] Always inspect gloves for any signs of degradation before use.[2][9]
Body Laboratory Coat & ApronA full-length, buttoned laboratory coat is required.[1] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1]
Respiratory NIOSH/MSHA-Approved RespiratorFor procedures that may generate dust, work should be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH/MSHA-approved N95 dust mask or equivalent should be used.[2][8]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing risks associated with handling this compound.

3.1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with the solid form to avoid dust generation.[1][2][5][8]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation.[2] Do not use compromised equipment.[2]

3.2. Weighing and Transfer:

  • Designated Area: Conduct all weighing and transfer operations in a designated area, such as a chemical fume hood, to contain any dust.

  • Minimize Dust: Handle the solid material carefully to minimize dust generation.[8]

  • Containment: Use a spatula for transfers and weigh the compound on weighing paper or in a tared container.

3.3. Dissolution and Reaction:

  • Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors or aerosols.

  • Slow Addition: When adding the compound to a solvent, do so slowly to avoid splashing.

  • Temperature Control: Be mindful of any exothermic reactions that may occur and have appropriate cooling measures in place.

3.4. Post-Handling:

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the work area.[2][8] Do not eat, drink, or smoke in the work area.[2][5][7]

Emergency Procedures: Planning for the Unexpected

Table 2: Emergency Response Protocol

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing and wash it before reuse.[3][7][8] If skin irritation occurs, seek medical advice.[4]
Inhalation Move the person to fresh air.[8][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9][10] Seek immediate medical attention.[4]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation.[8] For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste.[1][8][10] The spill area should then be cleaned with a suitable solvent, followed by soap and water.[1] For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect any solid waste, including contaminated gloves, weighing paper, and absorbent pads, in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for non-halogenated organic liquid waste.[1] Do not mix with other waste streams.[1]

  • Container Disposal: Empty containers should be handled as if they contain the product.[2] They may be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations.[2] Contact your institution's environmental health and safety department for specific guidance.

Diagrams for Safety Workflow

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Requirements Task Handling this compound PotentialExposure Potential for Exposure? Task->PotentialExposure BasePPE Standard Lab Attire: - Safety Goggles - Lab Coat - Nitrile Gloves PotentialExposure->BasePPE Yes SplashRisk Risk of Splash? BasePPE->SplashRisk AerosolRisk Risk of Dust/Aerosol? SplashRisk->AerosolRisk No EnhancedFace Add Face Shield SplashRisk->EnhancedFace Yes EnhancedBody Add Chemical Apron SplashRisk->EnhancedBody Yes RespiratoryProtection Work in Fume Hood or Use N95 Respirator AerosolRisk->RespiratoryProtection Yes EnhancedFace->AerosolRisk EnhancedBody->AerosolRisk

Caption: Decision workflow for selecting appropriate PPE.

References

  • BenchChem. (2025). Personal protective equipment for handling 4-Methyl-3-nitrobenzoic acid.
  • BenchChem. (2025). Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.
  • Sigma-Aldrich. (2025).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc).
  • Carl ROTH. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2021). Safety Data Sheet - 4-Methoxy-3-nitrobenzoic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 3-Methyl-4-nitrobenzoic acid.
  • Apollo Scientific. (2023).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Chloro-3-nitrobenzoic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.